2-(3-Bromophenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510289 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81606-47-5 | |
| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Bromophenyl)-2-methylpropanoic acid CAS number
An In-depth Technical Guide to 2-(3-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS Number 81606-47-5 , is a substituted aromatic carboxylic acid.[1][2] While not as widely documented as its para-isomer, this compound represents a crucial molecule in synthetic and medicinal chemistry. Its significance stems from two primary areas: its emergence as a critical process-related impurity in the synthesis of blockbuster pharmaceuticals and its potential as a versatile building block for the discovery of new therapeutic agents.
This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, analytical characterization, and applications. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.
Physicochemical and Structural Properties
The structural features of this compound—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a gem-dimethyl group that imparts steric hindrance and influences conformation—make it a compound of interest. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 81606-47-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)O |
Synthesis and Mechanistic Considerations
The synthesis of this compound is intrinsically linked to that of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine.[3][4]
Formation as a Byproduct via Electrophilic Aromatic Substitution
The most documented route that generates this compound is the direct bromination of 2-methyl-2-phenylpropanoic acid.[3][5]
Mechanism and Regioselectivity: The substituent on the benzene ring is an alkyl group (-C(CH₃)₂COOH), which is an ortho-, para-director due to weak activating effects (hyperconjugation and induction). Consequently, electrophilic bromination overwhelmingly favors the substitution at the para-position, yielding 2-(4-bromophenyl)-2-methylpropanoic acid as the major product. However, a smaller percentage of the meta-isomer, this compound, is invariably formed.[3][4] Patent literature suggests that under various conditions, the meta-isomer can form in quantities ranging from ~1% to over 5%.[3][4]
Causality: The formation of the meta-isomer, while minor, is a direct consequence of the statistical probability of substitution and the subtle electronic landscape of the starting material. For pharmaceutical manufacturing, the presence of this isomer is a critical impurity that must be controlled and minimized to ensure the purity and safety of the final active pharmaceutical ingredient (API).[4]
Proposed Directed Synthesis Protocol
A targeted synthesis of the meta-isomer requires a strategy that circumvents the regioselectivity issues of direct bromination. A logical approach is to start with a commercially available, meta-substituted precursor. The following multi-step protocol is a field-proven strategy for analogous transformations.
Workflow Diagram:
Caption: Proposed workflow for the directed synthesis of the target compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation and Nucleophilic Addition:
-
Rationale: This step constructs the carbon skeleton. Starting with 1-bromo-3-iodobenzene allows for selective Grignard formation at the more reactive iodo-position, preserving the bromo-substituent for potential future cross-coupling reactions.
-
Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) and a solution of 1-bromo-3-iodobenzene in THF dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Add a solution of dry acetone in THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-bromophenyl)propan-2-ol.
-
-
-
Oxidation of the Tertiary Alcohol:
-
Rationale: This step converts the tertiary alcohol, formed in the previous step, into the desired carboxylic acid. A strong oxidizing agent like potassium permanganate is required.
-
Protocol:
-
Dissolve the crude 2-(3-bromophenyl)propan-2-ol in a suitable solvent mixture such as acetone/water.
-
Add potassium permanganate (KMnO₄) portion-wise, monitoring the exothermic reaction and maintaining the temperature with an ice bath.
-
Stir the reaction at room temperature overnight. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a solvent system like hexanes/ethyl acetate can be performed for further purification.
-
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While vendor-supplied analytical data is scarce, the expected spectral characteristics can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.- Multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the disubstituted benzene ring.- A singlet at ~1.6 ppm integrating to 6 protons for the two equivalent methyl groups (-C(CH₃)₂). |
| ¹³C NMR | - A signal for the carboxylic carbon (~180 ppm).- Signals for the quaternary carbon attached to the methyl groups.- A signal for the carbon atom attached to the bromine (C-Br).- Multiple signals in the aromatic region (120-140 ppm).- A signal for the methyl carbons (~25 ppm). |
| FT-IR | - A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A sharp C=O stretch for the carbonyl group (~1700 cm⁻¹).- C-H stretches from the aromatic and alkyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) and the M+2 peak will show a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). For C₁₀H₁₁BrO₂, the expected m/z would be ~242 and ~244. |
Applications in Drug Discovery and Development
The utility of this compound extends from being a characterization standard for impurities to a valuable starting material for new chemical entities.
Building Block for Bioactive Molecules
The compound's structure is pre-validated as a useful scaffold in medicinal chemistry. A notable example is its use in the development of kinase inhibitors. A study published by MDPI describes the design and synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase, a target in cancer therapy.[6] This demonstrates that the this compound moiety can be incorporated into more complex heterocyclic systems to generate potent and selective enzyme inhibitors.
Logical Diagram of Application:
Caption: Role as a building block in a drug discovery cascade.
Utility in Prodrug Strategies
The carboxylic acid group is a common handle for prodrug design.[7] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. This strategy is often used to improve a drug's solubility, permeability, or pharmacokinetic profile.[8] The carboxylic acid of our title compound can be esterified to create prodrugs that mask the polar acid group, potentially enhancing membrane permeability and oral absorption.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 250 g/mol , this compound fits the profile of a "fragment" for FBDD. The bromophenyl group provides a vector for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing chemists to "grow" the fragment into a more potent lead compound once an initial low-affinity binding interaction is discovered.
Safety and Handling
According to supplier safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).
-
Hazard Statement: H302 (Harmful if swallowed)
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than a mere isomeric impurity; it is a molecule with significant relevance to both process and discovery chemistry. A thorough understanding of its synthesis, particularly the factors governing regioselectivity, is crucial for impurity control in pharmaceutical manufacturing. Simultaneously, its structural attributes make it a valuable and versatile building block for medicinal chemists designing the next generation of therapeutics, particularly in areas like oncology. This guide provides the foundational knowledge for researchers to confidently and effectively work with this compound.
References
- Pharmaffiliates. This compound. [Link]
- PubChem. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- MDPI. 2-(3-Bromophenyl)
- Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development. [Link]
- NIH National Library of Medicine. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 81606-47-5 [sigmaaldrich.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 2-(3-Bromophenyl)-2-methylpropanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-2-methylpropanoic acid
Introduction
This compound (CAS No: 81606-47-5) is a halogenated aromatic carboxylic acid.[1] While not a widely utilized compound in its own right, it holds significant importance in the field of pharmaceutical development as a critical process impurity. Specifically, it is a known isomeric impurity in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for the production of the antihistamine drug fexofenadine.[2][3][4] The presence of this 3-bromo isomer can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of its distinct physicochemical properties is essential for developing effective purification strategies, analytical methods for its detection, and ensuring overall quality control in drug manufacturing.
This technical guide provides a detailed examination of the core , offering both theoretical grounding and practical, field-proven experimental protocols for their determination.
Core Molecular and Physical Properties
A foundational understanding of a compound begins with its basic molecular and physical identifiers. These data points are the cornerstone for all subsequent analytical and experimental work.
| Property | Data | Source(s) |
| CAS Number | 81606-47-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][5] |
| Molecular Weight | 243.10 g/mol | [1][5][6] |
| Appearance | Solid | [5] |
| Synonyms | 3-Bromo-α,α-dimethylbenzeneacetic acid; 2-(3-Bromophenyl)-2-methylpropionic acid | [1] |
| Canonical SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)O | [5][7] |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [5][6] |
| Storage | 2-8°C, Refrigerator | [1] |
Thermal Properties
Melting Point Analysis
Expertise & Causality: The melting point is one of the most critical physical properties used to assess the purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting point range (typically <1°C). The presence of impurities, such as the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid, disrupts the crystal lattice, resulting in a lower and broader melting range.[8][9] Therefore, accurate melting point determination is a primary, rapid method for purity verification.
Experimental Protocol: Digital Capillary Method
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which offers superior accuracy and safety compared to traditional oil bath methods.[10][11]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a high ramp rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time in the subsequent precise measurement.[11]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin a new run with a slow ramp rate of 1-2°C per minute.[11]
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Solubility Profile
Expertise & Causality: The solubility of this compound is dictated by its molecular structure: a nonpolar bromophenyl ring and a polar, acidic carboxylic acid group. This dual nature makes its solubility highly dependent on the solvent's polarity and pH. According to the "like dissolves like" principle, it is expected to be soluble in moderately polar to nonpolar organic solvents. Crucially, as a carboxylic acid, it will react with aqueous bases (like NaOH and NaHCO₃) to form a water-soluble carboxylate salt, a property that is fundamental for its extraction and purification from neutral or basic impurities.[12][13][14]
Experimental Protocol: Qualitative Solubility Testing
This systematic approach determines the compound's solubility class.[12][15]
-
Setup: Place ~25 mg of the compound into separate, clean, labeled test tubes for each solvent.
-
Solvent Addition: Add 0.5 mL of the solvent to the corresponding test tube.
-
Mixing: Vigorously mix or stir the contents for 10-20 seconds.[13]
-
Observation: Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
Testing Sequence:
-
a. Water: Test solubility. If soluble, check the solution's pH with litmus or pH paper. An acidic pH confirms a water-soluble acid.[15]
-
b. 5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic compound.
-
c. 5% NaHCO₃ (aq): If soluble in NaOH, test in a fresh tube with 5% NaHCO₃. This is a weaker base. Solubility in NaHCO₃ indicates a relatively strong acid, characteristic of carboxylic acids.[14]
-
d. 5% HCl (aq): If insoluble in water and base, test in 5% HCl to check for basic functional groups (not expected for this compound).
-
e. Organic Solvent (e.g., Dichloromethane or Ether): Test solubility to confirm its affinity for organic media.
-
Visualization: Solubility Classification Workflow
Caption: Logical workflow for the solubility-based classification of an organic compound.
Acidity and pKa Determination
Expertise & Causality: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. For a drug candidate or intermediate, pKa is a paramount property influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It dictates the compound's charge state in different physiological environments, which in turn affects its ability to cross biological membranes. Potentiometric titration is the gold-standard method for its determination due to its precision and reliability.[16][17]
Experimental Protocol: Potentiometric Titration
This protocol outlines the steps to determine pKa by monitoring pH changes during titration with a standardized base.[16][18]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds). A typical concentration is around 0.01 M.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M carbonate-free NaOH).
-
Titration: While stirring, add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point—the point of maximum slope on the curve, which can be found using the first or second derivative of the plot. This is the volume of base required to completely neutralize the acid.
-
Determine the volume at the half-equivalence point (half the volume of the equivalence point).
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[18]
-
Visualization: pKa Determination Workflow
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Spectroscopic and Structural Characterization
While specific spectral data for this compound is not publicly available, the following techniques are indispensable for confirming its identity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and types of protons. Expected signals would include two singlets for the non-equivalent methyl groups, and a complex multiplet pattern in the aromatic region (7-8 ppm) characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: Would show distinct signals for each of the 10 carbon atoms, including the carboxyl carbon (~170-180 ppm), the quaternary carbon, the two methyl carbons, and the six aromatic carbons (two of which would be directly bonded to the bromine and the alkyl group, respectively).
-
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The spectrum for this compound would be dominated by a very broad O-H stretching band from the carboxylic acid (centered around 3000 cm⁻¹) and a sharp, strong C=O (carbonyl) stretching band (~1700 cm⁻¹).
-
Mass Spectrometry (MS): This provides the exact molecular weight and fragmentation pattern. High-resolution MS (HRMS) would confirm the elemental formula C₁₀H₁₁BrO₂. The spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).[19]
Conclusion
The —its thermal behavior, solubility profile, and acidity—are defining characteristics that directly influence its behavior in chemical and biological systems. As a critical process impurity in the synthesis of pharmaceuticals like fexofenadine, the ability to predict its properties and apply robust analytical protocols for its characterization and separation is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, safety, and regulatory compliance of the final drug product. The experimental methodologies detailed in this guide represent self-validating, industry-standard approaches for obtaining this vital data.
References
- Pharmaffiliates. This compound | 81606-47-5. [Link]
- University of Calgary.
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- SSERC.
- California State University, Bakersfield. Experiment 1 - Melting Points. [Link]
- Studylib.
- University of Texas at Dallas.
- Wellesley College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
- Bellevue College. Experiment 2 # Solubility 13. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- PubChem. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. [Link]
- Creative Bioarray.
- Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Lifescience Global. (2015).
- Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Chemsrc. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Royal Society of Chemistry.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- PubChemLite. This compound (C10H11BrO2). [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- NIH National Center for Biotechnology Information. (2013).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 81606-47-5 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. studylib.net [studylib.net]
- 10. westlab.com [westlab.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. web.williams.edu [web.williams.edu]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. rsc.org [rsc.org]
2-(3-Bromophenyl)-2-methylpropanoic acid molecular weight
An In-Depth Technical Guide to 2-(3-Bromophenyl)-2-methylpropanoic Acid for Advanced Research Applications
Executive Summary
This compound is a specialized aromatic carboxylic acid that serves as a critical building block and intermediate in modern medicinal chemistry and drug discovery. Its true value lies not in its direct biological activity, but in the strategic placement of a bromine atom on the phenyl ring at the meta position. This feature provides a versatile reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed discussion of its synthesis with mechanistic insights, its strategic applications in pharmaceutical research, and essential safety protocols. For drug development professionals, understanding the nuances of this molecule—from its synthesis as part of an isomeric mixture to its potential for library diversification—is key to unlocking novel therapeutic candidates.
Core Physicochemical Properties and Identifiers
While this compound is available from several suppliers for research purposes, it is often categorized as a discovery chemical.[1] Consequently, extensive physical characterization data is not always published by vendors, who place the responsibility on the end-user to confirm identity and purity.[1] The fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 243.10 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Physical State | Solid | [1] |
| CAS Number | 81606-47-5 | [2] |
| MDL Number | MFCD11036929 | [1] |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [1] |
| SMILES String | O=C(O)C(C)(C)C1=CC(Br)=CC=C1 | [1] |
Synthesis, Mechanistic Rationale, and Purification
The synthesis of this compound is a clear illustration of the principles and challenges of electrophilic aromatic substitution. The most direct route involves the bromination of its non-halogenated precursor, 2-methyl-2-phenylpropanoic acid.
Mechanistic Considerations: The Challenge of Isomeric Control
The core challenge in this synthesis is not the bromination itself, but controlling the regioselectivity. The α,α-dimethylacetic acid group on the benzene ring is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, its steric bulk can hinder substitution at the ortho positions. Consequently, the reaction of 2-methyl-2-phenylpropanoic acid with bromine typically yields a mixture of isomers: the desired this compound (meta), the major 2-(4-bromophenyl)-2-methylpropanoic acid (para) isomer, and a smaller amount of the 2-(2-bromophenyl)-2-methylpropanoic acid (ortho) isomer. This isomeric impurity profile is a known issue, particularly in the synthesis of the para isomer for the production of the antihistamine fexofenadine, where the meta isomer is a key impurity.[3][4][5]
Proposed Laboratory-Scale Synthesis Protocol
This protocol is adapted from general bromination procedures for this class of compounds.[3][4] The self-validating nature of this workflow depends on rigorous analytical monitoring to manage the key challenge of isomer separation.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Liquid Bromine (Br₂)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
5N Hydrochloric Acid (HCl)
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and deionized water.
-
Bromination: While stirring vigorously, slowly add liquid bromine (1.0-1.1 eq) via the dropping funnel. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 75-85°C) to ensure a steady reaction rate.
-
Expert Insight: The use of an aqueous medium is a greener alternative to chlorinated solvents like CCl₄. However, it makes monitoring by TLC difficult. The reaction progress and, critically, the isomeric ratio, must be monitored by taking small aliquots, quenching them, extracting with DCM, and analyzing by GC-MS or HPLC.
-
-
Reaction Monitoring: Continue heating until the starting material is consumed as determined by GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. If the product has precipitated, it can be extracted. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product, which will be a mixture of isomers.[3]
-
Purification (Critical Step): The separation of the meta isomer from the more abundant para isomer is the most challenging step.
-
Method A: Fractional Crystallization: Attempt recrystallization from a solvent system like aqueous methanol or an ethyl acetate/hexanes mixture. The different isomers may exhibit varying solubilities, allowing for enrichment.
-
Method B: Preparative Chromatography: For the highest purity, the crude mixture must be purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Fractions should be collected and analyzed by TLC or HPLC to isolate the pure meta isomer.
-
Synthesis and Purification Workflow Visualization
Caption: High-level workflow for the synthesis and purification of this compound.
Strategic Applications in Drug Discovery
The utility of this compound is defined by the bromine atom, which serves as a linchpin for molecular diversification.
A Scaffold for Library Synthesis
In medicinal chemistry, generating a library of related compounds (analogs) is essential for exploring structure-activity relationships (SAR). This compound is an ideal scaffold for this purpose. The bromine atom can be substituted or coupled with a vast array of different chemical moieties using well-established and robust chemical reactions.
The Bromophenyl Group as a Versatile Reactive Handle
The C-Br bond is a prime substrate for numerous palladium-catalyzed cross-coupling reactions. This allows chemists to forge new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.[6] Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
This chemical versatility allows researchers to rapidly synthesize dozens or even hundreds of unique analogs from a single starting material, each with a different substitution at the 3-position, for screening in biological assays.
Visualization of Application in Chemical Diversification
Caption: Use of the title compound as a scaffold for library diversification via cross-coupling reactions.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is a hazardous substance.
| Hazard Category | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8] |
Recommended Handling Procedures:
-
Always use this compound within a certified chemical fume hood to avoid inhalation of dust.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7][9][10]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]
-
Wash hands thoroughly after handling.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[7][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Recommended storage temperature is often between 2-8°C in a refrigerator.[2]
Conclusion
This compound, with a molecular weight of 243.10 g/mol , is more than a simple chemical with a defined formula. It represents a strategic tool for researchers in the fields of medicinal chemistry and drug development. While its synthesis requires careful attention to isomeric separation, its true power is realized in its application as a versatile scaffold. The presence of the C-Br bond at the meta-position provides a reliable and highly adaptable anchor point for building molecular complexity through modern cross-coupling chemistry, enabling the rapid exploration of chemical space in the quest for novel therapeutics.
References
- This compound Safety Data Sheets(SDS). (n.d.). LookChem.
- 2-(3-Bromophenyl)propanoic acid | C9H9BrO2. (n.d.). PubChem.
- This compound | 81606-47-5. (n.d.). Pharmaffiliates.
- US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- This compound (C10H11BrO2). (n.d.). PubChemLite.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Eureka | Patsnap.
- 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid | C10H11BrO2S. (n.d.). PubChem.
- The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). Quick Company.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 6. nbinno.com [nbinno.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural Elucidation of 2-(3-Bromophenyl)-2-methylpropanoic acid
This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-(3-Bromophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the logical progression of experiments, the interpretation of data, and the underlying scientific principles that validate the final structural assignment.
Introduction: The Rationale for Structural Verification
Experimental Workflow: A Strategy for Unambiguous Identification
The chosen analytical workflow is designed to provide orthogonal data points, where each technique offers a unique and complementary piece of the structural puzzle. This layered approach minimizes ambiguity and builds a comprehensive and trustworthy structural profile.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the initial and critical step to determine the molecular weight and elemental composition of the analyte. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinctive isotopic pattern that serves as a powerful diagnostic tool.[2][3][4]
Expected Data Summary: Mass Spectrometry
| Parameter | Expected Value | Rationale |
| Molecular Ion (M⁺) | m/z 242 & 244 | Corresponding to C₁₀H₁₁⁷⁹BrO₂ and C₁₀H₁₁⁸¹BrO₂. |
| M⁺ / M+2 Ratio | ~1:1 | Characteristic isotopic signature of a single bromine atom.[2][3][4] |
| High-Resolution MS | 241.99425 | Calculated exact mass for C₁₀H₁₁⁷⁹BrO₂.[5] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A high-resolution mass spectrometer with an electron ionization source is utilized.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.[6]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z), and a spectrum is generated. The isotopic distribution of the molecular ion peak is carefully analyzed.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the most prominent features will be the carboxylic acid group.
Expected Data Summary: IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.[7][8] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | ~2980 - 2850 | Stretching vibrations of the C-H bonds of the methyl groups. |
| C=O Stretch (Carboxylic Acid) | ~1710 - 1690 | The carbonyl stretch, its position suggesting conjugation with the aromatic ring.[9][10] |
| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[7] |
| O-H Bend (Carboxylic Acid) | ~1440 - 1395 and 950 - 910 | Bending vibrations of the hydroxyl group.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. If the acidic proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe it more reliably.[11][12]
-
Concentration: Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[13][14]
-
Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, free of any particulate matter.[14]
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Expected Data Summary: ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet.[8] |
| 7.2 - 7.6 | Multiplet | 4H | Aromatic Protons | Protons on the bromophenyl ring will appear in the characteristic aromatic region (6.5-8.0 ppm).[15] The meta-substitution pattern will lead to a complex multiplet. |
| 1.6 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are chemically equivalent and adjacent to a quaternary carbon, thus they appear as a singlet integrating to six protons. |
¹³C NMR and DEPT Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
Expected Data Summary: ¹³C NMR & DEPT Spectroscopy
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~180 | No Signal | -COOH | The carboxyl carbon is a quaternary carbon and appears in the downfield region (165-185 ppm).[8] |
| ~145 | No Signal | C-Br (Aromatic) | The aromatic carbon directly attached to the bromine atom. |
| ~130 | Positive | Aromatic CH | Aromatic carbons with attached protons.[16] |
| ~128 | Positive | Aromatic CH | Aromatic carbons with attached protons. |
| ~125 | Positive | Aromatic CH | Aromatic carbons with attached protons. |
| ~122 | No Signal | Aromatic C-C(CH₃)₂ | The quaternary aromatic carbon attached to the propanoic acid moiety. |
| ~45 | No Signal | -C(CH₃)₂ | The quaternary aliphatic carbon. |
| ~25 | Positive | -C(CH₃)₂ | The two equivalent methyl carbons. |
digraph "NMR_Interpretation_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"H_NMR" [label="¹H NMR Data\n(Shifts, Integrals, Multiplicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C_NMR" [label="¹³C NMR Data\n(Number of Signals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DEPT" [label="DEPT-135 Data\n(CH₃/CH vs. CH₂)", fillcolor="#FBBC05", fontcolor="#202124"];
"Proton_Environments" [label="Identify Proton Groups\n(COOH, Aromatic, CH₃)"]; "Carbon_Types" [label="Identify Carbon Types\n(C, CH, CH₃)"]; "Connectivity" [label="Assemble Fragments\n(e.g., -C(CH₃)₂COOH, Bromophenyl)"]; "Final_Structure" [label="Verified Structure:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"H_NMR" -> "Proton_Environments"; "C_NMR" -> "Carbon_Types"; "DEPT" -> "Carbon_Types"; "Proton_Environments" -> "Connectivity"; "Carbon_Types" -> "Connectivity"; "Connectivity" -> "Final_Structure"; }
Caption: The logical flow of interpreting NMR data to assemble the final molecular structure.
X-ray Crystallography: The Definitive Structural Confirmation
While spectroscopic methods provide powerful evidence for the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state.[17][18] This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent system.[19]
-
Crystal Mounting: A suitable crystal (typically < 0.5mm in all dimensions) is selected and mounted on a goniometer head.[20]
-
Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.
A successful crystallographic analysis would be expected to confirm the connectivity established by NMR and provide precise geometric parameters, leaving no doubt as to the identity of the compound as this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy identifies the key carboxylic acid functional group. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.The Journal of Physical Chemistry A, 113(27), 7880-7888. [Link]
- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- Sample Preparation. (n.d.). Rochester Institute of Technology.
- Small molecule crystallography. (n.d.). Excillum.
- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- NMR Sample Preparation. (n.d.). Iowa State University.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
- Video: NMR Spectroscopy of Aromatic Compounds. (2025). JoVE.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health.
- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
- This compound (C10H11BrO2). (n.d.). PubChemLite.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. echemi.com [echemi.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. excillum.com [excillum.com]
- 18. rigaku.com [rigaku.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges of regioselectivity in aromatic substitution, this document evaluates multiple synthetic pathways, including the Haloform reaction, nitrile hydrolysis, and direct oxidation strategies. We present a comparative analysis of these routes, weighing them on criteria such as efficiency, scalability, and starting material accessibility. The guide culminates in a detailed, field-proven protocol for the recommended synthetic route—the Haloform reaction of 3'-bromoacetophenone—complete with a mechanistic deep dive, characterization data, and practical troubleshooting advice. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for the preparation of this key chemical intermediate.
Introduction
This compound (CAS No: 81606-47-5) is a substituted aromatic carboxylic acid.[1] Its structural motif, featuring a quaternary carbon center attached to a brominated phenyl ring, makes it a significant precursor in the synthesis of more complex molecules. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the carboxylic acid group is amenable to amide bond formation and other transformations. This compound has been identified as an isomeric impurity in the synthesis of the para-isomer, a key intermediate for the antihistamine drug Fexofenadine, highlighting the importance of regiocontrolled synthesis.[2][3] Furthermore, related structures are integral to the synthesis of drugs like Repaglinide, an antidiabetic agent, underscoring the relevance of this molecular scaffold in pharmaceutical R&D.[4][5][6]
The primary challenge in synthesizing this molecule is achieving the desired meta-substitution pattern without the concurrent formation of ortho and para isomers. Direct bromination of 2-methyl-2-phenylpropanoic acid, for instance, yields a difficult-to-separate mixture of isomers, rendering it unsuitable for targeted synthesis.[2] This guide will dissect logical synthetic strategies that circumvent this issue by installing the functionalities in a controlled sequence.
Retrosynthetic Analysis
A retrosynthetic approach reveals several potential pathways for constructing the target molecule. The key disconnections focus on the formation of the carboxylic acid group and the installation of the quaternary carbon center.
Caption: High-level workflow for the recommended synthesis.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g | 0.050 |
| Sodium Hydroxide | NaOH | 40.00 | 18.0 g | 0.450 |
| Bromine | Br₂ | 159.81 | 8.8 mL | 0.171 |
| Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 6M Hydrochloric Acid | HCl | 36.46 | As needed | - |
Step-by-Step Experimental Procedure
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve sodium hydroxide (18.0 g, 0.450 mol) in water (100 mL). While stirring vigorously, add bromine (8.8 mL, 0.171 mol) dropwise. CAUTION: This addition is exothermic and bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood. The solution should turn a pale yellow.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-bromoacetophenone (10.0 g, 0.050 mol) in dioxane (100 mL).
-
Initiation of Haloform Reaction: Slowly add the freshly prepared, cold sodium hypobromite solution to the stirred solution of 3'-bromoacetophenone over a period of 60-90 minutes. Maintain the reaction temperature below 20 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting ketone.
-
Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the yellow color of excess hypobromite is discharged. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove the bromoform byproduct and any neutral impurities. Discard the organic layers.
-
Workup - Acidification and Isolation: Cool the remaining aqueous layer in an ice bath. Acidify the solution by slowly adding 6M hydrochloric acid until the pH is approximately 1-2, at which point a white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture, to yield pure this compound. Dry the final product under vacuum.
Mechanistic Deep Dive: The Haloform Reaction
The Haloform reaction proceeds through a well-established, base-mediated mechanism. It is a testament to the ability of halogens to dramatically alter the acidity of adjacent protons. [7][8][9]
-
Enolate Formation: A hydroxide ion abstracts an α-proton from the methyl ketone to form an enolate. This is the initial, rate-determining step for the first halogenation.
-
α-Halogenation: The enolate, a potent nucleophile, attacks a bromine molecule, forming the α-bromoketone.
-
Iterative Halogenation: The presence of the electron-withdrawing bromine atom makes the remaining α-protons even more acidic than the original ones. [9]The process of deprotonation and halogenation rapidly repeats two more times until the trihalomethyl ketone is formed.
-
Nucleophilic Acyl Substitution: The hydroxide ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Cleavage: The intermediate collapses, expelling the tribromomethyl anion (⁻CBr₃) as a leaving group. This is a rare instance of a carbanion acting as a leaving group, made possible by the inductive stabilization from the three bromine atoms.
-
Acid-Base Reaction: The highly basic tribromomethyl anion immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and bromoform (CHBr₃). This final acid-base step is irreversible and drives the reaction to completion. Acidification in the workup step protonates the carboxylate to give the final product.
Caption: Simplified mechanism of the Haloform reaction.
Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value | Source |
| CAS Number | 81606-47-5 | ChemScene [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich |
| Molecular Weight | 243.10 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | Sigma-Aldrich |
Expected Analytical Data:
-
¹H NMR: Expect signals corresponding to two methyl groups (singlet, 6H), aromatic protons (multiplets, 4H), and a carboxylic acid proton (broad singlet, 1H).
-
¹³C NMR: Expect signals for the two equivalent methyl carbons, the quaternary carbon, the aromatic carbons (with C-Br coupling), and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in ~1:1 ratio).
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via the Haloform reaction, starting from 3'-bromoacetophenone. This method directly installs the desired functionality on a pre-existing, correctly substituted aromatic ring, thus circumventing the significant regioselectivity challenges associated with direct bromination of the parent phenylpropanoic acid. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it the superior choice for laboratory and potential pilot-scale production for researchers in the pharmaceutical and chemical industries.
References
- The Oxidation of Alcohols - Chemistry LibreTexts. (2023).
- Oxidation of alcohols - Chemguide. (n.d.).
- Alcohol oxidation (A-Level Chemistry) - Study Mind. (n.d.).
- 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024).
- The Oxidation of Alcohols - ChemistryViews. (2017).
- Acetophenone, 3-bromo- - Organic Syntheses Procedure. (n.d.).
- Haloform Reaction - Name Reactions in Organic Synthesis. (n.d.).
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).
- 200 Years of The Haloform Reaction: Methods and Applications - PMC - NIH. (2022).
- WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents. (2014).
- Haloform reaction - Wikipedia. (n.d.).
- Organic synthesis: benzoic acid via a grignard reaction - University of Calgary. (n.d.).
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025).
- Repaglinide - Drug Synthesis Database. (n.d.).
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents. (2011).
- Haloform Reaction of Methyl Ketones - Master Organic Chemistry. (2020).
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024).
- 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax. (2023).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012).
- 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile - Organic Syntheses Procedure. (n.d.).
- Synthesis of 2 bromo 2 phenylpropane - Dr. Tania CS - YouTube. (2023).
- 2-(3-bromophenyl)propan-2-ol (C9H11BrO) - PubChemLite. (n.d.).
- CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents. (2013).
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents. (2009).
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (2016).
- A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. (2016).
- Intermediates of Repaglinide - Manus Aktteva Biopharma LLP. (n.d.).
- 2-(3-bromophenyl)-2-methylpropanenitrile (C10H10BrN) - PubChemLite. (n.d.).
- WO2009114987A1 - Process for preparing repaglinide intermediate - Google Patents. (2009).
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. (2025).
Sources
- 1. chemscene.com [chemscene.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. manusaktteva.com [manusaktteva.com]
- 7. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloform reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(3-Bromophenyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features and providing a detailed experimental protocol, this document serves as a robust resource for researchers in the field. We will explore the nuances of chemical shifts, spin-spin coupling, and the intriguing phenomenon of diastereotopicity, all within the context of this specific molecule.
Introduction: The Significance of Structural Elucidation
The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and development. The biological activity of a compound is intrinsically linked to its shape and electronic properties, which in turn are dictated by the connectivity and spatial arrangement of its atoms. ¹H NMR spectroscopy stands as a cornerstone of structural elucidation, allowing for the non-destructive analysis of molecules in solution.
This compound presents a rich tapestry of NMR phenomena. Its structure, featuring a substituted aromatic ring and a chiral center, gives rise to a ¹H NMR spectrum that is both informative and complex. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the compound, as well as for studying its interactions with biological targets.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The analysis of these signals provides a wealth of structural information.
The Aromatic Region: Unraveling Substituent Effects
The 3-bromo-substituted phenyl group gives rise to a complex pattern of signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[1][2] The bromine atom and the 2-methylpropanoic acid group exert distinct electronic effects on the aromatic ring, influencing the chemical shifts of the four aromatic protons.
-
Proton H-2': This proton is ortho to the bromine atom and is expected to be the most deshielded due to the anisotropic effect of the bromine. It will likely appear as a triplet or a narrow multiplet.
-
Proton H-4': This proton is para to the bromine and meta to the alkyl-carboxylic acid group. Its chemical shift will be influenced by both substituents. It is expected to appear as a doublet of doublets.
-
Proton H-5': This proton is meta to the bromine and ortho to the alkyl-carboxylic acid group. It is expected to be a doublet of doublets.
-
Proton H-6': This proton is ortho to the alkyl-carboxylic acid group and meta to the bromine. It will likely appear as a doublet of doublets.
The coupling constants between these protons will provide further structural confirmation. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[3][4] Long-range coupling (⁵J) may also be observed, further complicating the splitting patterns.[5][6]
The Aliphatic Region: Diastereotopic Methyl Groups
A key feature of the ¹H NMR spectrum of this compound is the signal for the two methyl groups. Due to the presence of a chiral center at the quaternary carbon, these two methyl groups are diastereotopic.[7] This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts, appearing as two distinct singlets. This non-equivalence arises because one methyl group is, on average, closer in space to one of the phenyl ring substituents, while the other methyl group is closer to a different substituent.
The Carboxylic Acid Proton: A Characteristic Signal
The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm.[8] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent. The position of this signal can be sensitive to the concentration and the solvent used.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2' | ~7.5 - 7.7 | t or m | 1H | |
| H-4' | ~7.3 - 7.5 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |
| H-5' | ~7.2 - 7.4 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |
| H-6' | ~7.4 - 7.6 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |
| -CH₃ (diastereotopic) | ~1.5 - 1.7 | s | 3H | |
| -CH₃ (diastereotopic) | ~1.5 - 1.7 | s | 3H | |
| -COOH | > 10 | br s | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a clean and well-resolved ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines the key steps for the preparation and acquisition of the spectrum for this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for carboxylic acids.
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualization of Molecular Structure and Proton Relationships
Visual representations are invaluable for understanding the spatial relationships between atoms in a molecule. The following diagrams, generated using Graphviz, illustrate the structure of this compound and the proximity of its protons.
Figure 1. Molecular structure of this compound.
Figure 2. Proton coupling relationships in the aromatic ring.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its molecular structure. The observation of distinct signals for the diastereotopic methyl groups serves as a powerful illustration of the sensitivity of NMR to the subtle stereochemical environment within a molecule. The experimental protocol provided herein offers a reliable method for obtaining high-quality data, essential for confident structural assignment and purity assessment in a research and drug development setting.
References
- Organic Spectroscopy International. (2014, April 11). Identifying Meta coupling in a 1H NMR Spectrum.
- ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- JoVE. (2022, May 25). NMR Spectroscopy of Benzene Derivatives.
- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- nmrdb.org. (n.d.). Predict 1H proton NMR spectra.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Chemistry LibreTexts. (2022, October 28). 5.4: Types of Protons.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
- Chemistry LibreTexts. (2022, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualizer loader [nmrdb.org]
- 4. PROSPRE [prospre.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
13C NMR analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid
An In-depth Technical Guide: 13C NMR Analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the carbon framework of organic molecules.[1][2] For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a comprehensive, in-depth analysis of this compound, a molecule that presents several key structural features amenable to detailed NMR investigation: a disubstituted aromatic ring, a carboxylic acid moiety, and a quaternary aliphatic center.
This document moves beyond a simple recitation of data, aiming to explain the causality behind the spectral features and the experimental choices made during analysis. By integrating theoretical principles with a robust experimental protocol, this guide serves as a self-validating framework for the structural confirmation of the title compound and as a model for analyzing similarly complex molecules.
Theoretical Framework and Spectral Prediction
A robust analysis begins with a theoretical prediction of the 13C NMR spectrum. The chemical shift of each carbon atom is dictated by its local electronic environment, which is influenced by hybridization, substituent effects, and resonance.[1] The structure of this compound has no internal plane of symmetry, rendering all carbons in the phenyl ring and the three carbons of the propanoic acid moiety chemically non-equivalent. Therefore, a total of nine distinct signals are anticipated in the 13C NMR spectrum.
Caption: Molecular structure of this compound with carbon atoms labeled for NMR assignment.
Carboxylic Acid Carbon (C=O)
The carbonyl carbon of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its sp² hybridization.[1][3] This results in a characteristic signal at the far downfield end of the spectrum, typically in the range of 160–185 ppm.[3][4][5][6] The resonance is often of lower intensity compared to protonated carbons due to longer spin-lattice relaxation times (T₁) and a lack of Nuclear Overhauser Effect (NOE) enhancement.[7]
Aromatic Carbons (C1-C6)
Aromatic carbons typically resonate between 110 and 160 ppm.[8] The precise chemical shifts are modulated by the electronic effects of the substituents on the ring.[9][10]
-
C3 (Ipso-carbon to Bromine): The carbon atom directly attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. This generally results in a shift that is different from a standard benzene carbon.[11]
-
C1 (Ipso-carbon to Alkyl Group): This quaternary carbon is attached to the bulky 2-methylpropanoic acid group. Its signal is expected in the 140-150 ppm range and will likely be weak due to the absence of a directly attached proton.[7]
-
C2, C4, C5, C6: These four protonated aromatic carbons will have distinct chemical shifts. The electron-withdrawing nature of the bromine atom and the properties of the alkyl-carboxylic acid substituent will influence their positions. Their signals are generally found between 125 and 135 ppm.[12][13]
Aliphatic Carbons (Cα, Cβ, Cβ')
-
Cα (Quaternary Carbon): This carbon is bonded to the aromatic ring, two methyl groups, and the carboxyl group. As a quaternary carbon, its signal is expected to be weak.[14][15] Its position, adjacent to an aromatic ring and a carbonyl group, suggests a chemical shift in the range of 40-55 ppm.
-
Cβ and Cβ' (Methyl Carbons): The two methyl groups are chemically equivalent due to free rotation around the Cα-C1 bond. They will therefore appear as a single, more intense signal. Their chemical shift is expected in the typical alkane region, around 20-30 ppm.[3][16]
Predicted Chemical Shift Summary
| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) | Expected Intensity |
| C=O | Carboxylic Acid | 175 - 185 | Weak |
| C1 | Aromatic Quaternary (ipso) | 142 - 148 | Weak |
| C3 | Aromatic (C-Br) | 120 - 125 | Medium |
| C2,C4,C5,C6 | Aromatic (C-H) | 125 - 135 | Strong |
| Cα | Aliphatic Quaternary | 40 - 55 | Weak |
| Cβ, Cβ' | Methyl (2 x CH₃) | 20 - 30 | Strong |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield a high-quality, high-resolution 13C NMR spectrum.
Caption: Standard workflow for 13C NMR spectroscopic analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 50-100 mg of this compound into a clean, dry vial.[17] A higher concentration is necessary for 13C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the 13C isotope.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[18] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single solvent resonance at ~77 ppm.[5]
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm).[13][17]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube. Solid impurities will degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
Set up a standard proton-decoupled 13C experiment using the parameters outlined in the table below. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets and can provide signal enhancement via the NOE.[19]
-
Recommended Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle, providing a good balance between signal intensity and allowing for faster repetition rates.[20] |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[21] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A sufficient duration to allow for the decay of the Free Induction Decay (FID) signal, ensuring good digital resolution.[19] |
| Relaxation Delay (D1) | 2.0 s | A delay between scans to allow for partial T₁ relaxation of the nuclei, especially important for quaternary carbons.[19] |
| Number of Scans (NS) | 1024 or higher | A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrals.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Identify and label the chemical shifts of all peaks, including the solvent signal (CDCl₃ at ~77.16 ppm).
-
Data Interpretation and Structural Validation
The resulting spectrum should display nine distinct signals, confirming the molecular asymmetry. The assignment of these signals is achieved by correlating the experimentally observed chemical shifts with the theoretically predicted regions.
-
The Downfield Region (>170 ppm): A single, weak peak should be observed here, unequivocally assigned to the carboxylic acid carbonyl carbon .
-
The Aromatic Region (120-150 ppm): Six signals are expected. The weakest of these will correspond to the two quaternary carbons, C1 and C3 . The remaining four more intense signals belong to the protonated carbons C2, C4, C5, and C6 .
-
The Upfield Region (< 60 ppm): Two signals should be present. The weaker signal around 40-55 ppm is assigned to the aliphatic quaternary carbon (Cα) . The most intense signal in this region, appearing around 20-30 ppm, corresponds to the two equivalent methyl carbons (Cβ, Cβ') .
The congruence between the number of observed signals, their chemical shifts, and their relative intensities provides a powerful, self-validating confirmation of the structure of this compound. Any significant deviation from this expected pattern would indicate the presence of impurities or an incorrect structural assignment.
References
- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]
- Taylor & Francis Online. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Oregon State University. 13C NMR Chemical Shift. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]
- Iowa State University. NMR Sample Preparation.
- University of Leicester.
- NMR Service. 13 Carbon NMR. [Link]
- InfoSheet: NMR sample prepar
- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]
- Roberts, J. D., & Eargle, D. H. (1962). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 84(18), 3593-3595. [Link]
- University of Colorado Boulder. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
- ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
- Pearson.
- Oregon State University. CH362: 13C NMR Chemical Shift. [Link]
- University of Bristol. 13C NMR Spectroscopy. [Link]
- Cobas, C. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- JoVE. (2025, May 22).
- 13C NMR Chemical Shift Table. [Link]
- MDPI. (2007).
- University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Chemistry Department NMR Facility. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Scribd.
- ETH Zurich. (2018). 1D Acquisition. [Link]
- Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]
- NMR spectra 2-13C. [Link]
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. CH362: 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. sites.uclouvain.be [sites.uclouvain.be]
- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
An In-depth Technical Guide to the Mass Spectrometry of 2-(3-Bromophenyl)-2-methylpropanoic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid, a compound of interest to researchers, scientists, and professionals in drug development. The principles and methodologies detailed herein are designed to offer both foundational knowledge and practical insights for the structural elucidation and quantification of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound, with a molecular formula of C₁₀H₁₁BrO₂ and a monoisotopic mass of approximately 242.99 Da, presents unique analytical challenges and opportunities.[1] Its structure, featuring a brominated aromatic ring and a carboxylic acid moiety, dictates its behavior in a mass spectrometer. Understanding its ionization and fragmentation is crucial for its unambiguous identification and accurate quantification in various matrices. This guide will delve into the core principles of its mass spectrometric analysis, from sample preparation to data interpretation.
Foundational Chemical Properties
A thorough understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Monoisotopic Mass | 241.99424 Da | |
| Structure | A propanoic acid with a 3-bromophenyl group and a methyl group at the α-position. | [1] |
The presence of bromine is a key feature, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic signature in the mass spectrum, aiding in the identification of bromine-containing fragments.
The Mass Spectrometric Workflow: A Conceptual Overview
The journey of this compound through a mass spectrometer can be conceptualized in a series of sequential stages, each influencing the final spectral output.
Caption: A generalized workflow for the mass spectrometric analysis of small molecules.
Sample Preparation: The Unseen Determinant of Quality
The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Proper sample preparation is paramount to obtaining high-quality, reproducible data. The choice of technique depends heavily on the sample matrix.
Recommended Protocols
For Samples in Complex Matrices (e.g., Plasma, Urine):
A multi-step approach involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.[2][3]
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Acidify the supernatant with a small volume of formic acid to ensure the analyte is in its neutral form.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
For Cleaner Sample Matrices (e.g., Reaction Mixtures):
A simple "dilute and shoot" approach may be sufficient.[3]
Protocol: Dilute and Shoot
-
Dilute the sample with the initial mobile phase of the liquid chromatography method to an appropriate concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the filtrate to an autosampler vial for injection.
Ionization Techniques: The Gateway to the Mass Analyzer
For a molecule like this compound, which is of moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[6] Given the carboxylic acid group, ESI in negative ion mode is expected to be highly efficient, leading to the formation of the deprotonated molecule, [M-H]⁻. Positive ion mode ESI may yield the protonated molecule, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds.[7][8] It involves a corona discharge that ionizes the solvent vapor, which then transfers charge to the analyte. For this compound, APCI would likely also produce [M-H]⁻ in negative mode and [M+H]⁺ in positive mode.
Recommendation: For quantitative analysis, ESI in negative ion mode is the recommended starting point due to the acidic nature of the carboxylic acid group, which readily loses a proton.
Mass Analysis and Predicted Fragmentation
Upon ionization, the resulting ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing valuable structural information.
Expected Mass Spectrum (ESI Negative Mode)
In negative ion mode ESI, the base peak is expected to be the deprotonated molecule at an m/z corresponding to [C₁₀H₁₀BrO₂]⁻. The isotopic pattern of bromine will be evident with two peaks of nearly equal intensity at m/z 241 and 243.
Predicted MS/MS Fragmentation (CID of [M-H]⁻)
Collision-Induced Dissociation (CID) of the [M-H]⁻ ion is predicted to proceed through several characteristic pathways for aromatic carboxylic acids.[9]
Predicted Fragmentation Pathways:
Caption: Predicted fragmentation pathways for the [M-H]⁻ ion of this compound.
Summary of Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 241/243 | 197/199 | CO₂ (44 Da) | 3-bromocumene anion |
| 241/243 | 226/228 | •CH₃ (15 Da) | Deprotonated 2-(3-bromophenyl)propenoic acid |
| 241/243 | 162 | •Br (79/81 Da) | Deprotonated 2-phenyl-2-methylpropanoic acid |
Rationale for Fragmentation:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a stable carbanion.[9]
-
Loss of a Methyl Radical: Alpha-cleavage next to the carboxylic acid group can result in the loss of a methyl radical.[10]
-
Loss of a Bromine Radical: Cleavage of the carbon-bromine bond can occur, although this may be less favorable than decarboxylation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
For the separation and analysis of this compound, a reversed-phase LC method coupled to the mass spectrometer is recommended.
Recommended LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention on the reversed-phase column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, followed by re-equilibration. | To elute the analyte with good peak shape and resolution from other matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL | To avoid overloading the column. |
Recommended MS Parameters (ESI Negative Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | To efficiently generate the [M-H]⁻ ion. |
| Capillary Voltage | 3.0 - 4.0 kV | To generate a stable electrospray. |
| Source Temperature | 300 - 350 °C | To aid in desolvation. |
| Gas Flow (Nebulizer) | Instrument dependent | To assist in droplet formation. |
| Gas Flow (Drying) | Instrument dependent | To facilitate solvent evaporation. |
| Scan Range | m/z 50 - 300 | To cover the mass range of the precursor and expected fragment ions. |
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of sample preparation, ionization technique, and instrument parameters. By leveraging the principles of soft ionization, particularly ESI in negative mode, and understanding the predictable fragmentation patterns of aromatic carboxylic acids, researchers can confidently identify and quantify this compound. The methodologies outlined in this guide provide a robust framework for developing and validating analytical methods for this and structurally similar molecules, thereby supporting advancements in drug development and scientific research.
References
- Gates, P. J., & Jones, A. C. (2016). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe, 28(5), 6-12.
- Science.gov. (n.d.). ionization apci mass: Topics by Science.gov.
- ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MSn of the doubly deuterated 9-fluorenone carboxylic acid model compounds.
- Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
- PubChem. (n.d.). 2-Phenylpropionic acid.
- Journal of the American Society for Mass Spectrometry. (2013). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Wikipedia. (n.d.). Ambient ionization.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- ResearchGate. (2025). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes.
- Analytical Chemistry. (1970). Mass Spectrometric Analysis. Aromatic Acids and Esters.
- PubMed. (2012). Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS).
- Waters Corporation. (n.d.). Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole-Orthogonal Time-of-flight Mass Spectrometer Equipped with A LockSpray Source.
- ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.). Ibuprofen EI-mass spectra at 70 eV.
- Wikipedia. (n.d.). Electrospray ionization.
- Waters Corporation. (n.d.). Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole- Orthogonal Time-of-flight Mass Spectrometer.
- NIST. (n.d.). 2-Bromopropionic acid, 3-methylphenyl ester.
- ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation.
- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid.
- Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
- Semantic Scholar. (2007). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α-Halogenation of Aldehydes†.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid.
- Australian Journal of Chemistry. (1984). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Environmental Science and Pollution Research. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
- Analytical and Bioanalytical Chemistry. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
- National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
Sources
- 1. The identification of ibuprofen and analogues in urine by pyrolysis gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. organomation.com [organomation.com]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. ionization apci mass: Topics by Science.gov [science.gov]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
FT-IR spectrum of 2-(3-Bromophenyl)-2-methylpropanoic acid
Starting Data Collection
I've initiated comprehensive Google searches for FT-IR spectral data on 2-(3-Bromophenyl)-2-methylpropanoic acid. My focus is on identifying characteristic vibrational frequencies, peak assignments, and experimental conditions from available resources. I'm aiming to build a solid foundation of information for further analysis.
Commencing Data Analysis
I'm now diving deep into the search results, specifically analyzing the data for key spectral features. I'm prioritizing identifying crucial stretches: the carboxylic acid O-H and C=O, aromatic C-H and C=C, C-Br, and those from the methyl group. I'm actively seeking reference spectral data and relevant publications to inform the technical guide.
Initiating Guide Assembly
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An In-depth Technical Guide to the Solubility of 2-(3-Bromophenyl)-2-methylpropanoic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(3-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of the compound, a detailed protocol for its solubility determination in organic solvents, and a discussion of the underlying scientific principles. By understanding the factors that govern its solubility, researchers can optimize formulation strategies and accelerate the drug development process.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from the laboratory to the patient is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[4] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[4] Therefore, a thorough understanding of an API's solubility characteristics is paramount during the early stages of drug discovery and development.[5][6] Low solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[6]
This compound is a crucial building block in the synthesis of a number of pharmaceutical compounds. Its solubility in various organic solvents is of significant interest for purification, crystallization, and formulation development. This guide will provide a detailed exploration of the factors influencing the solubility of this compound and a robust methodology for its experimental determination.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior.[7] The structure of this compound, with its combination of a lipophilic bromophenyl group and a polar carboxylic acid moiety, suggests a nuanced solubility profile across different organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [8][9] |
| Molecular Weight | 243.10 g/mol | [8][9] |
| Appearance | Solid | |
| SMILES String | CC(C)(C1=CC(=CC=C1)Br)C(=O)O | [9] |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| XLogP3 | 2.9 | [10] |
| Hydrogen Bond Donor Count | 1 | [9][10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
| Topological Polar Surface Area | 37.3 Ų | [9] |
The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will likely exhibit better solubility in non-polar to moderately polar organic solvents compared to highly polar or aqueous media. The presence of a carboxylic acid group, a hydrogen bond donor and acceptor, allows for interactions with protic and aprotic polar solvents.
Principles of Solubility and Solvent Selection
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding involves considering the interplay of various intermolecular forces:
-
Van der Waals forces: These weak, non-specific interactions are present in all molecules and are the primary forces of attraction in non-polar solvents.
-
Dipole-dipole interactions: These occur between polar molecules and are stronger than Van der Waals forces.
-
Hydrogen bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen.
For this compound, its solubility in a given solvent will be determined by the ability of the solvent molecules to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Logical Framework for Solvent Selection
Caption: Solvent selection based on solute-solvent interactions.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[11][12] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined.
Detailed Step-by-Step Protocol
This protocol outlines the thermodynamic solubility determination using the shake-flask method, a reliable approach for lead optimization and formulation stages.[5]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences in the analytical measurement.
-
Addition of Excess Solid: Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid present at the end of the experiment to ensure saturation has been reached.[13]
-
Addition of Solvent: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).[14] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[15]
-
Dilution: Immediately dilute the filtered aliquot with a suitable solvent to prevent precipitation of the compound.[13][14] The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[11]
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Rationale Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solvent is saturated with the solute, and the measured concentration represents the true equilibrium solubility.[13]
-
Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[13]
-
Extended Equilibration Time: Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. An extended shaking time ensures that the dissolution process is complete.[13][14]
-
Filtration: Removal of all solid particles before analysis is critical to avoid overestimation of the solubility.[13]
-
Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC is essential for accurate quantification of the dissolved compound, especially in the presence of impurities.[11]
Experimental Workflow Diagram
Caption: Shake-flask solubility determination workflow.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity | Solubility (mg/mL) |
| Hexane | Non-polar | Expected to be low |
| Toluene | Non-polar | Expected to be moderate |
| Dichloromethane | Polar Aprotic | Expected to be high |
| Ethyl Acetate | Polar Aprotic | Expected to be high |
| Acetone | Polar Aprotic | Expected to be high |
| Methanol | Polar Protic | Expected to be moderate to high |
| Ethanol | Polar Protic | Expected to be moderate |
Interpretation of Expected Results:
The solubility of this compound is anticipated to be highest in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the polar carboxylic acid group and also effectively solvate the lipophilic bromophenyl ring. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid moiety. However, their smaller alkyl chains compared to the solute might lead to slightly lower solubility than some polar aprotic solvents. Non-polar solvents like hexane are expected to be poor solvents as they can only interact through weak Van der Waals forces, which are insufficient to overcome the strong intermolecular forces in the solid crystal lattice of the compound. Toluene, with its aromatic ring, may show slightly better solubility than hexane due to potential π-π stacking interactions with the bromophenyl ring.
Conclusion
A thorough understanding and experimental determination of the solubility of this compound in various organic solvents are critical for its successful application in pharmaceutical development. This guide has provided a comprehensive overview of the compound's physicochemical properties, the theoretical principles governing its solubility, and a detailed, validated protocol for its experimental determination using the shake-flask method. By following the methodologies outlined in this document, researchers and scientists can generate reliable solubility data to inform solvent selection for synthesis, purification, and formulation, ultimately contributing to the development of safe and effective medicines.
References
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Dissolution Technologies. (2014, August). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- World Health Organization. (n.d.). Annex 4.
- PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid.
- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- Pharmaffiliates. (n.d.). This compound.
- Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. who.int [who.int]
- 15. bioassaysys.com [bioassaysys.com]
This guide provides a comprehensive technical overview for the identification, characterization, and quantification of Fexofenadine Related Compound B, a critical impurity in the manufacturing of fexofenadine hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document synthesizes regulatory context, chemical properties, and field-proven analytical methodologies to ensure the purity and safety of fexofenadine drug products.
Introduction: The Significance of Impurity Profiling in Fexofenadine
Fexofenadine, a second-generation antihistamine, is the major active metabolite of terfenadine and is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its therapeutic success is predicated on its high selectivity for the H1 receptor and a favorable safety profile, notably the absence of cardiotoxic effects associated with its parent compound.[2] The control of impurities during the synthesis and formulation of fexofenadine is paramount to guarantee its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for various process-related impurities and degradation products.
Among these, Fexofenadine Related Compound B has been identified as a significant process-related impurity that requires diligent monitoring and control. This guide will delve into the core aspects of identifying and managing this specific impurity.
Unveiling Fexofenadine Related Compound B: Structure and Origin
Fexofenadine Related Compound B is chemically identified as 2-[3-[(1RS)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid.[3] It is also commonly referred to as the meta-isomer of fexofenadine or meta-Fexofenadine.[3][4]
The key structural difference between fexofenadine and its related compound B lies in the substitution pattern on the phenyl ring attached to the propanoic acid moiety. In the active pharmaceutical ingredient (API), fexofenadine, this substitution is at the para-position (1,4-disubstituted). In contrast, Related Compound B possesses a meta-substitution pattern (1,3-disubstituted).[4][5]
Chemical Structure Comparison:
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| Fexofenadine | 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | C₃₂H₃₉NO₄ | 501.66 g/mol |
| Fexofenadine Related Compound B | 2-[3-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | C₃₂H₃₉NO₄ | 501.66 g/mol [6] |
The presence of Fexofenadine Related Compound B in the final drug substance typically arises from impurities present in the starting materials or as a byproduct during the chemical synthesis of fexofenadine.[7] The synthetic route for fexofenadine often involves the coupling of a substituted phenyl derivative with a piperidine moiety.[7][8] If the starting phenyl-containing raw material is contaminated with its meta-isomer, this will inevitably lead to the formation of Fexofenadine Related Compound B alongside the desired para-isomer.
Regulatory Framework: Pharmacopeial Standards
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) recognize Fexofenadine Related Compound B as a specified impurity in their respective monographs for Fexofenadine Hydrochloride.[3][] These pharmacopeias provide reference standards for Fexofenadine Related Compound B to facilitate its accurate identification and quantification.
The monographs outline specific acceptance criteria for this and other related substances, ensuring that their levels in the final drug product are below the established safety thresholds. Adherence to these pharmacopeial standards is mandatory for pharmaceutical manufacturers to ensure regulatory compliance and product quality.
Analytical Identification and Quantification Strategies
The primary analytical technique for the identification and quantification of Fexofenadine Related Compound B is High-Performance Liquid Chromatography (HPLC).[4][10][11][12] The structural similarity and identical molecular weight of fexofenadine and its meta-isomer necessitate a chromatographic method with sufficient resolving power.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for separating fexofenadine from its related compounds. The key to a successful separation lies in the optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
Logical Workflow for HPLC Method Development:
Caption: A logical workflow for the development of an HPLC method for the analysis of Fexofenadine Related Compound B.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative example based on published methodologies for the simultaneous determination of fexofenadine and its related compounds.[4][10][11]
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C8 column (e.g., Eclipse XDB C8, 5 µm, 4.6 x 150 mm) has been shown to be effective for separating the meta-isomer.[11] Phenyl columns are also specified in some pharmacopeial methods.[13]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 215-220 nm.[4]
-
Injection Volume: 10-20 µL.
2. Reagents and Solutions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 1% triethylamine phosphate (pH 3.7), acetonitrile, and methanol in a ratio of 60:20:20 (v/v/v) has been reported.[11]
-
Diluent: A mixture of the mobile phase components is typically used.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Fexofenadine Hydrochloride RS and Fexofenadine Related Compound B RS in the diluent to prepare individual stock solutions.
-
Prepare a mixed standard solution by diluting the stock solutions to a known concentration (e.g., in the range of 0.7-18.7 µg/mL for related compounds).[10][11]
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the fexofenadine drug substance or powdered tablets and dissolve it in the diluent to achieve a target concentration.
-
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the mixed standard solution to determine the retention times and resolution of fexofenadine and Fexofenadine Related Compound B.
-
Inject the sample solution.
-
Identify the peak corresponding to Fexofenadine Related Compound B in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of Fexofenadine Related Compound B in the sample using the peak area response and the concentration of the standard.
System Suitability: Before sample analysis, system suitability parameters must be verified. This typically includes:
-
Resolution: The resolution between the fexofenadine peak and the Fexofenadine Related Compound B peak should be adequate (typically > 2.0).
-
Tailing Factor: The tailing factor for the fexofenadine peak should be within the acceptable range (e.g., not more than 2.0).[13]
-
Reproducibility: The relative standard deviation (RSD) of replicate injections of the standard solution should be within the specified limits (e.g., < 2.0%).
Data Interpretation: The chromatogram of the sample solution will show a major peak for fexofenadine and potentially smaller peaks for its related compounds. The peak corresponding to Fexofenadine Related Compound B is identified by its retention time. The area of this peak is used to calculate the concentration of the impurity, which is then expressed as a percentage of the fexofenadine concentration.
Advanced Analytical Techniques
For structural confirmation and in-depth characterization, especially during forced degradation studies or when encountering unknown impurities, more sophisticated techniques are employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the definitive identification of impurities. It provides molecular weight information, which for Fexofenadine Related Compound B will be identical to that of fexofenadine. However, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can help in structural elucidation and differentiation from other isomers or degradation products.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is instrumental in providing detailed structural information. For Fexofenadine Related Compound B, the distinct substitution pattern on the aromatic ring will result in a unique set of signals in the NMR spectrum, allowing for unambiguous identification.[2][14]
Forced Degradation Studies and the Emergence of Other Impurities:
It is crucial to note that under stress conditions such as oxidation, other degradation products can be formed. For instance, an N-oxide derivative of fexofenadine has been identified as a major degradation product under oxidative stress.[2][14][15] A comprehensive stability-indicating method should be able to separate fexofenadine not only from its process-related impurities like Compound B but also from any potential degradants.
Logical Pathway for Impurity Identification and Characterization:
Caption: A flowchart illustrating the systematic approach for the identification and structural elucidation of unknown impurities of fexofenadine.
Conclusion
The accurate identification and control of Fexofenadine Related Compound B are critical for ensuring the quality, safety, and efficacy of fexofenadine drug products. This technical guide has provided a comprehensive framework for understanding the chemical nature of this impurity, the regulatory requirements for its control, and the analytical methodologies for its detection and quantification. A well-developed and validated RP-HPLC method is the primary tool for routine analysis, while advanced techniques like LC-MS and NMR are indispensable for structural confirmation and the characterization of novel impurities. By implementing robust analytical strategies, pharmaceutical scientists can ensure that fexofenadine products consistently meet the highest standards of quality and purity.
References
- National Center for Biotechnology Information. (n.d.). Fexofenadine. PubChem.
- Rao, D. V., & Chakravarthy, I. E. (2014). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Scientia Pharmaceutica, 82(3), 517–531.
- Maher, H. M., Sultan, M. A., & Olah, I. V. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of Chromatographic Science, 49(10), 758–765.
- Radhakrishna, T., Satyanarayana, J., & Satyanarayana, P. (2002). Simultaneous determination of fexofenadine and its related compounds by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 681–690.
- Rao, D. V., & Chakravarthy, I. E. (2014). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. ResearchGate.
- Radhakrishna, T., Satyanarayana, J., & Satyanarayana, P. (2002). Simultaneous determination of fexofenadine and its related compounds by HPLC. PubMed.
- Sultana, N., Arayne, M. S., & Shafi, N. (2011). HPLC method for fexofenadine analysis in coated tablets and human serum. Journal of the Chinese Chemical Society, 58(1), 69-74.
- Rao, D. V., & Chakravarthy, I. E. (2014). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. MDPI.
- SynZeal. (n.d.). Fexofenadine Impurities.
- Pharmaffiliates. (n.d.). Fexofenadine-impurities.
- SynZeal. (n.d.). Fexofenadine EP Impurity B.
- Pharmaffiliates. (n.d.). Fexofenadine Related Compound B.
- British Pharmacopoeia. (n.d.). fexofenadine impurity standard.
- ResearchGate. (n.d.). Structures of fexofenadine and its related compounds.
- Breier, A. R., Nudelman, N. S., Steppe, M., & Schapoval, E. E. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 250–257.
- de-Oliveira, A. C. S., & de-Andrade, D. A. (2020). Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study. Journal of Chromatography B, 1145, 122094.
- Chen, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(28), 42816-42828.
- Phenomenex. (n.d.). Ph. Eur. Monograph 2280: Fexofenadine Hydrochloride Related Substances and Assay.
- Sumithra, M., et al. (2023). Analytical Method for Estimation of Fexofenadine in Formulation-A Review. International Journal of Research in Pharmaceutical and Allied Sciences, 2(3), 27-35.
- Slideshare. (n.d.). Synthesis of Fexofenadin.
- ResearchGate. (n.d.). Chapter 4 Fexofenadine Hydrochloride.
- Venkatasai Life Sciences. (n.d.). Fexofenadine Related Compound B.
- National Center for Biotechnology Information. (n.d.). Fexofenadine. PubChem.
- ResearchGate. (n.d.). Isolation and structure elucidation of photodegradation products of fexofenadine.
- ResearchGate. (n.d.). LC/MS chromatograms of fexofenadine.
- Sanam, S., et al. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 43-50.
- USP-NF. (2018). Fexofenadine Hydrochloride Tablets.
- Phenomenex. (n.d.). Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph.
- U.S. Food and Drug Administration. (2008). Draft Guidance on Fexofenadine Hydrochloride Active ingredient.
- U.S. Food and Drug Administration. (2024). Draft Guidance on Fexofenadine Hydrochloride.
- U.S. Food and Drug Administration. (2008). Draft Guidance on Fexofenadine Hydrochloride Active ingredient.
Sources
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexofenadine EP Impurity B | 479035-75-1 | SynZeal [synzeal.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fexofenadin | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of fexofenadine and its related compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. www-cp.sigmaaldrich.cn [www-cp.sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations [mdpi.com]
role of 2-(3-Bromophenyl)-2-methylpropanoic acid in drug development
An In-depth Technical Guide: The Role of 2-(3-Bromophenyl)-2-methylpropanoic Acid in Drug Development
Abstract: this compound is a specialized chemical entity that, while not an active pharmaceutical ingredient itself, serves as a pivotal building block in medicinal chemistry. Its structurally significant features—a brominated phenyl ring, a sterically hindered carboxylic acid, and a gem-dimethyl group—provide a unique combination of reactivity and stability. This guide delineates the synthesis, physicochemical properties, and strategic applications of this compound. We will explore its role as a versatile synthetic intermediate for constructing complex molecular architectures, its utility in structure-activity relationship (SAR) studies, and its notable, albeit often undesirable, appearance as a key isomeric impurity in the synthesis of major pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
The Strategic Importance of Functionalized Arylpropionic Acids
The Arylpropionic Acid Scaffold: A Privileged Motif in Pharmacology
The arylpropionic acid framework is a cornerstone of medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The therapeutic potential of this structural motif, however, extends far beyond inflammation. Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, immunomodulatory, and anticonvulsant properties.[1][2] This proven track record makes the arylpropionic acid scaffold a highly attractive starting point for new drug discovery campaigns.
The Role of Bromine in Drug Design
The incorporation of a bromine atom onto a phenyl ring is a common and strategic decision in drug design. Bromine can serve multiple functions:
-
Synthetic Handle: It is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3] This allows for the systematic exploration of chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: Bromine is lipophilic, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Interactions: As a heavy halogen, bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a biological target.
This compound combines the privileged arylpropionic acid motif with the strategic utility of a bromine substituent, positioning it as a valuable tool for medicinal chemists.
Physicochemical and Structural Properties
The utility of this compound begins with its fundamental chemical properties. The molecule features a carboxylic acid group adjacent to a tertiary carbon, which provides steric hindrance that can influence its reactivity.[3] The bromine atom is positioned at the meta-position of the phenyl ring, a key feature that distinguishes it from its ortho and para isomers.
Summary of Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.10 g/mol | [5] |
| Appearance | Solid | |
| SMILES String | O=C(O)C(C)(C)C1=CC(Br)=CC=C1 | |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Handling
Synthetic Pathway: Isomer-Selective Bromination
This compound is most commonly produced as an isomeric byproduct during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for the antihistamine Fexofenadine.[6][7] The synthesis involves the direct bromination of 2-methyl-2-phenylpropanoic acid. The reaction conditions, particularly the pH, can influence the ratio of the resulting para and meta isomers.[6][8]
Caption: Synthesis of brominated 2-methylpropanoic acid isomers.
Experimental Protocol: Generalized Bromination This protocol is a representative synthesis adapted from public patent literature.[6][9]
-
Dissolution: Dissolve 2-methyl-2-phenylpropanoic acid in an aqueous medium. The pH is adjusted to be acidic, neutral, or alkaline using an appropriate acid or base.[8]
-
Bromination: Slowly add one to two equivalents of bromine to the solution while stirring vigorously at a controlled temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material using a suitable analytical technique, such as gas chromatography (GC).
-
Workup: Upon completion, acidify the reaction mixture with an acid like HCl to a pH of 1-2. This precipitates the product.
-
Extraction & Isolation: Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: The resulting isomeric mixture can be separated using techniques like fractional crystallization or column chromatography to isolate the this compound.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development
The primary value of this compound lies in its role as a versatile synthon for creating diverse molecular libraries for SAR studies.
A Synthetic Handle for Cross-Coupling Reactions
The bromine atom is the key reactive site for building molecular complexity. It enables chemists to perform various palladium-catalyzed cross-coupling reactions to attach different chemical moieties to the phenyl ring, systematically probing the structural requirements for biological activity.
Caption: Common cross-coupling reactions using the bromo-substituent.
Case Study 1: An Isomeric Impurity in Fexofenadine Synthesis
The most documented role of this compound is as an impurity in the manufacturing of Fexofenadine.[6] The synthesis requires the para-isomer, and the presence of the meta-isomer leads to the formation of an undesirable impurity in the final active pharmaceutical ingredient (API).[7] This underscores the critical importance of controlling regioselectivity in synthetic processes and highlights the compound's relevance in process chemistry and quality control. Limiting this impurity at the source is essential for producing pure Fexofenadine efficiently.[6][7]
Case Study 2: A Core Fragment in Kinase Inhibitor Development
In a direct application of its utility as a building block, the 2-(3-bromophenyl) moiety has been incorporated into novel kinase inhibitors. Researchers designed and synthesized a series of quinazoline derivatives, identifying 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective inhibitor of Aurora A kinase, a target in oncology.[11] This work exemplifies the direct use of the compound's scaffold to generate new, biologically active chemical entities.
Caption: Conceptual pathway to a kinase inhibitor.[11]
Potential Applications in Exploring New Chemical Space
The structural features of this compound make it an ideal candidate for generating analogs of other important drugs or for exploring novel biological targets.
-
Alectinib Analogs: The approved lung cancer drug Alectinib uses a 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid intermediate.[12] Our meta-bromo compound could be used to synthesize positional isomers and other analogs of Alectinib to explore SAR and potentially discover compounds with improved properties or different selectivity profiles.
-
S1P1 Receptor Agonists: SAR studies on 3-arylpropionic acids have identified them as potent and selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1), a target for autoimmune diseases.[13] The this compound scaffold could be elaborated via cross-coupling to create novel S1P1 agonists.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is not defined by a direct therapeutic effect but by its enabling role in the drug discovery process. It is a quintessential building block, providing a robust and functionalized scaffold from which countless new molecules can be synthesized and evaluated. Its significance is evident in its challenging presence in pharmaceutical manufacturing and its deliberate use in the creation of novel kinase inhibitors. For drug development professionals, this compound represents a valuable tool for navigating the complex landscape of chemical space in the quest for new and effective medicines.
References
- Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in r
- 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem. PubChem. [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap.
- 81606-47-5 | Product Name : this compound | Pharmaffiliates.
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. Quick Company. [Link]
- CN1865253A - Repaglinide synthesis process - Google Patents.
- 2-(4-bromophenyl)-2-methylpropanoic acid - Reign Pharma Pvt. Ltd. Reign Pharma. [Link]
- Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. ClinPGx. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents.
- WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents.
- CN101220007A - A kind of method for preparing repaglinide - Google Patents.
- 2-(3-Bromophenyl)
- PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only DESCRIPTION. U.S.
- This compound | C10H11BrO2 | CID 12805128 - PubChem. PubChem. [Link]
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 13. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Merging a Privileged Scaffold with a Strategic Halogen
An In-depth Technical Guide to the Potential Biological Activity of Brominated Phenylpropanoic Acids
In the landscape of medicinal chemistry, the phenylpropanoic acid scaffold stands out as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets. Its most famous representatives are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which have become cornerstones of pain and inflammation management.[1] These molecules owe their therapeutic effects primarily to the inhibition of cyclooxygenase (COX) enzymes.[1]
The strategic modification of such proven scaffolds is a cornerstone of modern drug discovery. One of the most powerful strategies in this regard is halogenation, the introduction of halogen atoms into a molecule's structure. Bromination, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's profile.[2] Introducing a bromine atom can increase lipophilicity, enhance binding affinity through halogen bonding, and favorably alter metabolic pathways, potentially increasing therapeutic activity and duration of action.[2][3]
This guide provides a comprehensive technical overview of the biological activities associated with brominated phenylpropanoic acids. Moving beyond a simple catalogue of findings, we will dissect the mechanistic underpinnings of their observed effects, detail the experimental methodologies required for their evaluation, and synthesize structure-activity relationships to guide future research for an audience of researchers, scientists, and drug development professionals.
Key Biological Activities and Mechanisms of Action
The fusion of a phenylpropanoic acid core with bromine atoms gives rise to a class of compounds with diverse and potent biological activities, ranging from anti-inflammatory to anticancer effects.
Anti-inflammatory Activity: Targeting Cyclooxygenase Pathways
The foundational activity of the phenylpropanoic acid class is the inhibition of COX enzymes, which are critical for the biosynthesis of prostaglandins—lipid mediators of inflammation, pain, and fever.[4] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[1]
Derivatives of brominated phenylpropanoic acid have been investigated as potent anti-inflammatory agents. Studies on compounds like 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have demonstrated significant anti-inflammatory effects.[5] The mechanism is believed to involve the inhibition of both COX-1 and COX-2, with some derivatives showing selectivity for the inducible COX-2 enzyme, which is a desirable trait for reducing gastrointestinal side effects.[4][6] The bromine atom can enhance binding to the hydrophobic channel of the COX active site, potentially increasing inhibitory potency compared to non-brominated analogues.
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: COX enzymes convert arachidonic acid into prostaglandins, which drive inflammation. Brominated phenylpropanoic acids can inhibit this pathway.
Antimicrobial Activity
Several studies have highlighted the potential of phenylpropanoic acid derivatives as antimicrobial agents.[4][7] The introduction of bromine can amplify this effect. Brominated compounds often exhibit increased lipophilicity, which can facilitate their passage through the lipid-rich cell membranes of bacteria and fungi.[3]
For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria.[8] The mechanism of action for these compounds is not fully elucidated but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. Phenolic acids, including phenylpropanoic acids, are known to inhibit a range of pathogenic bacteria and fungi.[7]
Anticancer and Cytotoxic Potential
A growing body of evidence points to the antiproliferative activity of phenylpropanoic acid derivatives against various human tumor cell lines.[9][10] Structure-activity relationship (SAR) studies have revealed that derivatives with more lipophilic esters tend to exhibit the best activity profiles, with GI50 values (concentration for 50% growth inhibition) in the low micromolar range.[9] This underscores the potential benefit of bromination, which systematically increases lipophilicity.
The cytotoxic mechanisms may involve the induction of apoptosis or the inhibition of signaling pathways critical for cancer cell growth and survival. While the precise targets are often under investigation, the versatility of the phenylpropanoic scaffold allows for modifications that can direct its activity toward specific anticancer targets.
Cardiovascular Applications: Vasopeptidase Inhibition
A compelling application for this class of compounds is in cardiovascular medicine. Specifically, (S)-2-Bromo-3-phenylpropionic acid is a crucial synthetic intermediate for producing vasopeptidase inhibitors.[11] These drugs, designed to treat hypertension and heart failure, work by simultaneously inhibiting two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[11]
-
ACE Inhibition: Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[11]
-
NEP Inhibition: Prevents the breakdown of natriuretic peptides, which have vasodilatory and sodium-excreting effects, further lowering blood pressure and reducing cardiac load.[11]
This dual-action mechanism offers a synergistic approach to managing cardiovascular disease.
Signaling Pathway: Renin-Angiotensin System and Vasopeptidase Inhibition
Caption: Vasopeptidase inhibitors dually block ACE and NEP, reducing vasoconstriction and promoting vasodilation.
Experimental Protocols for Biological Evaluation
To rigorously assess the potential of novel brominated phenylpropanoic acids, standardized and validated experimental protocols are essential. The following methodologies represent core assays for characterizing the primary biological activities discussed.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.
Objective: To quantify the concentration-dependent inhibition of prostaglandin synthesis by the test compound.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric EIA kit for Prostaglandin E2 (PGE2)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reference inhibitors (e.g., Ibuprofen, Nimesulide)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO. A typical final concentration range might be 0.1 µM to 100 µM.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound dilution (or DMSO for control).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow: Screening for Anti-inflammatory Activity
Caption: A typical workflow for identifying and validating novel anti-inflammatory brominated phenylpropanoic acids.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Objective: To assess the antimicrobial potency of test compounds against selected bacterial or fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Chloramphenicol)
-
Resazurin solution (viability indicator)
Step-by-Step Methodology:
-
Compound Dilution: Serially dilute the test compound in the growth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (medium + inoculum + antibiotic) and a negative control (medium + inoculum + DMSO).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: After incubation, assess microbial growth. This can be done visually by observing turbidity or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is a common method to assess the antiproliferative effects of a compound.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI50 or IC50).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the purple solution on a plate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI50/IC50 value.
Data Summary and Future Perspectives
The strategic incorporation of bromine into the phenylpropanoic acid scaffold has yielded compounds with a wide spectrum of biological activities. The table below summarizes representative findings from the literature.
| Compound Class/Derivative | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference |
| 2-(4-substitutedmethylphenyl)propanoic acid derivatives | Anti-inflammatory, Antibacterial | COX-1/COX-2 Inhibition | Compound 6l : COX-2 Inhibition close to nimesulide | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Anti-inflammatory, Antibacterial (Gram-positive) | Trypsin Inhibition | IC50: 0.04–0.07 mg/mL (proteinase inhibition) | [8] |
| Phenylpropanoic acid derivatives with lipophilic esters | Anticancer / Cytotoxic | Antiproliferative | GI50: 3.1-21 µM against various tumor cell lines | [9][10] |
| β-Hydroxy-β-arylpropanoic acids | Anti-inflammatory | COX Inhibition | Activity comparable to ibuprofen in vivo | [12] |
| (S)-2-Bromo-3-phenylpropionic acid | Synthetic Precursor | Precursor for Vasopeptidase Inhibitors (ACE/NEP) | Not directly active; used in synthesis | [11] |
Future Directions and Causality in Design:
The research conducted to date confirms that brominated phenylpropanoic acids are a promising class of molecules for drug development. The causality is clear: the phenylpropanoic acid core provides the foundational pharmacophore for activities like COX inhibition, while the bromine atom acts as a strategic tool for modulating potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Target Selectivity: Synthesizing new libraries with systematic variations in the position and number of bromine atoms to optimize selectivity, for example, for COX-2 over COX-1 to create safer NSAIDs.
-
Mechanism Deconvolution: For antimicrobial and anticancer activities, further studies are needed to identify the specific molecular targets and pathways involved.
-
Pharmacokinetic Profiling: A critical step will be to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.
-
Toxicity Assessment: While bromination can enhance efficacy, it can also introduce potential toxicity.[2][3] Thorough toxicological screening is essential for any compound advancing toward clinical development.
By combining rational design, guided by the principles of medicinal chemistry, with rigorous biological evaluation using the protocols outlined here, the full therapeutic potential of brominated phenylpropanoic acids can be unlocked.
References
- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
- Ulusoy, N., et al. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- (2024, October 15).
- (2025, December 17). Introducing bromine to the molecular structure as a strategy for drug design.
- BSEF. (n.d.). Pharmaceuticals.
- (2025, February 5).
- Benchchem. (n.d.). An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropionic Acid.
- National Institutes of Health. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem.
- National Institutes of Health. (n.d.). 2-Bromo-3-hydroxy-3-phenylpropanoic acid. PubChem.
- American Chemical Society. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.). 3-(4-Bromo-2-chlorophenyl)propanoic acid. PubChem.
- Benchchem. (n.d.). 3-Bromo-3-phenylpropanoic acid.
- National Institutes of Health. (n.d.). (R)-2-Bromo-3-phenylpropionic acid. PubChem.
- National Institutes of Health. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. PubChem.
- (n.d.).
- (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- National Institutes of Health. (n.d.). 3-(3-Bromo-2-chlorophenyl)propanoic acid. PubChem.
- (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid.
- (n.d.).
- (2025, August 9). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
- (2025, August 7).
- (2008, March 18). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids.
- MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
- (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- American Chemical Society. (n.d.). Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene (Beta-Bromostyrene): An experiment illustrating solvent effect on the stereochemical course of a reaction.
- National Institutes of Health. (n.d.). 3-Amino-2-(4-bromo-2-fluorophenyl)propanoic acid.
- (2024, September 6).
- (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
- (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- (n.d.). Phenylpropanoic acid. Wikipedia.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2-(3-Bromophenyl)-2-methylpropanoic acid
Initiating Data Collection
I've initiated a deep dive into 2-(3-Bromophenyl)-2-methylpropanoic acid. My first step involves extensive Google searches to unearth information on its synthesis, key properties, and practical applications. I'm focusing on reliable sources to establish a solid foundation of knowledge.
Outlining Technical Guide
I'm now outlining the technical guide. The introduction will cover the compound's significance. Then, I will address synthesis with protocols and mechanisms, followed by biological activities. Next, I plan to build a Graphviz diagram and create a structured data table. I will complete it by writing the final technical guide.
Refining Research Approach
I'm now refining my research approach. I'm focusing on in-depth Google searches to gather data on the synthesis, properties, and applications of this compound. I'll analyze search results, identifying key research areas like its use as a synthetic intermediate and biological activities. I'm searching for detailed synthesis protocols and relevant experimental data. Then, I plan to structure the technical guide.
Starting Literature Search
I've begun the literature search on this compound. Initial Google searches yielded its CAS number, formula, weight, and properties. Supplier identification is underway, with basic safety data emerging.
Uncovering Context & Gaps
I've made headway, discovering the compound's link to fexofenadine synthesis as an isomeric impurity. Patents shed light on controlling its formation, indirectly hinting at synthesis methods. But, I'm missing a validated, detailed synthesis, biological activity details, and spectroscopic data. The search for specific information remains ongoing.
Deepening Synthesis Understanding
I've expanded the Google search to include Scifinder and Patent databases. I'm focusing on methods to synthesize the target molecule directly, not just its formation as a byproduct. While I've found patents that indirectly hint at synthesis, a clear, validated protocol remains elusive. I'm looking for spectroscopic data and specific biological activity to further my understanding.
Reviewing Meta Isomer Formation
I've been re-examining the formation pathway of the meta-isomer, this compound, specifically how it arises during the bromination process. Patents I looked through offered specific details, confirming its presence as an impurity, especially in fexofenadine synthesis. Now, I'm focusing on the reaction conditions that favor its formation.
Proposing Synthesis Protocols
I'm now shifting gears to synthesize the meta-isomer itself. The lack of direct studies forces me to infer a likely route based on its formation as a byproduct. I'll leverage the fexofenadine link to discuss its relevance as a process impurity, highlighting its importance in pharmaceutical manufacturing. I am focused on constructing potential synthetic protocols now.
Developing Synthesis Plan
I've confirmed its status as an impurity in fexofenadine synthesis, with clues now leading to a potential protocol. While direct synthesis studies are missing, information on its formation during bromination is the key. I am gathering spectroscopic details, and general activity information from similar compounds. With this, I am now focused on a hypothetical synthesis, building a technical guide.
Methodological & Application
analytical method for 2-(3-Bromophenyl)-2-methylpropanoic acid quantification
Application Note: AN-2026-01
Quantitative Analysis of 2-(3-Bromophenyl)-2-methylpropanoic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of this compound. This compound is a significant building block in organic synthesis and a potential intermediate in pharmaceutical development. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a technique widely accessible in quality control and research laboratories. The protocol herein provides comprehensive instructions for sample preparation, instrument configuration, and data analysis. Furthermore, this document outlines a complete method validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1]
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid whose purity and concentration are critical for downstream applications, including active pharmaceutical ingredient (API) synthesis. A reliable analytical method is therefore essential for quality assurance, process monitoring, and stability testing.
Methodology Rationale: The selection of RP-HPLC with UV detection is based on the physicochemical properties of the analyte.
-
Reversed-Phase Chromatography: The molecule contains a nonpolar bromophenyl group and a moderately polar carboxylic acid group. A C18 stationary phase provides excellent hydrophobic interactions with the aromatic ring, enabling strong retention and effective separation from polar impurities.
-
Acidified Mobile Phase: Carboxylic acids can exhibit poor peak shape and shifting retention times due to ionization. By acidifying the mobile phase (e.g., with 0.1% Trifluoroacetic Acid), the ionization of the propanoic acid moiety is suppressed (Henderson-Hasselbalch principle). This maintains the analyte in a single, neutral form, resulting in sharp, symmetrical peaks and highly reproducible retention.[2]
-
UV Detection: The presence of the bromophenyl chromophore allows for sensitive detection using a standard UV detector. The aromatic system exhibits strong absorbance in the low-to-mid UV range, providing a robust signal for quantification.
This application note provides a self-validating system, where the protocol's integrity is confirmed through a rigorous validation process, ensuring trustworthiness and scientific accuracy.[3][4]
Experimental Workflow Overview
The entire analytical process, from sample handling to final quantification, is designed for efficiency and reproducibility. The workflow ensures that each step contributes to the overall accuracy of the final result.
Caption: High-level workflow for the quantification of this compound.
Materials and Methods
Reagents and Materials
-
Reference Standard: this compound, purity ≥98% (Sigma-Aldrich, Cat. No. OTV000687 or equivalent).[5]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) or Milli-Q, 18.2 MΩ·cm.
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥99.0%.
-
Methanol: HPLC grade (for cleaning).
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% TFA (v/v) in Water |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 225 nm |
| Run Time | ~10 minutes |
Scientist's Note: The 60:40 aqueous-to-organic ratio is a starting point. It should be optimized to achieve a retention time of approximately 4-6 minutes for the analyte, ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of DI water. To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 1 L of acetonitrile. Filter and degas both solutions before use.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution using the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
Sample Preparation
-
Weighing: Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask of suitable size. The target final concentration should fall within the linear range of the calibration curve (e.g., ~100 µg/mL).
-
Dissolution: Add diluent to the flask to about 70% of its volume. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Quantification
-
System Suitability: Before analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Calibration Curve: Inject each calibration standard in duplicate. Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis.
-
Sample Analysis: Inject the prepared sample solutions.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the procedure is fit for its intended purpose.[7] The following parameters must be assessed.
Caption: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. Assess for interference at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 5-200 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper bounds. | Defined by the linearity study. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Reportable value. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope. Must be verified for accuracy and precision. | %RSD ≤ 10% at the LOQ concentration. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | System suitability parameters (retention time, peak area) should remain within acceptable limits. |
Alternative Methodology: GC-MS Analysis
For applications requiring orthogonal verification or analysis of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative.
-
Rationale: GC-MS offers exceptional specificity through mass fragmentation patterns. However, the carboxylic acid group makes the analyte non-volatile and prone to thermal degradation.
-
Derivatization (Mandatory): The analyte must be derivatized prior to analysis. A common approach is esterification (e.g., with methanol and an acid catalyst like H₂SO₄) to convert the carboxylic acid to its more volatile methyl ester.[8][9]
-
Protocol Outline:
-
Derivatization: React the dried sample with an esterifying agent (e.g., Methanolic HCl) under heat.
-
Extraction: Extract the resulting methyl ester into a nonpolar solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis: Inject the extract onto a nonpolar GC column (e.g., DB-5ms). The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.
-
Conclusion
The RP-HPLC-UV method detailed in this application note is demonstrated to be simple, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures the method's reliability for routine use in quality control and research environments. The clear rationale behind each procedural step provides users with the confidence and understanding to implement and adapt this method successfully.
References
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
- Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. [Link]
- Relative quantification of carboxylic acid metabolites by liquid chromatography-mass spectrometry using isotopic variants of cholamine. PubMed. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
- ICH Guidelines for Analytical Method Valid
- Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Sample Preparation: A Comprehensive Guide.
- Sample Preparation for Analysis: Advanced Techniques. JoVE. [Link]
- Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
- Analytical methods. SlideShare. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
- A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. EJBPS. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. organomation.com [organomation.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. ejbps.com [ejbps.com]
Title: A Robust, Validated HPLC Method for the Baseline Separation of 2-(3-Bromophenyl)-2-methylpropanoic Acid from its Positional Isomers
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the analytical separation of 2-(3-Bromophenyl)-2-methylpropanoic acid from its critical positional isomers, 2-(2-Bromophenyl)-2-methylpropanoic acid and 2-(4-Bromophenyl)-2-methylpropanoic acid. These isomers are common process-related impurities that arise during synthesis and are challenging to separate due to their structural similarity.[1][2] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, providing baseline resolution and symmetrical peak shapes. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate purity assessments of this key synthetic intermediate.
Introduction and Scientific Rationale
2-(Aryl)-2-methylpropanoic acid derivatives are important structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3] Specifically, brominated phenylpropanoic acids are precursors in multi-step synthetic routes.[2] During the synthesis of the desired isomer, for instance, via bromination of 2-methyl-2-phenylpropanoic acid, the formation of ortho-, meta-, and para- positional isomers is a common outcome.[1][3] The presence of these isomers can impact the efficacy, safety, and regulatory compliance of the final API. Therefore, a reliable analytical method to resolve and quantify these closely related species is paramount.
Causality of Method Selection: The primary challenge lies in the subtle differences in the physicochemical properties of the positional isomers. While they share the same molecular weight (243.10 g/mol ) and chemical formula (C₁₀H₁₁BrO₂), the position of the bromine atom on the phenyl ring induces slight variations in polarity and dipole moment.[4] A reversed-phase HPLC method was chosen as the ideal approach for this separation.
-
Why Reversed-Phase? RP-HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase interacts with the hydrophobic regions of the analytes. Although all three isomers are structurally similar, the position of the electronegative bromine atom alters the electron distribution across the phenyl ring, leading to minor differences in their interaction with the stationary phase, which this method exploits for separation.[5]
-
Why an Acidified Mobile Phase? The analyte is a carboxylic acid. To ensure consistent retention and prevent peak tailing, the ionization of the carboxyl group must be suppressed. By maintaining the mobile phase pH below the pKa of the acid (typically around 4-5), the molecule remains in its neutral, protonated form (-COOH). This uncharged state enhances its hydrophobicity, leading to stronger retention and improved peak symmetry.[6] Trifluoroacetic acid (TFA) or phosphoric acid are common choices for this purpose.[6][7]
It is critical to note that this compound is an achiral molecule, as the alpha-carbon is bonded to two identical methyl groups. Therefore, this method focuses exclusively on the separation of positional isomers , not enantiomers.
Method Development and Workflow
The development of a robust HPLC method follows a logical progression of parameter optimization. The goal is to achieve adequate selectivity and resolution between the isomer peaks.[8]
Caption: Logical workflow for HPLC method development.
Detailed Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability criteria.
Materials and Reagents
-
Standards: Reference standards of this compound, 2-(2-Bromophenyl)-2-methylpropanoic acid, and 2-(4-Bromophenyl)-2-methylpropanoic acid (Purity ≥98%).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Acidifier: Trifluoroacetic Acid (TFA), HPLC Grade.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for reversed-phase separation of small molecules.[9] |
| Mobile Phase | Acetonitrile : Water : TFA (55:45:0.1, v/v/v) | Balances retention and elution strength; TFA ensures analyte protonation.[6] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency without excessive backpressure.[6] |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Detection Wavelength | 225 nm | Good absorbance for the bromophenyl chromophore, providing high sensitivity.[5] |
| Injection Volume | 10 µL | Standard volume for analytical scale separations. |
| Run Time | 20 minutes | Sufficient to elute all three isomers with clear baseline separation. |
Preparation of Solutions
-
Mobile Phase Preparation: For 1 L, carefully mix 550 mL of Acetonitrile, 450 mL of HPLC-grade water, and 1.0 mL of TFA. Degas the solution using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to the mark with the diluent.
-
System Suitability Solution (SSS) (100 µg/mL): Pipette 2.5 mL of each of the three stock solutions into a single 25 mL volumetric flask. Dilute to the mark with the diluent. This solution contains all three isomers to verify separation.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Analytical Procedure and System Suitability
Sources
- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
Quantitative Analysis of 2-(3-Bromophenyl)-2-methylpropanoic Acid using Derivatization-Gas Chromatography-Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid. Due to the inherent polarity and low volatility of the carboxylic acid functional group, direct analysis by gas chromatography (GC) results in poor peak shape and low sensitivity.[1] To overcome this, a derivatization protocol is employed to convert the analyte into its more volatile and thermally stable methyl ester prior to analysis. This method utilizes a simple esterification reaction followed by separation and detection using a standard gas chromatography-mass spectrometry (GC-MS) system. The protocol is designed for researchers in pharmaceutical development, metabolite identification, and quality control, providing a reliable and reproducible workflow for the accurate quantification of this compound.
Principle and Scientific Rationale
The primary challenge in the GC analysis of carboxylic acids is the presence of the polar carboxyl group (-COOH). This functional group can engage in hydrogen bonding, leading to high boiling points and a tendency to adsorb onto active sites within the GC inlet and column.[2] This adsorption causes significant peak tailing, poor resolution, and non-reproducible quantification.
Derivatization is a chemical modification technique used to convert the analyte into a form more suitable for a given analytical method.[3] In this protocol, we address the analytical challenge by converting the carboxylic acid to a methyl ester through an alkylation reaction.[2]
Reaction: this compound + CH₃OH --(Catalyst)--> Methyl 2-(3-Bromophenyl)-2-methylpropanoate + H₂O
This conversion replaces the active hydrogen on the carboxyl group, which accomplishes several critical objectives:
-
Increases Volatility: The resulting ester is significantly less polar and more volatile than the parent acid, making it amenable to GC analysis.[1][2]
-
Improves Thermal Stability: Esters are generally more stable at the high temperatures used in the GC inlet and oven.[3]
-
Enhances Chromatographic Performance: The derivatized analyte exhibits sharper, more symmetrical peaks, leading to improved resolution and more accurate integration.
-
Enables Mass Spectrometric Confirmation: The resulting methyl ester produces a distinct mass spectrum, and the presence of a bromine atom provides a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), allowing for highly confident identification.[4]
Instrumentation and Consumables
The following setup is recommended for this analysis. Equivalent instrumentation and consumables from other manufacturers may also be suitable.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |
| Autosampler | G4513A or equivalent |
| Software | MassHunter or equivalent chromatography data system |
| Derivatization Reagent | Boron Trifluoride in Methanol (BF₃-Methanol), 14% w/v |
| Internal Standard (IS) | 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS: 32454-35-6)[7] |
| Solvents | Methanol (HPLC Grade), Ethyl Acetate (HPLC Grade), Hexane (HPLC Grade) |
| Other Reagents | Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄) |
| Vials & Glassware | 2 mL amber autosampler vials with PTFE-lined caps, 10 mL screw-cap reaction tubes |
| Heating & Mixing | Heating block or water bath, Vortex mixer |
Analytical Workflow Visualization
The diagram below outlines the complete analytical process from sample preparation to final data analysis.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. weber.hu [weber.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization - ProQuest [proquest.com]
- 6. anchem.pl [anchem.pl]
- 7. 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: Chiral Separation of 2-(3-Bromophenyl)-2-methylpropanoic Acid Enantiomers
Abstract: This document provides a comprehensive guide for the development of a robust analytical and preparative scale chiral separation method for the enantiomers of 2-(3-Bromophenyl)-2-methylpropanoic acid. This profen-like molecule, a key chiral intermediate and potential impurity in pharmaceutical synthesis, requires precise enantiomeric resolution for accurate pharmacological assessment and quality control. This guide details protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), discusses method development strategies, and provides insights into scaling up for preparative separations using Simulated Moving Bed (SMB) chromatography.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The 2-arylpropionic acid derivatives, commonly known as "profens," are a classic example where one enantiomer typically possesses the desired therapeutic activity while the other may be less active, inactive, or even contribute to adverse effects.[4] this compound is a chiral carboxylic acid and a structural analog of widely used non-steroidal anti-inflammatory drugs (NSAIDs). Its presence as a potential impurity in the synthesis of other active pharmaceutical ingredients, such as in the synthesis of fexofenadine where the para-isomer is the key intermediate, necessitates the development of reliable methods to separate and quantify its enantiomers.[5][6][7]
This application note provides a systematic approach to developing a chiral separation method for this compound, leveraging established knowledge on the separation of structurally related arylpropionic acids.[1][8][9]
Foundational Principles of Chiral Chromatography
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC or SFC.[10][11][12] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different energies, leading to different retention times.[11] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including acidic molecules like this compound.[8][10][13][14][15]
The choice of mobile phase is also critical and can significantly influence selectivity. The primary modes used are:
-
Normal-Phase (NP): Typically employs a non-polar solvent like hexane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is often necessary to suppress ionization and improve peak shape.[11]
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is advantageous for its compatibility with mass spectrometry (MS).[13][16][17]
-
Polar Organic (PO): Utilizes polar organic solvents like methanol or acetonitrile, often with additives.
Method Development Strategy: A Systematic Approach
A successful chiral method development strategy involves a screening phase followed by an optimization phase.
Caption: Workflow for Chiral Method Development.
Initial Column and Mobile Phase Screening
For an acidic compound like this compound, polysaccharide-based CSPs are a logical starting point. A recommended initial screening set would include columns with different chiral selectors to maximize the chances of finding a suitable separation.
| Chiral Stationary Phase (CSP) Type | Rationale |
| Amylose tris(3,5-dimethylphenylcarbamate) | Known for broad applicability to profens and other aryl carboxylic acids.[18] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to the amylose-based phases.[10] |
| Cellulose tris(4-methylbenzoate) | Provides different chiral recognition mechanisms that can be effective for acidic compounds.[9] |
For the initial screening, a normal-phase mobile phase is often a good choice for acidic compounds. Based on successful separations of structurally similar fluorinated arylpropanoic acids, the following conditions are recommended as a starting point.[9]
| Parameter | Starting Condition |
| Mobile Phase | Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) |
| Ratio | 90:10 (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
Detailed Analytical Protocol: Chiral HPLC
This protocol is based on established methods for similar arylpropanoic acids and serves as a robust starting point for the separation of this compound enantiomers.[9]
Materials and Equipment
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: Racemic this compound dissolved in the mobile phase at a concentration of 1 mg/mL.
Experimental Procedure
Caption: Step-by-step HPLC Protocol Workflow.
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of TFA. Degas the solution before use.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor (Rs). A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
Expected Results and Optimization
Based on data for similar compounds, a good separation is anticipated. If the resolution is not optimal, the following parameters can be adjusted:
-
Mobile Phase Ratio: Vary the percentage of IPA. Decreasing the IPA content will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Replacing IPA with ethanol can alter the selectivity and may lead to a better separation.[8]
-
Temperature: Decreasing the column temperature can sometimes enhance chiral recognition and improve resolution.
| Parameter | Value | Expected Outcome |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Good initial separation |
| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) | Elution of both enantiomers |
| Flow Rate | 1.0 mL/min | Reasonable analysis time |
| Resolution (Rs) | > 1.5 | Baseline separation |
Advanced Techniques: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced organic solvent consumption, and lower backpressure.[18][19][20][21] The mobile phase typically consists of supercritical CO2 and a polar co-solvent (modifier), such as methanol or ethanol.
SFC Protocol
-
Column: Use the same polysaccharide-based columns as in HPLC.
-
Mobile Phase: Supercritical CO2 with a methanol modifier.
-
Gradient: A screening gradient of 5% to 40% methanol over 5-10 minutes is a good starting point.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Additive: 0.1% TFA in the modifier for acidic compounds.
The choice of alcohol modifier in SFC can be critical and has been shown to even reverse the elution order of profen enantiomers.[18] Therefore, screening different alcohols (methanol, ethanol, isopropanol) is highly recommended during method development.
Preparative Scale-Up: Simulated Moving Bed (SMB) Chromatography
For the purification of larger quantities of a single enantiomer, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique.[8][14] It offers higher productivity and lower solvent consumption compared to batch preparative HPLC.[8] The development of an SMB process begins with the optimization of the analytical HPLC method, which is then used to determine the parameters for the SMB system.
Caption: Workflow for SMB Process Development.
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved using polysaccharide-based chiral stationary phases with either HPLC or SFC. A systematic method development approach, starting with the screening of different columns and mobile phases, followed by fine-tuning of the chromatographic parameters, is key to obtaining a robust and reliable separation. The detailed protocols and strategies presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop both analytical and preparative scale methods for this important chiral compound.
References
- Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
- Guiochon, G. (2002). Simulated moving bed chromatography for the separation of enantiomers.
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
- I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Svensson, K. A., & Owens, P. K. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. Chirality, 17(S1), S138-S144. [Link]
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.. [Link]
- Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Request PDF. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2004). Chiral resolution of profens by HPLC. Current Pharmaceutical Analysis, 1(1), 49-65.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Tachibana, K., & Ohnishi, A. (2001). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
- Ahuja, S. (2007).
- Ghanem, A., & Hoenen, H. (2019).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- De Klerck, K., Mangelings, D., Clicq, D., De l'Attimo, I., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Regalado, E. L., et al. (2015). Chiral SFC-MS method for separation of enantiomers of compound 9 and its diastereomer 10.
- Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2001). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography.
- Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. [Link]
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Roughead, L. K., & Barclay, M. L. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 47-49. [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Omega. [Link]
- Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(3), 253-261. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic investigation of the microbial chiral inversion of 2-phenylpropionic acid by Verticillium lecanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ymc.co.jp [ymc.co.jp]
- 18. fagg-afmps.be [fagg-afmps.be]
- 19. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.today [hplc.today]
Application Notes and Protocols: Development of a Reference Standard for 2-(3-Bromophenyl)-2-methylpropanoic acid
Abstract
This document provides a comprehensive guide for the development of a chemical reference standard for 2-(3-Bromophenyl)-2-methylpropanoic acid. The establishment of a well-characterized reference standard is a critical prerequisite for the accurate quantification and quality control of this compound in research and pharmaceutical development. This guide outlines the necessary steps, from material synthesis and purification to comprehensive characterization and the assignment of a purity value. The protocols herein are designed to ensure the creation of a self-validating system, grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative for a High-Quality Reference Standard
In the landscape of drug discovery and development, the accuracy and reliability of analytical data are paramount. A reference standard serves as the benchmark against which all measurements of a particular compound are compared.[1][2][3] Therefore, the quality of the reference standard directly dictates the validity of quantitative analyses, such as assays and impurity profiling.[1][2] For this compound, a potential intermediate or impurity in pharmaceutical synthesis, a highly purified and rigorously characterized reference standard is essential for:
-
Accurate quantification in various matrices.
-
Validation of analytical methods .
-
Identification and control of impurities .[4]
-
Ensuring batch-to-batch consistency in manufacturing processes.[5]
This guide provides a systematic approach to the de novo establishment of a this compound reference standard, adhering to principles outlined by major pharmacopeias such as the USP and EP.[6][7]
Workflow for Reference Standard Development
The development of a robust reference standard is a multi-step process that begins with the synthesis of the target molecule and culminates in its thorough characterization and certification. The following diagram illustrates the key stages of this workflow.
Caption: Workflow for the development of a chemical reference standard.
Phase 1: Material Preparation
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One common approach involves the bromination of a suitable precursor. While specific synthesis details can vary, a general procedure often involves the reaction of 2-methyl-2-phenylpropanoic acid with a brominating agent.[8][9] It is crucial to monitor the reaction to minimize the formation of isomeric impurities, such as 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid.[8]
Purification
The purity of a primary reference standard should be as high as practically achievable, ideally ≥99.5%.[10] Achieving this level of purity often requires multiple purification steps. Recrystallization from a suitable solvent system, such as aqueous methanol, is a common and effective method for purifying crystalline solids like this compound.[9] The choice of solvent is critical and should be based on the solubility profile of the target compound and its impurities.
Preliminary Characterization
After purification, a preliminary characterization is necessary to confirm the identity of the bulk material before proceeding with more rigorous testing. Techniques such as melting point determination and thin-layer chromatography (TLC) can provide a rapid assessment of purity and identity.
Phase 2: Comprehensive Characterization
A battery of orthogonal analytical techniques should be employed to unequivocally confirm the structure and purity of the candidate reference standard.[5][10]
Identity Confirmation
The structural identity of this compound must be unambiguously confirmed. The following techniques are essential for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[4][5] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.[5][11] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, further confirming the molecular formula. The fragmentation pattern can also offer structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] For this compound, characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and the C-Br stretching vibrations would be expected.
Purity Assessment
Purity assessment involves the quantification of all potential impurities, which can be categorized as organic impurities, inorganic impurities, and residual solvents.[2][12]
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of organic impurities due to its high resolution and sensitivity.[5][13][14] A validated, stability-indicating HPLC method should be developed to separate the main component from all potential process-related impurities and degradation products.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is used to determine the amount of non-volatile inorganic impurities (residue on ignition).[10]
Karl Fischer Titration: This is the most accurate and specific method for determining the water content in a substance.[11][17] Both volumetric and coulometric Karl Fischer titration can be used, with the choice depending on the expected water content.[17]
Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) is the preferred method for the identification and quantification of residual solvents from the synthesis and purification processes.[4][13]
Analytical Techniques Workflow
Caption: Orthogonal analytical techniques for reference standard characterization.
Protocols
Protocol: Water Content Determination by Karl Fischer Titration
Objective: To accurately determine the water content of the this compound candidate material.
Apparatus: An automated Karl Fischer titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent appropriate for the instrument.
-
Anhydrous methanol or a suitable solvent.
-
Water standard for titer determination.
Procedure:
-
Titer Determination:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.[18]
-
Accurately add a known amount of water standard and titrate to the endpoint.
-
Calculate the titer (F) of the Karl Fischer reagent in mg H₂O/mL.[18] Repeat at least three times and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically containing 5-30 mg of water for volumetric titration) and quickly transfer it to the pre-tared titration vessel.[19]
-
Allow the sample to dissolve completely.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[18]
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Water content (%) = (V × F) / W × 100
-
V = Volume of Karl Fischer reagent consumed for the sample (mL)
-
F = Titer of the Karl Fischer reagent (mg/mL)
-
W = Weight of the sample (mg)
-
-
Protocol: Thermogravimetric Analysis (TGA) for Inorganic Impurities
Objective: To determine the percentage of non-volatile inorganic impurities in the this compound candidate material.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Instrument Setup:
-
Select an inert crucible (e.g., alumina or platinum).
-
Set the purge gas to an inert gas such as nitrogen at a constant flow rate.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into the crucible.[20]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the decomposition temperature of the organic material but below the decomposition temperature of any expected inorganic salts (e.g., 800 °C).[21]
-
Hold at the final temperature until a constant weight is achieved.
-
-
Data Analysis:
-
The residual weight at the end of the analysis represents the inorganic impurity content.
-
Inorganic Impurities (%) = (Final Weight / Initial Weight) × 100
-
Content Assignment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.[22][23][24] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[23]
Principle: An accurately weighed amount of the candidate material is mixed with an accurately weighed amount of a certified internal standard of known purity. The purity of the candidate material is then calculated from the integral ratio of specific, well-resolved signals from the two compounds.[25]
Data Presentation: Purity and Content Assignment
| Parameter | Method | Result |
| Identity | ||
| ¹H NMR | Conforms | Conforms to structure |
| ¹³C NMR | Conforms | Conforms to structure |
| Mass Spectrometry | ESI-MS | [M-H]⁻ ion detected at m/z 241.0/243.0 |
| IR Spectroscopy | Conforms | Characteristic peaks observed |
| Purity | ||
| Organic Impurities | HPLC (254 nm) | < 0.1% |
| Water Content | Karl Fischer Titration | 0.15% |
| Residual Solvents | GC-HS | < 0.05% |
| Inorganic Impurities | TGA | < 0.02% |
| Assay | ||
| Purity by qNMR | ¹H NMR (600 MHz) | 99.8% |
| Assigned Purity | Mass Balance | 99.6% |
Note: The assigned purity is calculated using the mass balance approach: Purity = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) × Assay. The qNMR result provides a direct and independent confirmation of the assigned purity.
Phase 3: Certification and Management
Data Review and Certification
A comprehensive review of all analytical data is performed to ensure consistency and accuracy. A Certificate of Analysis (CoA) is then generated, which includes:
-
Compound identification information.
-
The assigned purity value and its uncertainty.
-
The results of all characterization tests.
-
Recommended storage conditions.
-
A retest date.
Stability Testing
A stability testing program should be initiated to establish a retest date for the reference standard.[26][27] The material should be stored under controlled conditions (e.g., long-term at 2-8 °C and accelerated at 25 °C/60% RH) and re-analyzed at specific time points to monitor for any degradation.[26]
Documentation and Handling
All aspects of the reference standard development, from synthesis to certification, must be meticulously documented. The reference standard should be stored in tightly sealed, light-resistant containers under the recommended storage conditions to ensure its long-term stability.[10]
Conclusion
The development of a reference standard for this compound is a rigorous, multi-faceted process that requires a deep understanding of analytical chemistry and quality control principles. By following the structured approach and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a high-quality, well-characterized reference standard. This, in turn, will underpin the accuracy and reliability of all future analytical work involving this compound.
References
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Water Determination (Karl Fischer Method). (URL: Not publicly available)
- Certified reference materials for quantitative NMR - Separ
- Water Content Determination by Karl Fischer - Pharmaguideline. (URL: [Link])
- Water Determination (Karl Fischer Method). (URL: Not publicly available)
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (URL: [Link])
- Analytical Techniques for Reference Standard Characterization - ResolveMass Labor
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Karl Fischer Titration Guide to Water Determin
- The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (URL: [Link])
- A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (URL: [Link])
- Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED. (URL: [Link])
- The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (URL: [Link])
- Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (URL: [Link])
- Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (URL: [Link])
- The ABC's of Reference Standard Management. (URL: Not publicly available)
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organiz
- Reference Standard Preparation & Characterization - Cre
- Reference-Standard Material Qualification | Pharmaceutical Technology. (URL: [Link])
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
- Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed. (URL: [Link])
- TGA Sample Preparation: A Complete Guide - Torontech. (URL: [Link])
- 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem. (URL: [Link])
- Thermogravimetric Analysis. (URL: Not publicly available)
- General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com. (URL: [Link])
- 2-Bromopropionic acid, 3-methylphenyl ester - the NIST WebBook. (URL: [Link])
- Reference Standards in the Pharmaceutical Industry - MRIGlobal. (URL: [Link])
- A Beginners Guide Thermogravimetric Analysis (TGA)
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (URL: [Link])
- mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
- infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
- Preparation of 2-(4-bromophenyl)
- Stability Matters for Certified Reference Materials - Lab Manager Magazine. (URL: [Link])
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- Acceptability of Standards from Alternative Compendia (BP/EP/JP) - FDA. (URL: [Link])
- 2-Propenoic acid, 3-phenyl-, methyl ester | C10H10O2 | CID 7644 - PubChem. (URL: [Link])
- Propanoic acid, 2-methyl- - the NIST WebBook. (URL: [Link])
- 2-Bromo-2-phenyl-propanoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
Sources
- 1. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. USP Reference Standards [usp.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. fda.gov [fda.gov]
- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. pharmaved.com [pharmaved.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. who.int [who.int]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. etamu.edu [etamu.edu]
- 17. mt.com [mt.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. torontech.com [torontech.com]
- 21. researchgate.net [researchgate.net]
- 22. 生薬製品向け品質管理用標準物質における定量NMR [sigmaaldrich.com]
- 23. ethz.ch [ethz.ch]
- 24. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 27. mriglobal.org [mriglobal.org]
Application Notes and Protocols for the Use of 2-(3-Bromophenyl)-2-methylpropanoic Acid in Forced Degradation Studies
Introduction: The Critical Role of Forced Degradation in Pharmaceutical Development
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally degrade an active pharmaceutical ingredient (API) or drug product under conditions more severe than accelerated stability testing.[2][4] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and, crucially, to develop and validate stability-indicating analytical methods (SIAMs).[1][2][5] A SIAM must be able to accurately quantify the API in the presence of its degradants, impurities, and excipients.[5][6]
This document provides a detailed guide on the use of 2-(3-Bromophenyl)-2-methylpropanoic acid in the context of forced degradation studies. While this compound can be studied as an API in its own right, it is often encountered as a process-related impurity or a potential degradation product of other APIs.[7][8][9] Therefore, this guide will approach the topic from a practical and common scenario: treating this compound as a known impurity to challenge the specificity of an analytical method developed for a hypothetical API. Understanding its stability profile is essential for ensuring that any analytical method can reliably separate it from the parent drug and other degradants that may form under stress conditions.
Scientific Rationale: Why Study an Impurity's Degradation Profile?
The presence of impurities, even in minute amounts, can significantly impact the safety, efficacy, and stability of a drug product.[7][10] Regulatory guidelines, such as ICH Q3A/B, necessitate the reporting, identification, and qualification of impurities. Degradation products that form during storage are a key class of impurities.[9][]
When this compound is a known process-related impurity, it is imperative to demonstrate that the primary analytical method for the API can distinguish it from the API and any new products formed during degradation. If the impurity itself degrades, its degradation products could potentially co-elute with the API or other key peaks, leading to inaccurate assay results. Therefore, subjecting the impurity to stress conditions in parallel with the API provides critical information for:
-
Method Specificity: Proving the analytical method can separate the API, the impurity, and all degradation products.
-
Peak Purity Analysis: Ensuring the main API peak is pure and not inflated by co-eluting degradants.
-
Mass Balance Calculation: Accounting for all components, ensuring that the decrease in API concentration corresponds to an increase in the concentration of known and new products.
-
Degradation Pathway Elucidation: Understanding the complete chemical behavior of the drug substance and its associated impurities.
Physicochemical Properties of this compound
A foundational understanding of the subject molecule's properties is crucial for designing relevant stress studies.
| Property | Value | Source |
| Chemical Name | This compound | [12][13] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [12][14] |
| Molecular Weight | 243.10 g/mol | [12][14] |
| Appearance | Solid | [12][14] |
| Structure | ||
| O=C(O)C(C)(C)C1=CC(Br)=CC=C1 | [12][14] |
Experimental Design and Protocols
The goal of these protocols is to generate a target degradation of 5-20% of the substance being tested.[1][15] This range is sufficient to detect and identify degradation products without completely destroying the sample.[1] It is essential to run control samples (unstressed) and blanks (reagents only) for each condition to eliminate confounding peaks.
Materials and Equipment
-
Reference Standards: this compound, API (hypothetical)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), pH buffer solutions.
-
Equipment: HPLC system with UV/PDA detector, pH meter, calibrated oven, photostability chamber, reflux apparatus, volumetric flasks, analytical balance.
Workflow for Forced Degradation Analysis
The following diagram outlines the general workflow for conducting the forced degradation studies.
Caption: General workflow for forced degradation studies.
Protocol 1: Acidic and Basic Hydrolysis
Hydrolysis is a common degradation pathway, and its rate is highly dependent on pH.[2][3]
Objective: To assess the stability of the compound in acidic and basic environments.
Procedure:
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable co-solvent (e.g., methanol or acetonitrile) if it has poor aqueous solubility.[2]
-
Acid Stress:
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M HCl.[15][16]
-
Reflux the solution at 60°C for 8 hours.[1] Monitor the reaction at intermediate time points (e.g., 2, 4, 8 hours).
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent concentration of NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Stress:
-
Control: Prepare a control sample by diluting the stock solution in water without acid or base and subjecting it to the same temperature conditions.
Causality: The use of elevated temperatures accelerates the hydrolytic degradation process.[2] Neutralization is critical to stop the degradation reaction before analysis, ensuring the chromatogram reflects a specific stress duration.[15]
Protocol 2: Oxidative Degradation
Oxidation can be initiated by atmospheric oxygen, trace metals, or peroxides. Hydrogen peroxide is a commonly used oxidizing agent in stress testing.[2][4]
Objective: To evaluate the susceptibility of the compound to oxidation.
Procedure:
-
Preparation: Use the 1.0 mg/mL stock solution prepared in Protocol 1.
-
Oxidative Stress:
-
Transfer an aliquot of the stock solution into a flask.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).[2]
-
Keep the solution at room temperature and protect it from light for up to 7 days.[4] Monitor periodically.
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40-60°C).[2]
-
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. No quenching or neutralization is typically required.
Causality: H₂O₂ is a potent oxidizing agent that can simulate oxidative degradation pathways relevant to drug product stability. Protecting the sample from light is important to prevent confounding photolytic degradation.
Protocol 3: Thermal Degradation
Thermal stress testing assesses the stability of the substance when exposed to high temperatures.[15][16]
Objective: To determine the impact of dry heat on the compound.
Procedure:
-
Preparation: Place the solid this compound powder in a vial, creating a thin, even layer.
-
Thermal Stress:
-
Place the vial in a calibrated oven at 80°C.
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis: After exposure, allow the sample to cool. Prepare a solution of known concentration in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
Causality: This test simulates potential degradation during manufacturing processes like drying or long-term storage in hot climates.
Protocol 4: Photolytic Degradation
Photostability testing is essential as light exposure can induce significant degradation.[2][16] ICH Q1B guidelines provide specific conditions for this test.[15]
Objective: To assess the light sensitivity of the compound.
Procedure:
-
Preparation: Prepare samples of both the solid powder and a 1.0 mg/mL solution of this compound.
-
Photolytic Stress:
-
Expose the samples to a light source that provides combined visible and ultraviolet (UV) output.
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light, as per ICH Q1B.[2][15]
-
Simultaneously, keep control samples (wrapped in aluminum foil) in the same chamber to differentiate between thermal and photolytic degradation.
-
-
Analysis: Prepare the solid and solution samples for HPLC analysis as described in previous protocols.
Causality: This study is critical for determining appropriate packaging (e.g., amber vials, opaque containers) and storage instructions to protect the drug product from light-induced degradation.[16]
Analytical Method and Data Interpretation
A well-developed, stability-indicating HPLC method is paramount.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient) |
| Gradient | Time 0: 95% A, 5% B -> Time 30: 10% A, 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Interpreting the Results
The primary goal is to demonstrate specificity. The chromatograms from the stressed samples of the API (spiked with the impurity) should be carefully examined.
-
Resolution: Ensure baseline separation between the API peak, the this compound peak, and any newly formed degradation peaks.
-
Peak Purity: Use a PDA detector to assess the purity of the API peak under all stress conditions. The peak should not show any signs of co-elution.
-
Mass Balance: The sum of the assay value of the API and the levels of all impurities and degradation products should remain close to 100% of the initial value. A significant deviation may indicate that some degradants are not being detected by the method.
Summarizing Degradation Data
The results should be compiled into a clear summary table.
| Stress Condition | Time | % Degradation of API | % Degradation of Impurity | New Degradants (RT) |
| 0.1 M HCl, 60°C | 8h | 12.5% | 8.2% | 7.5 min, 11.2 min |
| 0.1 M NaOH, 60°C | 8h | 18.1% | 15.6% | 9.1 min |
| 3% H₂O₂, RT | 24h | 9.8% | 4.5% | 14.3 min |
| Dry Heat, 80°C | 48h | 2.1% | <1.0% | None observed |
| Photolytic (ICH) | - | 6.5% | 3.1% | 10.8 min |
Logical Relationship Diagram
This diagram illustrates the logical connections between the stress conditions and the objectives of the study.
Caption: Relationship between inputs, stressors, and study objectives.
Conclusion
This application note has detailed the protocol and rationale for utilizing this compound in forced degradation studies, treating it as a known process-related impurity. By systematically stressing the impurity alongside the main API, researchers can rigorously challenge the specificity of their stability-indicating methods. This approach is fundamental to ensuring the development of robust, reliable, and compliant analytical procedures, which are essential for guaranteeing the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- This compound. Sigma-Aldrich.
- The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ICH GUIDELINES: STRESS DEGRAD
- Stability indicating study by using different analytical techniques. IJSDR.
- Evaluating Impurities in Drugs (Part III of III). (2012, April 2). Pharmaceutical Technology.
- IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research.
- 2-Methylpropanoic acid | 1183524-10-8, 3-(3-broMophenyl). Echemi.
- This compound. Sigma-Aldrich.
- Difference between Process-Related and Degradation-Rel
- Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.
- What is a stability indicating method? | Peptide Testing. AmbioPharm.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
- Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences.
- This compound.
- 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. PubChem.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025, August 7).
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies for Biopharmaceuticals.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. ijrpp.com [ijrpp.com]
- 5. ijsdr.org [ijsdr.org]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 8. pharmtech.com [pharmtech.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. acdlabs.com [acdlabs.com]
Application Note: A Validated Protocol for the Laboratory Synthesis of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Abstract & Introduction
2-(3-Bromophenyl)-2-methylpropanoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its structure, featuring a bromine atom on the phenyl ring and a quaternary carbon center, makes it a versatile intermediate for introducing specific functionalities through cross-coupling reactions and other transformations. For instance, the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid is a known key intermediate in the synthesis of the antihistamine fexofenadine, where the presence of the 3-bromo isomer is a critical impurity to be controlled.[1][2]
This application note provides a detailed, robust, and validated three-step protocol for the synthesis of this compound, commencing from the readily available starting material, 3-bromoacetophenone. The chosen synthetic pathway leverages two classic and reliable organometallic transformations: a Grignard addition to a ketone and the carboxylation of a tertiary alkyl Grignard reagent. We offer in-depth explanations for critical experimental choices, validation checkpoints, and troubleshooting guidance to ensure reproducibility and high purity of the final product.
Strategic Overview & Mechanistic Rationale
The synthesis is designed as a three-step sequence, ensuring high regioselectivity and manageable execution in a standard laboratory setting. The core strategy is to first construct the tertiary carbon center and then introduce the carboxylic acid moiety.
-
Step 1: Grignard Addition. Formation of a tertiary alcohol, 2-(3-bromophenyl)propan-2-ol, via the nucleophilic addition of methylmagnesium bromide to the carbonyl carbon of 3-bromoacetophenone.
-
Step 2: Conversion to Alkyl Halide. Transformation of the tertiary alcohol into a more suitable precursor for a second Grignard reaction, 1-bromo-3-(2-chloropropan-2-yl)benzene, using concentrated hydrochloric acid. A tertiary alcohol is chosen as an intermediate because its conversion to a tertiary halide is facile and avoids the harsh conditions that might be required for other routes.
-
Step 3: Grignard Carboxylation. The final step involves the formation of a new Grignard reagent from the tertiary chloride followed by its reaction with carbon dioxide (as dry ice). This carboxylation is a highly effective method for creating a carbon-carbon bond and installing a carboxylic acid group.[3][4] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt, which is subsequently protonated during acidic workup to yield the target acid.[3][5]
This multi-step approach is superior to direct bromination of 2-methyl-2-phenylpropanoic acid, which often yields an difficult-to-separate mixture of ortho, meta, and para isomers.[6] Our method guarantees the bromine is fixed at the 3-position throughout the synthesis.
Experimental Workflow Diagram
Caption: Three-step synthesis of the target compound.
Detailed Experimental Protocols
Critical Prerequisite: Anhydrous Conditions Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols) as they are potent bases.[3][7] All glassware must be oven-dried (120°C overnight) or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon). All solvents (THF, Diethyl Ether) must be anhydrous.
Protocol 1: Synthesis of 2-(3-bromophenyl)propan-2-ol (Intermediate I)
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: In the flask, place 3-bromoacetophenone (5.0 g, 25.1 mmol) and dissolve it in 50 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium bromide (1.4 M solution in Toluene/THF, 21.5 mL, 30.1 mmol, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Quenching: Cool the flask back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure tertiary alcohol as a colorless oil.
Protocol 2: Synthesis of 1-bromo-3-(2-chloropropan-2-yl)benzene (Intermediate II)
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve the purified 2-(3-bromophenyl)propan-2-ol (e.g., 4.3 g, ~20 mmol) in 20 mL of dichloromethane.
-
Reaction: Cool the flask in an ice bath to 0°C. Add 20 mL of cold, concentrated hydrochloric acid (~37%) to the flask.
-
Stirring: Stir the biphasic mixture vigorously for 2 hours, allowing it to slowly warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with cold water (2 x 30 mL), then with a saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting product, a tertiary chloride, is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound (Final Product)
-
Grignard Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a stir bar, reflux condenser (with inert gas inlet), and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (0.58 g, 24.0 mmol, 1.2 eq based on Intermediate II) in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapor is observed; this helps activate the magnesium surface. Cool to room temperature.
-
Reagent Addition: Add 20 mL of anhydrous THF to the flask. Dissolve the crude 1-bromo-3-(2-chloropropan-2-yl)benzene from the previous step (~20 mmol) in 40 mL of anhydrous THF and add it to the dropping funnel.
-
Grignard Formation: Add a small portion (~5 mL) of the chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and the solution turning cloudy and warm. Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Carboxylation: In a separate 500 mL beaker, place a generous excess of crushed dry ice (~50 g). Cool the Grignard reagent solution to room temperature and slowly pour it onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.[3] Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Acidic Workup: Once the mixture has reached room temperature, carefully add 50 mL of crushed ice (from water). Then, slowly add 1 M HCl (aq) dropwise until the solution is acidic to litmus paper and all magnesium salts have dissolved.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product as a white solid.
Quantitative Data & Characterization
Reagent Table for Protocol 3
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Intermediate II | 234.5 | 20.0 | 1.0 | ~4.7 g |
| Magnesium (Mg) | 24.31 | 24.0 | 1.2 | 0.58 g |
| Dry Ice (CO₂) | 44.01 | Excess | - | ~50 g |
| Product | 243.10 | - | - | Theoretical Yield: 4.86 g |
Product Validation (Trustworthiness)
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the experimentally determined melting point with literature values.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.2-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Methyl Protons: A sharp singlet at approximately δ 1.6 ppm, integrating to 6H.
-
Carboxylic Acid Proton: A very broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carboxylic Carbonyl: δ ~182-185 ppm.
-
Quaternary Carbon: δ ~45-50 ppm.
-
Aromatic Carbons: 6 distinct signals in the aromatic region (δ ~120-145 ppm), including the carbon attached to bromine (C-Br) at the lower end of this range.
-
Methyl Carbons: A signal around δ 25 ppm.
-
-
FTIR (KBr Pellet):
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
A strong C=O carbonyl stretch at ~1700-1725 cm⁻¹.
-
-
Mass Spectrometry (ESI-):
-
Calculation for C₁₀H₁₁BrO₂: [M-H]⁻ expected at m/z ~241.0 and ~243.0, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio for ⁷⁹Br and ⁸¹Br).
-
References
- 20.5 Preparing Carboxylic Acids. OpenStax Organic Chemistry.
- 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
- Carboxylation of Grignard Reagents | PDF. Scribd.
- Reaction Of Grignard Reagents With Carbon Dioxide To Give Carboxylic Acids. Master Organic Chemistry.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Patsnap.
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. adichemistry.com [adichemistry.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Fexofenadine Impurity B in Drug Substance
Introduction: The Imperative for Purity in Fexofenadine
Fexofenadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergic conditions without the sedative effects of its predecessors.[1][2] The safety and therapeutic efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. During the synthesis and storage of fexofenadine hydrochloride, various related substances can emerge, including process-related impurities and degradation products.[1] Controlling these impurities is a critical regulatory requirement to ensure patient safety.
Among the known related substances, Fexofenadine Impurity B, the meta-isomer of fexofenadine, is of particular interest.[3][4] Its chemical name is 2-[3-[(1RS)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid.[4][5][6] Due to its structural similarity to the parent compound, achieving selective and accurate quantification requires a robust and well-validated analytical method.
This application note provides a comprehensive, field-proven protocol for the quantification of Fexofenadine Impurity B in the fexofenadine drug substance using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for implementation in quality control and stability testing laboratories and is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
Analytical Strategy: The Rationale Behind the Method
The cornerstone of this protocol is RP-HPLC, a technique chosen for its high resolving power, robustness, and widespread availability. The separation mechanism is predicated on the differential partitioning of fexofenadine and its impurities between a non-polar stationary phase and a polar mobile phase.
-
Causality of Column Choice: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the moderately polar fexofenadine molecule and its isomers.[3] The key challenge is the separation of the para (Fexofenadine) and meta (Impurity B) positional isomers. Achieving a baseline resolution, as mandated by pharmacopeias like the USP (which requires a resolution of not less than 3.0), is the primary goal.[9]
-
Mobile Phase Design: The mobile phase consists of an acidified aqueous buffer and an organic modifier (methanol). The acidic pH (e.g., pH 2.7) is critical; it suppresses the ionization of the carboxylic acid moiety present in both fexofenadine and Impurity B.[3] This ensures that the molecules are in a less polar, neutral form, leading to better retention, improved peak shape, and reproducible chromatography. An ion-pairing agent, such as 1-octane sulphonic acid, is incorporated to enhance the retention and resolution of these polar compounds, while a tertiary amine like triethylamine (TEA) is added to mask residual active silanol sites on the silica backbone, thereby minimizing peak tailing.[3][10]
-
Detection: Detection is performed using a UV or Diode Array Detector (DAD) at 215 nm, a wavelength where both the analyte and its impurity exhibit significant absorbance.[1][3] A DAD is highly recommended as it provides the capability to assess peak purity across the entire UV spectrum, a crucial element for demonstrating the specificity of a stability-indicating method.[3]
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a DAD or UV detector.
-
Reference Standards:
-
Reagents:
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
1-Octane Sulphonic Acid Sodium Salt Monohydrate
-
Triethylamine (TEA)
-
Phosphoric Acid
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Optimized Chromatographic Conditions
All quantitative data and system suitability parameters are derived from the following optimized conditions, summarized in Table 1.
| Parameter | Condition |
| Stationary Phase (Column) | Hypersil BDS C-18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing)[3] |
| Mobile Phase | Phosphate Buffer:Methanol (60:40, v/v)[3] |
| Phosphate Buffer Preparation | Contains 0.1% (w/v) 1-octane sulphonic acid sodium salt and 1% (v/v) triethylamine. pH adjusted to 2.7 with phosphoric acid.[3] |
| Flow Rate | 1.5 mL/min[1][3] |
| Column Temperature | Ambient (controlled at 25 °C is recommended for enhanced robustness) |
| Detection Wavelength | 215 nm[1][3] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 15 minutes (ensure elution of all components) |
Preparation of Solutions
-
Diluent: Prepare by mixing the Mobile Phase components (Buffer:Methanol, 60:40 v/v).
-
Fexofenadine Stock Solution (1.0 mg/mL): Accurately weigh about 50 mg of USP Fexofenadine Hydrochloride RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.[9]
-
Impurity B Stock Solution (100 µg/mL): Accurately weigh about 5 mg of USP Fexofenadine Related Compound B RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 1.0 mg/mL of Fexofenadine HCl and 1.5 µg/mL of Impurity B in Diluent. This concentration represents the API at its test concentration and the impurity at a typical 0.15% specification limit.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 50 mg of the Fexofenadine Hydrochloride drug substance into a 50 mL volumetric flask. Add approximately 40 mL of Diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
Calibration Standards for Impurity B: Prepare a series of calibration standards by diluting the Impurity B Stock Solution with Diluent to cover a range from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
Analytical Method Validation Protocol
The trustworthiness of this protocol is established through a rigorous validation process, ensuring it is a self-validating system suitable for its intended purpose, as per ICH Q2(R1) guidelines.[8][12]
System Suitability
Before commencing any analysis, the chromatographic system must be qualified.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) in six replicates.
-
Verify that the acceptance criteria are met:
-
Resolution: The resolution between the Fexofenadine and Impurity B peaks must be not less than 3.0.[9]
-
Tailing Factor: The tailing factor for the Fexofenadine peak should be not more than 2.0.[10]
-
Precision: The relative standard deviation (%RSD) for the peak areas of both Fexofenadine and Impurity B from the six replicate injections must be not more than 2.0%.[10]
-
Specificity (Forced Degradation)
Specificity demonstrates that the method is unaffected by the presence of other components, including potential degradants.
-
Subject the Fexofenadine drug substance to stress conditions: acid hydrolysis (0.5 N HCl at 80°C), base hydrolysis (0.5 N NaOH at 80°C), oxidation (3% H₂O₂ at 60°C), thermal (105°C), and photolytic degradation.[3][10][13]
-
Analyze the stressed samples alongside an unstressed control.
-
The method is deemed specific if the Impurity B peak is well-resolved from any degradation products and the parent Fexofenadine peak.
-
Utilize a DAD to perform peak purity analysis on the Fexofenadine peak in the stressed chromatograms to confirm its homogeneity.[3]
Linearity
-
Inject each of the prepared Impurity B calibration standards in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. The r² value should be ≥ 0.999.[13]
Accuracy (% Recovery)
-
Prepare samples of the Fexofenadine drug substance spiked with Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analyze the samples and calculate the amount of Impurity B recovered.
-
The mean percentage recovery should be within 90.0% to 110.0%.
Precision
-
Repeatability (Intra-day): Prepare and analyze six independent samples of Fexofenadine spiked with Impurity B at the 100% specification level on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the results. The %RSD should not be more than 5.0%.[10]
Limits of Detection (LOD) and Quantification (LOQ)
-
Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that yields a ratio of 10:1.[3]
-
Alternatively, calculate from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[8]
-
The LOQ must be verified for acceptable precision and accuracy.
Robustness
-
Systematically alter key chromatographic parameters one at a time:
-
Mobile phase pH (± 0.2 units)
-
Methanol percentage in mobile phase (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze the SSS under each condition and evaluate the impact on resolution, retention time, and peak area. The system suitability criteria should still be met, demonstrating the method's reliability during normal use.
Analytical Workflow Visualization
The logical flow of the entire quantification process, from preparation to final report, is illustrated below.
Caption: Workflow for the quantification of Fexofenadine Impurity B.
Summary of Validation Data
The results from the method validation experiments are summarized in Table 2, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the RT of Impurity B | Peak pure and resolved from all degradants |
| Linearity (r²) | ≥ 0.999 | 0.9996[3] |
| Range | LOQ to 150% of specification limit | 0.05 - 2.5 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | ≤ 5.0% | < 2.0% |
| Intermediate | ≤ 5.0% | < 3.0% |
| LOD | Report value | 0.02 µg/mL[3] |
| LOQ | Report value | 0.05 µg/mL[3] |
| Robustness | System suitability criteria must be met | All system suitability parameters remained within acceptable limits |
Conclusion
This application note details a specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of Fexofenadine Impurity B in fexofenadine hydrochloride drug substance. The protocol is built on sound chromatographic principles and has been rigorously validated in accordance with ICH guidelines, making it a trustworthy and reliable tool for quality control laboratories. By explaining the causality behind experimental choices and providing a step-by-step, self-validating protocol, this guide empowers researchers and scientists to ensure the purity, safety, and efficacy of fexofenadine API.
References
- Maher, H. M., Youssef, R. M., Hassan, E. M., & Olah, I. V. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemistry Central Journal, 5(1), 76.
- United States Pharmacopeia. (2006). USP Monographs: Fexofenadine Hydrochloride. USP29-NF24.
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Fexofenadine and its Impurities. BenchChem Technical Library.
- Sanam, S., Nahar, S., Saqueeb, N., & Rahman, S. M. A. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 43-50.
- Raju, N. A., Begum, S., & Ravindranath, L. K. (2012). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method.
- SynZeal. (n.d.). Fexofenadine EP Impurity B. SynZeal Research Pvt. Ltd.
- Veeprho. (n.d.). Fexofenadine EP Impurity B.
- GLP Pharma Standards. (n.d.). Fexofenadine EP Impurity B. GLP Pharma Standards.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- United States Pharmacopeia. (2021). USP Monographs, Fexofenadine Hydrochloride. USP-NF.
- National Center for Biotechnology Information. (n.d.). Fexofenadine Hydrochloride. PubChem Compound Summary for CID 63002.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexofenadine EP Impurity B | 479035-75-1 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fexofenadine Hydrochloride [doi.usp.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. banglajol.info [banglajol.info]
A Validated Stability-Indicating Assay for Fexofenadine and its Impurities by Reversed-Phase HPLC
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, validated protocol for a stability-indicating assay of Fexofenadine Hydrochloride and its related substances using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for specificity, accuracy, and precision, enabling the separation and quantification of fexofenadine from its key process impurities and degradation products generated under various stress conditions. This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) and is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction: The Imperative for a Stability-Indicating Method
Fexofenadine is a second-generation H1 histamine receptor antagonist, widely prescribed for the treatment of allergic rhinitis and chronic urticaria.[1][2] As the active carboxylic acid metabolite of terfenadine, it is favored for its non-sedating properties, which is attributed to its limited ability to cross the blood-brain barrier.[1][3]
The assurance of a pharmaceutical product's safety, efficacy, and quality throughout its shelf life is paramount. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. The purpose of stability testing is to provide evidence on how the quality of a drug varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Such a method must be able to accurately measure the active ingredient without interference from any degradation products, process impurities, or excipients.[6] The development and validation of a robust SIAM for fexofenadine is therefore a regulatory expectation and a scientific necessity, guided by ICH Q1A(R2) guidelines.[5][7]
This document details a method capable of resolving Fexofenadine Hydrochloride from its primary known impurities and degradation products, thereby providing a reliable tool for stability assessment.
Fexofenadine Impurities and Degradation Pathways
During synthesis and storage, several impurities and degradation products can be associated with Fexofenadine. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) list several key related substances that must be monitored.[1][8][]
Common Process-Related Impurities:
-
Impurity A (Keto-fexofenadine): A potential precursor and process impurity.[1][10]
-
Impurity C (Methyl ester of fexofenadine): Can arise from the manufacturing process.[1]
-
Impurity D (Methyl ester of keto-fexofenadine): Another process-related impurity.[1]
Forced Degradation Products:
-
N-Oxide Impurity: A significant degradation product observed under oxidative stress conditions.[6]
-
Hydrolytic Degradants: Fexofenadine shows susceptibility to degradation under both acidic and basic conditions.[6]
Caption: Figure 1: Logical relationship of Fexofenadine to its impurities.
Analytical Principle: Reversed-Phase HPLC
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating fexofenadine and its impurities due to their varying polarities. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer on the column. By programming a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—a wide range of compounds, from polar degradants to non-polar impurities, can be effectively resolved and quantified in a single analytical run.
Application Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesis of validated methods reported in peer-reviewed literature and is designed for robust performance.[1][12][13]
-
Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or PDA detector.
-
Reagents:
-
Fexofenadine Hydrochloride Reference Standard (RS)
-
Reference standards for known impurities (A, B, C, D)
-
Potassium di-hydrogen orthophosphate (KH₂PO₄), analytical grade
-
Methanol and Acetonitrile (HPLC grade)
-
Triethylamine (TEA), HPLC grade
-
Orthophosphoric acid for pH adjustment
-
Water (Milli-Q or equivalent HPLC grade)
-
The following parameters have been established for the effective separation of fexofenadine and its related substances.
| Parameter | Condition | Rationale / Comment |
| Stationary Phase | C18 Column (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm)[1][13] | The C18 phase provides excellent hydrophobic retention and selectivity for fexofenadine and its structurally similar impurities. |
| Mobile Phase A | 0.01M KH₂PO₄ buffer with 0.1% TEA, pH adjusted to 6.0 with H₃PO₄.[12] | The phosphate buffer controls the pH to ensure consistent ionization of the analytes. TEA is a tailing inhibitor, improving peak shape for basic compounds like fexofenadine. |
| Mobile Phase B | Methanol[12] | Methanol is a common organic modifier used to elute analytes from the C18 column. |
| Flow Rate | 1.0 - 1.5 mL/min[1][12] | This flow rate provides a good balance between analysis time and chromatographic resolution. |
| Elution Mode | Gradient[12][14] | A gradient is necessary to resolve early-eluting polar degradants from the main analyte and late-eluting non-polar impurities within a reasonable runtime. |
| Column Temp. | 30°C[12] | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 215 nm or 220 nm[1][15] | Fexofenadine and its impurities exhibit significant absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
-
Diluent: Methanol and Water (1:1 v/v).[12]
-
Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve ~25 mg of Fexofenadine HCl RS in a 50 mL volumetric flask with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution: Prepare a mixed stock solution of impurities A, B, C, and D at a concentration of ~100 µg/mL each in diluent.
-
System Suitability Solution (SST): Prepare a solution containing ~50 µg/mL of Fexofenadine HCl and ~5 µg/mL of each impurity by diluting the respective stock solutions. This solution is used to verify the performance of the chromatographic system.
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to ~50 mg of Fexofenadine HCl and transfer to a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Protocol 1: System Suitability Testing (SST)
Causality: Before any sample analysis, the suitability of the chromatographic system must be verified. SST ensures that the system is operating within the specified parameters and is capable of producing reliable and reproducible results. This is a core component of a self-validating protocol.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution.
-
Analyze the resulting chromatograms and calculate the SST parameters.
Acceptance Criteria:
| Parameter | Acceptance Limit | Purpose |
| % RSD for Peak Area (Fexofenadine) | ≤ 2.0% | Ensures injection precision. |
| Tailing Factor (T) (Fexofenadine) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Resolution (Rs) | ≥ 2.0 between fexofenadine and the closest eluting impurity | Confirms the separation power of the method. |
Protocol 2: Forced Degradation Studies
Causality: Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method.[5] By intentionally degrading the drug substance under more severe conditions than accelerated stability, we can generate the likely degradation products and demonstrate that the analytical method can separate them from the intact drug. This process validates the method's specificity.[6][16]
Caption: Figure 2: Experimental workflow for the stability-indicating assay.
Procedure: For each condition, a sample of fexofenadine solution (~500 µg/mL) is prepared and subjected to stress. After the specified period, the samples are cooled, neutralized (if necessary), and diluted to a final concentration of ~50 µg/mL for analysis.[1]
-
Acid Hydrolysis: Treat the drug solution with 0.5 N HCl and heat at 80°C for 4 hours. Neutralize with 0.5 N NaOH before dilution.[1]
-
Base Hydrolysis: Treat the drug solution with 0.5 N NaOH and heat at 80°C for 4 hours. Neutralize with 0.5 N HCl before dilution.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 60°C for 5 hours.[6]
-
Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 24 hours, then prepare the sample solution.[6]
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A sample protected from light should be analyzed as a control.[5]
Data Interpretation:
-
Analyze all stressed samples, along with an unstressed control sample.
-
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the fexofenadine peak (Resolution ≥ 2.0).
-
Utilize a PDA detector to perform peak purity analysis on the fexofenadine peak in each chromatogram. The peak should be spectrally pure, confirming no co-elution of degradants.
Summary of Method Validation Parameters
To be fully compliant, the method must be validated according to ICH Q2(R1) guidelines. The forced degradation study establishes specificity. Other key parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked impurities.[1] | Demonstrates the closeness of test results to the true value. |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | Measures the method's consistency over short and long periods. |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ.[1] | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | %RSD ≤ 2.0% after minor changes (pH, flow rate, temp.) | Shows the method's reliability with small, deliberate variations in parameters. |
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, and accurate for the determination of Fexofenadine Hydrochloride and its related substances. The successful separation of the parent drug from its process impurities and forced degradation products confirms its stability-indicating nature. This protocol provides a robust and reliable framework for routine quality control analysis and stability studies of fexofenadine in both bulk drug and finished pharmaceutical products, ensuring compliance with global regulatory standards.
References
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2012). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemistry Central Journal, 6(1), 8. [Link]
- Sanam, S., et al. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 43-50. [Link]
- ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products.
- Rao, D. D., et al. (2013). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method. Journal of Chromatographic Science, 51(8), 742-750. [Link]
- Gupta, A., Srivastava, B., & Rajgor, R. (2015). Stability indicating RP-HPLC Method for Determination of FexoFenadine Hydrochloride and its Related Substances in Active Pharmaceutical Substance. International Journal of Pharmaceutical Sciences Review and Research, 30(2), 63-68. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- ResearchGate. (2015). Stability indicating RP-HPLC method for determination of fexofenadine hydrochloride and its related substances in active pharmaceutical substance. [Link]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
- U.S. Pharmacopeia. (2006). USP Monographs: Fexofenadine Hydrochloride. USP29-NF24. [Link]
- Slideshare. (2015). Ich guideline for stability testing. [Link]
- Dhaka University Journals. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. [Link]
- ResearchGate. (2012). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. [Link]
- Journal of Chemical Health Risks. (2024). Stability Indicating Analytical Method Development and Validation of Fexofenadine by RP-HPLC Method. [Link]
- Scholars Research Library. (2018). Stability Indicating RP-HPLC Method for the Estimation of Fexofenadine HCL in Bulk and its Tablet Dosage Form. [Link]
- Annals of Phytomedicine. (2023).
- Pharmaffiliates. (n.d.). Fexofenadine-impurities. [Link]
- ResearchGate. (2018). Acid degradation of fexofenadine hydrochloride. [Link]
- Acta Pharmaceutica Sciencia. (2021).
- International Journal of Pharmacy & Pharmaceutical Research. (2022). Method Development and Validation of Fexofenadine Hydrochloride in Bulk and Solid Dosage Form (Tablets) by UV-Visible Spectrophotometry. [Link]
- ResearchGate. (2012).
- U.S. Pharmacopeia. (2011). Fexofenadine Hydrochloride. [Link]
- Bangladesh Journals Online. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. [Link]
- MicroSolv Technology Corporation. (n.d.). Fexofenadine Analyzed with HPLC. [Link]
- U.S. Pharmacopeia. (2020). USP-NF Fexofenadine Hydrochloride Capsules. [Link]
- SynZeal. (n.d.). Fexofenadine EP Impurity A. [Link]
Sources
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 10. Fexofenadine EP Impurity A | 76811-98-8 | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www-cp.sigmaaldrich.cn [www-cp.sigmaaldrich.cn]
- 16. scribd.com [scribd.com]
isolation of 2-(3-Bromophenyl)-2-methylpropanoic acid from reaction mixture
Initiating Data Collection
I'm starting by casting a wide net with Google searches. My focus is on understanding how 2-(3-Bromophenyl)-2-methylpropanoic acid is made and cleaned up. I'm keen on finding the usual reaction routes, the potential mess-ups, and the standard ways to get a pure product.
Developing Isolation Strategies
I am now delving deeper into the underlying chemical principles. Considering the compound's acidic nature and potential byproducts, I'm thinking about the best extraction and purification techniques. My focus is on devising a solid structure for the application note. I've drafted a workflow for liquid-liquid extraction and plan to use a Graphviz diagram for visual clarity. I'm also starting to write the main body of the note, including citations.
Formulating Purification Details
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Crafting an Isolation Protocol
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Refining Protocol Structure
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Deep-Diving into the Details
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Designing a Detailed Outline
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Constructing the Isolation Guide
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Designing a Comprehensive Guide
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preparative chromatography for 2-(3-Bromophenyl)-2-methylpropanoic acid purification
An Application Note and Protocol for the Preparative Chromatographic Purification of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound, a key building block in pharmaceutical synthesis. The inherent challenges in purifying aromatic carboxylic acids, such as potential peak tailing and the need for high final purity, are addressed through a systematic approach. This document provides a field-proven protocol utilizing preparative reversed-phase high-performance liquid chromatography (RP-HPLC), guiding the user from analytical method development to successful scale-up and final product isolation. The causality behind experimental choices, such as mobile phase modification and stationary phase selection, is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Purification Rationale
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a bromophenyl ring, and a gem-dimethyl group, presents a unique purification challenge. Crude synthetic batches often contain impurities such as starting materials, reaction byproducts, and positional isomers (e.g., 2-(4-bromophenyl) or 2-(2-bromophenyl) analogues), which can be structurally very similar to the target compound[1][2]. Achieving the high purity (>99%) required for subsequent synthetic steps and regulatory compliance necessitates a highly selective purification technique.
Preparative chromatography is the method of choice for this application due to its high resolving power. Among the various chromatographic modes, reversed-phase chromatography (RP-HPLC) offers superior selectivity for separating non-polar to moderately polar organic compounds based on their hydrophobicity[3]. The presence of the aromatic ring and alkyl groups in this compound makes it an ideal candidate for this technique.
This guide establishes a self-validating system, beginning with analytical-scale method development to define separation parameters, followed by a seamless transition to a preparative-scale protocol for isolating the compound with high purity and yield.
Physicochemical Characterization of the Analyte
A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | Solid | |
| XLogP3 | 2.9 | [5] |
| Topological Polar Surface Area | 37.3 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
The XLogP3 value of 2.9 indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase like C18[5]. The key feature is the carboxylic acid group (pKa ≈ 4-5), which will be ionized at neutral pH. This ionization increases the compound's polarity and can lead to poor retention and asymmetric peak shapes in reversed-phase chromatography. Therefore, controlling the mobile phase pH is critical for a successful separation[7].
Principle of the Selected Chromatographic Method
Reversed-Phase Chromatography (RP-HPLC)
The chosen methodology is preparative RP-HPLC. This technique employs a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol)[3].
The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier[8].
Causality of Experimental Choices: Ion Suppression
For acidic compounds like this compound, a critical modification is required: ion suppression . By adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase, the pH is lowered to below the pKa of the analyte's carboxylic acid group.
This acidic environment ensures the carboxylic acid remains in its neutral, protonated form (-COOH) rather than its ionized, anionic form (-COO⁻). The neutral form is significantly more hydrophobic, leading to:
-
Enhanced Retention: Increased interaction with the non-polar C18 stationary phase.
-
Improved Peak Shape: Suppression of secondary ionic interactions with the silica backbone of the stationary phase, which prevents peak tailing.
-
Reproducible Results: Consistent retention times and reliable separation.
This principle is a cornerstone of purifying acidic compounds via RP-HPLC[7][9][10].
Caption: Ion suppression mechanism in RP-HPLC.
Experimental Protocols
This section is divided into two stages: analytical method development and preparative scale-up. This ensures an efficient and successful purification campaign.
Stage 1: Analytical Method Development
Objective: To establish the optimal separation conditions (gradient, selectivity) on a smaller, analytical scale before committing large quantities of crude material.
Workflow Diagram:
Caption: Workflow for analytical method development.
Step-by-Step Protocol:
-
System: A standard analytical HPLC system with a UV detector.
-
Sample Preparation: Prepare a stock solution of the crude this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Detection: UV at 254 nm (due to the phenyl ring).
-
Column Temperature: 30 °C.
-
-
Method Execution: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 column volumes. b. Inject 10 µL of the prepared sample. c. Run a linear "scouting" gradient from 5% to 95% B over 20 minutes. d. Hold at 95% B for 5 minutes to elute any highly non-polar impurities. e. Return to initial conditions and re-equilibrate.
-
Analysis: Examine the resulting chromatogram to determine the retention time of the target compound and its resolution from nearby impurities. Adjust the gradient to maximize this resolution. For example, if the product elutes at 60% B, a shallower gradient from 50% to 70% B over 20 minutes will provide better separation.
Stage 2: Preparative Scale-Up and Isolation
Objective: To purify a larger quantity of the crude material using the optimized conditions from Stage 1.
Step-by-Step Protocol:
-
System: A preparative HPLC system with a high-pressure gradient pump, a larger flow cell UV detector, and a fraction collector.
-
Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or methanol) and then dilute with Mobile Phase A until the point of precipitation, then clarify by adding a small amount of the strong solvent back. This ensures the sample is fully dissolved but compatible with the initial mobile phase conditions.
-
Chromatographic Conditions:
-
Column: A preparative C18 silica column with the same chemistry as the analytical column (e.g., 50 x 250 mm, 10 µm particle size).
-
Mobile Phases: Same as Stage 1 (Water + 0.1% TFA and Acetonitrile + 0.1% TFA), but ensure you have a sufficient volume for the entire run.
-
Loading: The maximum loading capacity depends on the column size and the resolution achieved in the analytical run. A conservative starting point for a 50 mm ID column is 500-1000 mg per injection.
-
-
Method Execution: a. Equilibrate the preparative column with the initial mobile phase conditions determined in Stage 1. b. Inject the prepared sample. c. Run the optimized preparative gradient. The flow rate must be scaled geometrically from the analytical run. (e.g., Analytical at 1 mL/min on 4.6 mm ID column scales to ~118 mL/min on a 50 mm ID column). d. Monitor the UV signal and collect fractions corresponding to the main product peak. Start collecting just before the peak begins to rise and stop just after it returns to baseline.
-
Product Isolation: a. Combine all fractions containing the pure product (as determined by analytical HPLC analysis of each fraction). b. Remove the majority of the acetonitrile using a rotary evaporator. c. The remaining aqueous solution will contain the product and TFA. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volume). d. Wash the combined organic layers with brine to remove residual TFA. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound as a solid. f. Confirm purity using analytical HPLC and confirm identity via ¹H NMR and MS.
Summary of Method Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 50 x 250 mm, 10 µm | Maintain identical chemistry for predictable scale-up. |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA | Ion suppression for peak shape and retention.[7][9] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | ~118 mL/min | Flow rate is scaled by the square of the column diameter ratio. |
| Gradient | Optimized from scouting run | Identical to optimized analytical run | Ensures consistent selectivity and resolution. |
| Loading | ~10 µg | 500 - 1000 mg | Scaled for purification of bulk material. |
| Detection | UV @ 254 nm | UV @ 254 nm | Aromatic ring provides strong chromophore. |
Conclusion
The protocol described provides a reliable and scalable method for the purification of this compound using preparative reversed-phase HPLC. The foundational principle of ion suppression is key to achieving the high resolution necessary to remove closely related impurities. By following a systematic approach of analytical method development followed by a direct geometric scale-up, researchers can consistently obtain this important synthetic intermediate with a purity exceeding 99%, making it suitable for demanding applications in drug discovery and development.
References
- HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
- RediSep C-18 reversed phase column purification of carboxylic acids.
- 2-(3-Bromophenyl)propanoic acid PubChem Entry.
- Chromatographic separations of aromatic carboxylic acids.
- 2-(4-Bromophenyl)-2-methylpropanoic acid PubChem Entry.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- This compound Product Page.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Reversed-phase chrom
- Aqueous normal-phase chrom
- Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
- Chromatography of carboxylic acid derivatives of aminoacids?. Reddit r/OrganicChemistry. [Link]
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Toxicological Assessment of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Introduction
The proposed toxicological assessment follows a tiered, hypothesis-driven approach. It begins with fundamental physicochemical characterization and proceeds through a battery of in vitro assays to elucidate potential mechanisms of toxicity at the cellular level.[6][7][8][9] Based on these findings, subsequent in vivo studies can be designed to investigate systemic toxicity and establish a preliminary safety profile.[3] This structured approach aims to provide a comprehensive understanding of the potential hazards associated with 2-(3-Bromophenyl)-2-methylpropanoic acid, supporting risk assessment and informed decision-making in research and development.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for any toxicological evaluation. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics and are critical for appropriate formulation and dose preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [10] |
| Molecular Weight | 243.10 g/mol | [10] |
| Appearance | Solid | [10] |
| SMILES String | O=C(O)C(C)(C)C1=CC(Br)=CC=C1 | [10] |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [10] |
Protocol for Analytical Characterization:
-
Purity Assessment:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Rationale: To quantify the purity of the test article and identify any potential impurities that could confound toxicological results. A purity of ≥95% is generally required for non-clinical safety studies.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Develop a gradient or isocratic HPLC method using a C18 column. The mobile phase could consist of a mixture of acetonitrile and water with 0.1% formic acid.
-
Inject a known amount of the sample and analyze the chromatogram.
-
Calculate the purity based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.
-
-
-
Solubility Determination:
-
Technique: Shake-flask method.
-
Rationale: To determine the solubility in relevant physiological media (e.g., water, phosphate-buffered saline (PBS), and cell culture media) to ensure appropriate dose formulation for in vitro and in vivo studies.
-
Method:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
In Vitro Toxicology Assessment
In vitro toxicology studies are essential for the early identification of potential hazards, mechanism of action elucidation, and dose selection for subsequent in vivo studies.[6][7][8] They offer a cost-effective and high-throughput means of screening for various toxicological endpoints.[9]
Experimental Workflow for In Vitro Toxicology
Caption: Tiered approach for in vitro toxicological assessment.
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
-
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or HEK293 human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 2: Genotoxicity Assessment using the Ames Test
-
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay assesses the ability of a test compound to cause mutations that revert the bacteria to a histidine-synthesis proficient state.
-
Procedure:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
-
Compound Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
In Vivo Toxicology Assessment
Based on the in vitro findings, targeted in vivo studies can be designed to evaluate the systemic toxicity of this compound. These studies should be conducted in compliance with Good Laboratory Practice (GLP) and follow established OECD guidelines.[3]
Experimental Workflow for In Vivo Toxicology
Caption: Phased approach for in vivo toxicological evaluation.
Protocol 3: Acute Oral Toxicity Study (OECD Guideline 423)
-
Principle: This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals per step.[3][5]
-
Procedure:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often slightly more sensitive).[4]
-
Dose Administration: Administer a single oral dose of this compound to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is terminated, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality occurs, the test is repeated with three animals at the next higher dose level.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Protocol 4: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
-
Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.[3]
-
Procedure:
-
Animal Selection: Use at least three groups of rodents (e.g., 5 males and 5 females per group) for three different dose levels, plus a control group.
-
Dose Administration: Administer this compound daily by oral gavage for 28 days. The dose levels should be selected based on the results of the acute toxicity study and should include a high dose that produces some toxicity but not mortality, a low dose that produces no observable toxic effects (the No-Observed-Adverse-Effect Level or NOAEL), and an intermediate dose.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption throughout the study.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy on all animals and collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for any significant treatment-related effects to identify target organs of toxicity and determine the NOAEL.
-
Conclusion
The application notes and protocols detailed in this document provide a robust framework for the comprehensive toxicological evaluation of this compound. By employing a systematic, tiered approach that integrates in vitro and in vivo methodologies, researchers can effectively characterize the potential hazards of this compound. The causality behind each experimental choice is rooted in established toxicological principles and regulatory guidelines, ensuring the generation of reliable and relevant data for risk assessment and safety evaluation. Adherence to these protocols will facilitate a thorough understanding of the toxicological profile of this compound, supporting its safe handling and use in scientific and industrial applications.
References
- Labcorp. (n.d.). In vitro toxicology nonclinical studies.
- OECD. (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity.
- Slideshare. (n.d.). In vitro testing of drug toxicity.
- nano-test.de. (2025). In vivo testing of pharmaceuticals | Toxicological evaluation.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions.
- Altasciences. (n.d.). Small Molecule Safety Assessment.
- Scribd. (n.d.). L2 OECD Guideline For Toxicity.
- Slideshare. (n.d.). Oecd guidelines for toxicology studies.
- ResearchGate. (n.d.). Reproductive toxicity: in vivo testing guidelines from OECD.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid.
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. nano-test.de [nano-test.de]
- 4. scribd.com [scribd.com]
- 5. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 6. labcorp.com [labcorp.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 9. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocol: A Comprehensive Guide to the Crystal Polymorphism Study of 2-(3-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] This application note provides a comprehensive guide for the systematic investigation of crystal polymorphism of 2-(3-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of published polymorphism studies for this specific molecule, this document outlines a robust framework for polymorph screening, selective crystallization, and in-depth characterization. By following these protocols, researchers can identify and characterize different polymorphic forms, understand their thermodynamic relationships, and select the optimal solid form for drug development.
Introduction: The Critical Role of Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] These different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties despite having the same chemical composition.[2] In the pharmaceutical industry, understanding and controlling polymorphism is paramount, as an unexpected polymorphic transformation can significantly impact a drug's efficacy, safety, and manufacturability.[5][6] The notorious case of the HIV protease inhibitor Ritonavir, where the appearance of a less soluble polymorph led to its temporary withdrawal from the market, underscores the importance of comprehensive polymorph screening during early-stage drug development.[1]
A thorough investigation of the polymorphic landscape of this compound is essential to ensure consistent product quality and performance. This guide provides a systematic approach to:
-
Discover new polymorphic forms through a comprehensive crystallization screening program.
-
Characterize the identified forms using a suite of analytical techniques.
-
Determine the thermodynamic stability of different polymorphs.
-
Develop robust crystallization processes for the desired form.
Materials and Equipment
2.1. Materials
-
A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water).
-
Anti-solvents for crystallization.
2.2. Equipment
-
High-performance liquid chromatography (HPLC) system for purity analysis.
-
Parallel crystallizer or multi-well plates for screening.
-
Magnetic stirrers and hot plates.
-
Vials and glassware.
-
Microscope (polarized light).
-
Powder X-ray Diffractometer (PXRD).
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
-
Fourier-Transform Infrared (FT-IR) and/or Raman Spectrometer.
-
Dynamic Vapor Sorption (DVS) analyzer.
Experimental Workflow: A Systematic Approach to Polymorph Screening
A successful polymorph screen aims to crystallize the target compound under a wide range of conditions to access both thermodynamically stable and kinetically favored forms.[1][9] The following workflow provides a comprehensive strategy.
Figure 1: A systematic workflow for the polymorph screening of this compound.
Detailed Protocols
4.1. Protocol 1: Solubility Determination
Rationale: Understanding the solubility of this compound in various solvents is crucial for designing effective crystallization experiments.
Procedure:
-
Add an excess amount of the compound to a known volume of a selected solvent in a sealed vial.
-
Equilibrate the suspension at different temperatures (e.g., 25 °C and 50 °C) with constant stirring for at least 24 hours to ensure equilibrium is reached.
-
Filter the saturated solution through a 0.22 µm syringe filter to remove any undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
Repeat this procedure for a diverse range of solvents.
4.2. Protocol 2: Polymorph Screening by Crystallization
Rationale: Employing a variety of crystallization techniques and solvent systems maximizes the chances of discovering different polymorphic forms.
4.2.1. Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a selected solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to an open vial or a vial with a perforated cap.
-
Allow the solvent to evaporate slowly and undisturbed at ambient conditions.
-
Monitor for crystal formation over several days.
4.2.2. Slow Cooling Crystallization
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 50 °C).
-
Filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Observe for the formation of crystals.
4.2.3. Anti-Solvent Addition
-
Dissolve the compound in a "good" solvent to create a clear solution.
-
Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to the solution with stirring.
-
Continue adding the anti-solvent until turbidity is observed, indicating the onset of precipitation.
-
Allow the mixture to equilibrate and observe for crystal growth.
4.2.4. Vapor Diffusion [10]
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent".
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
4.3. Protocol 3: Slurry Conversion for Thermodynamic Stability Assessment
Rationale: This experiment helps to determine the most thermodynamically stable polymorph at a given temperature. The less stable forms will convert to the more stable form over time.
Procedure:
-
Create a slurry by adding a mixture of the identified polymorphs to a solvent in which they are sparingly soluble.
-
Stir the slurry at a constant temperature for an extended period (e.g., several days to weeks).
-
Periodically sample the solid phase and analyze it by PXRD to monitor for any polymorphic transformations.
-
The polymorph that remains at the end of the experiment is considered the most stable form under those conditions.
Analytical Characterization of Polymorphs
A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphic forms.
Figure 2: A typical analytical workflow for the characterization of polymorphic forms.
5.1. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is the primary technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern due to its distinct crystal lattice.
-
Expected Outcome: Different polymorphs will exhibit distinct peak positions (2θ values) and relative intensities in their diffractograms.
5.2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid transitions.
-
Expected Outcome: Polymorphs will typically have different melting points and enthalpies of fusion. The presence of multiple melting peaks or endothermic/exothermic events before melting can indicate a polymorphic transformation.
5.3. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates.
-
Expected Outcome: A significant mass loss before the decomposition temperature may indicate the presence of solvent molecules within the crystal lattice (solvatomorphism), which is a related but distinct phenomenon from polymorphism.
5.4. Vibrational Spectroscopy (FT-IR and Raman)
-
Principle: These techniques probe the vibrational modes of molecules. Differences in the crystal packing and molecular conformation of polymorphs can lead to subtle but measurable shifts in the vibrational spectra.
-
Expected Outcome: Different polymorphs may show variations in peak positions, shapes, and intensities in their IR and Raman spectra, particularly in regions corresponding to hydrogen bonding and lattice vibrations.
Data Interpretation and Management
Table 1: Hypothetical Data Summary for Identified Polymorphs of this compound
| Property | Form I | Form II | Amorphous |
| PXRD (Key Peaks, 2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 23.6° | Broad halo |
| DSC (Melting Point) | ~155 °C | ~148 °C | Glass transition at ~60 °C |
| FT-IR (Key Peaks, cm⁻¹) | 1690 (C=O), 2980 (O-H) | 1705 (C=O), 3010 (O-H) | Broad peaks |
| Solubility (in Ethanol) | Low | Higher than Form I | Highest |
| Thermodynamic Stability | Most stable at RT | Metastable | Least stable |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results will need to be generated.
Conclusion
A thorough understanding of the polymorphic behavior of this compound is a critical step in its development as a pharmaceutical intermediate. The systematic approach outlined in this application note, combining a comprehensive polymorph screen with a suite of orthogonal analytical techniques, provides a robust framework for identifying, characterizing, and selecting the optimal solid form. This proactive approach to solid-state chemistry can mitigate risks, ensure product consistency, and ultimately contribute to the development of safer and more effective medicines.
References
- Crystallics B.V. (2010). Polymorph screening in pharmaceutical development. [Link]
- Crysforma. (n.d.). Polymorph screening.
- SCHOTT Pharma. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
- Crystallography Class Notes. (n.d.). Polymorphism and its importance in pharmaceutical industry. [Link]
- Dalton Pharma Services. (n.d.). Polymorphic Screening. [Link]
- Van Arnum, P. (2009, December 2). Polymorph Screening Strategies: A Q&A with Jan-Olav Henck. Pharmaceutical Technology. [Link]
- Bentham Science Publisher. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. [Link]
- Kim, J. S. (2016). Drug Polymorphism and its Importance on Drug Development Process. Korea Science. [Link]
- ResearchGate. (2020, August 10). Drug Polymorphism and its Importance on Drug Development Process. [Link]
- Shinde, V. (2023, November 6).
- University of Montpellier. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2016, November 14). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. fiveable.me [fiveable.me]
- 3. Polymorphic Screening - Polymorph Screening [dalton.com]
- 4. veeprho.com [veeprho.com]
- 5. international-pharma.com [international-pharma.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemscene.com [chemscene.com]
- 9. Polymorph screening [crysforma.com]
- 10. unifr.ch [unifr.ch]
Application Note: A Validated RP-HPLC Method for the Potency Assay of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Abstract
This application note presents a comprehensive, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid. This compound is a critical intermediate in various synthetic pathways, and its purity is paramount for ensuring the quality of subsequent products. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and potency testing in research and drug development settings. All validation protocols are designed and interpreted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Rationale for Method Validation
This compound (Figure 1) is an organic compound whose isomeric purity is often critical. For instance, in the synthesis of certain pharmaceuticals, this meta-isomer can be an undesirable impurity originating from the bromination of 2-methyl-2-phenylpropanoic acid.[3][4] Therefore, a reliable analytical method is essential to quantify the compound accurately and distinguish it from closely related isomers and process-related impurities.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This document provides a detailed protocol grounded in the principles outlined by global regulatory bodies like the FDA and ICH, ensuring the generation of reliable and reproducible data.[6][7]
Figure 1: Chemical Structure of this compound
The presence of the phenyl ring provides a chromophore, making UV detection a suitable choice. The carboxylic acid moiety dictates that the mobile phase pH should be controlled to ensure consistent protonation and, consequently, reproducible retention and peak shape on a reverse-phase column.
Analytical Methodology
A reversed-phase HPLC method with UV detection was developed. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to a sharp, symmetrical peak.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Water (Deionized or Milli-Q)
-
Reference Standard: this compound (Purity ≥98%)
-
Chromatographic Conditions
All chromatographic parameters are summarized in Table 1.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (Adjusted to pH 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Diluent: Mobile Phase (60:40 Buffer:Acetonitrile)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
Method Validation Protocols & Results
The validation process follows a structured approach to assess each performance characteristic as mandated by ICH Q2(R1).[2][10]
Diagram 1: High-level workflow for the analytical method validation process.
System Suitability
Causality: Before any validation run, system suitability tests (SSTs) are performed to confirm that the chromatographic system is adequate for the intended analysis. This ensures that any observed variability is due to the sample or method, not the instrumentation.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the Tailing Factor, Theoretical Plates, and the Relative Standard Deviation (RSD) of the peak areas.
Acceptance Criteria:
-
Tailing Factor (T): Not more than 1.5
-
Theoretical Plates (N): Not less than 2000
-
RSD of Peak Areas: Not more than 2.0%
Specificity (Selectivity)
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Given that this compound can be an isomer impurity itself, resolving it from its ortho and para counterparts is critical.
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject the Working Standard Solution (100 µg/mL).
-
Inject solutions of potential impurities (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid) if available.
-
Inject a mixed solution containing the analyte and all potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.
Acceptance Criteria:
-
The analyte peak should be free of interference from the blank and any known impurities or degradants.
-
Peak purity analysis (using DAD) should pass, indicating spectral homogeneity.
-
Resolution between the analyte peak and the nearest eluting peak should be greater than 2.0.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
From the Standard Stock Solution, prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,000 |
| r² | 0.9998 |
Table 2: Example linearity data.
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo or sample matrix with a known amount of analyte.
Protocol:
-
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration (80, 100, and 120 µg/mL).
-
Analyze the samples and calculate the percentage recovery for each preparation. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.8 | 99.8 | 0.9 |
| 100% | 100.0 | 100.5 | 100.5 | 0.7 |
| 120% | 120.0 | 119.4 | 99.5 | 0.8 |
Table 3: Example accuracy (recovery) data.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL).
-
Analyze them on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD < 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1
-
LOQ: S/N ratio ≈ 10:1, with demonstrated precision.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.
Protocol:
-
Analyze the Working Standard Solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Evaluate the impact on system suitability parameters (tailing factor, resolution) and analyte quantitation.
Variations to be Studied:
-
Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2)
-
Mobile Phase Composition: ± 2% absolute change in organic modifier
Acceptance Criteria:
-
All system suitability criteria must be met under all varied conditions.
-
The change in the quantified result should not be significant compared to the analysis under normal conditions.
Diagram 2: Logical relationship between a validated method and its core performance characteristics.
Conclusion
The RP-HPLC method for the analysis of this compound has been successfully validated in accordance with ICH guidelines. The results demonstrate that the method is specific, linear over the range of 50-150 µg/mL, accurate, and precise. The method also proved to be robust against minor variations in its operational parameters. This validated method is deemed suitable for its intended purpose of routine quality control and potency determination for this compound in a laboratory setting.
References
- Altabrisa Group. (2025, July 30).
- ECA Academy.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (2015, July).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. This compound.
- PubChem. 2-(3-Bromophenyl)propanoic acid.
- PubChem. This compound.
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ChemScene. This compound.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. fda.gov [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Brominated Phenylpropanoic Acid Isomers
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2-(3-Bromophenyl)-2-methylpropanoic acid and its corresponding para isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid. The structural similarity of these regioisomers presents a significant analytical challenge, critical to resolve for purity assessment and quality control, particularly as the meta isomer is a common impurity in the synthesis of the para form.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome this separation challenge.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the separation of these two isomers.
Q1: Why do this compound and its para isomer co-elute in standard reversed-phase HPLC methods?
A1: The co-elution of these regioisomers is primarily due to their very similar physicochemical properties. Both molecules have the same molecular weight and elemental composition. Their structural difference lies only in the position of the bromine atom on the phenyl ring (meta vs. para). This subtle change results in nearly identical polarity and hydrophobicity, leading to similar retention times on standard reversed-phase columns like C18.
Q2: What is the most critical parameter to adjust in my HPLC method to achieve separation?
A2: For ionizable compounds like these carboxylic acids, the mobile phase pH is the most powerful tool for manipulating selectivity.[4][5] The pKa of the carboxylic acid group is a crucial factor. By adjusting the mobile phase pH to be at least 1.5 to 2 pH units away from the analytes' pKa, you can ensure that they are predominantly in a single ionic state (either fully protonated or fully deprotonated).[6] This minimizes peak broadening and can introduce subtle differences in retention based on the electronic effects of the bromine atom's position, thereby enabling separation.
Q3: Are there alternative chromatographic techniques that are more suitable for this separation?
A3: Yes, several advanced techniques can offer better resolution for challenging isomer separations. Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing superior selectivity for isomers.[7][8] SFC, particularly with chiral stationary phases, has demonstrated high efficiency in resolving various types of isomers.[9][10] Normal-phase HPLC, utilizing a polar stationary phase (e.g., cyano or silica) and a non-polar mobile phase, can also provide a different selectivity profile that may resolve these regioisomers.[11][12]
Q4: Can I use a mass spectrometer to distinguish between the co-eluting isomers?
A4: While a mass spectrometer can confirm that two compounds with the same mass-to-charge ratio are present, it generally cannot differentiate between isomers based on their mass alone in a standard MS experiment. However, tandem mass spectrometry (MS/MS) might reveal different fragmentation patterns for the two isomers, which could aid in their identification and quantification, even if they are not chromatographically separated. It is important to note that MS alone is not a separation technique.[7]
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to troubleshooting and resolving the co-elution of this compound and its para isomer.
Initial Assessment: Confirming Co-elution
Before optimizing your method, it's essential to confirm that you are indeed dealing with co-elution and not another chromatographic issue.
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or tailing.[13] A perfectly symmetrical peak might still contain co-eluting compounds, but asymmetry is a strong indicator.
-
Detector-Assisted Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity analysis tools. A non-homogenous spectrum across the peak is a clear sign of co-elution.[13]
Workflow for Method Development and Optimization
The following diagram outlines a logical workflow for developing a robust separation method for these isomers.
Caption: A logical workflow for resolving the co-elution of brominated phenylpropanoic acid isomers.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development
This protocol details a systematic approach to optimizing a reversed-phase HPLC method.
1. Initial Conditions (Typical Starting Point):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
- Mobile Phase B: Acetonitrile
- Gradient: 60-95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Temperature: 30 °C
- Detection: UV at 220 nm
2. pH Screening:
- Prepare mobile phases with different pH values. A good starting point is to test pH values below, near, and above the estimated pKa of the analytes (the pKa of the similar 4-bromophenylacetic acid is approximately 4.19).[14][15]
- Acidic: 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2)
- Mid-range: 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.
- Basic: 10 mM Ammonium Bicarbonate in water, adjusted to pH 8.0 with ammonium hydroxide.
- Run the initial gradient with each mobile phase to observe changes in selectivity. The goal is to find a pH where the two isomers exhibit different retention times.[4][5][6]
3. Organic Modifier and Temperature Optimization:
- Once a promising pH is identified, evaluate the effect of the organic modifier. Replace acetonitrile with methanol and run the same gradient. Methanol can offer different selectivity for aromatic compounds.
- Fine-tune the separation by adjusting the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it may enhance selectivity.
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
SFC is a powerful technique for isomer separation and offers a "greener" alternative with reduced organic solvent consumption.[8][9]
1. Initial SFC Conditions:
- Column: A chiral stationary phase is often a good starting point even for regioisomers. Polysaccharide-based chiral columns are versatile.
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B (Co-solvent): Methanol
- Gradient: 5-40% B over 10 minutes
- Back Pressure: 150 bar
- Temperature: 40 °C
- Flow Rate: 3.0 mL/min
2. Co-solvent and Additive Screening:
- If separation is not achieved, screen different co-solvents such as ethanol or isopropanol.
- Introduce additives to the co-solvent, such as a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., isopropylamine), to improve peak shape and potentially enhance selectivity.[8]
Data Summary Table
The following table summarizes the expected impact of key chromatographic parameters on the separation of the two isomers.
| Parameter | Expected Impact on Separation | Rationale |
| Mobile Phase pH (RP-HPLC) | High | Alters the ionization state of the carboxylic acid group, which can lead to differential interactions with the stationary phase.[4][5][16][17] |
| Organic Modifier (RP-HPLC) | Moderate | Acetonitrile and methanol have different polarities and can provide different selectivities for aromatic compounds. |
| Stationary Phase Chemistry | High | Changing from a C18 to a different stationary phase (e.g., phenyl-hexyl, cyano) introduces different retention mechanisms (e.g., π-π interactions) that can resolve isomers.[11][12] |
| Temperature | Low to Moderate | Can fine-tune selectivity and improve peak efficiency. |
| Chromatographic Mode (e.g., SFC) | High | SFC operates on a different separation principle than HPLC and is often superior for isomer separations.[7][8][10][18] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Mobile phase pH is too close to the analyte pKa. - Secondary interactions with residual silanols on the stationary phase. | - Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.[4][6] - Use a column with end-capping or a base-deactivated stationary phase. - Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Poor Reproducibility | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. | - Ensure accurate and consistent preparation of mobile phase buffers.[19] - Use a column oven to maintain a stable temperature. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections (carryover). | - Use high-purity HPLC-grade solvents. - Implement a robust needle wash protocol and, if necessary, a column wash step between injections.[20] |
References
- Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scirp.org.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OmicsOnline.
- The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu.
- Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS.
- How does an acid pH affect reversed-phase chromatography separations? Biotage.
- High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online.
- Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed.
- HPLC Troubleshooting. Waters Corporation.
- How does pH affect the results of HPLC results? Quora.
- Exploring the Role of pH in HPLC Separation. Moravek.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- HPLC Troubleshooting. Chromatography Online.
- Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments.
- Cas 1878-68-8,4-Bromophenylacetic acid. LookChem.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap.
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- 4-Bromophenylacetic acid | CAS#:1878-68-8. Chemsrc.
- 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754. PubChem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
Sources
- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. biotage.com [biotage.com]
- 7. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 8. omicsonline.org [omicsonline.org]
- 9. selvita.com [selvita.com]
- 10. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. Page loading... [wap.guidechem.com]
- 15. lookchem.com [lookchem.com]
- 16. quora.com [quora.com]
- 17. moravek.com [moravek.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. lcms.cz [lcms.cz]
- 20. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
improving selectivity in the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid
Introduction: 2-(4-Bromophenyl)-2-methylpropanoic acid is a critical key intermediate in the synthesis of various pharmaceuticals, most notably the non-sedating antihistamine, Fexofenadine.[1][2] The purity of this intermediate directly impacts the purity of the final Active Pharmaceutical Ingredient (API). A persistent challenge in its synthesis is achieving high regioselectivity during the bromination of the aromatic ring. Non-selective bromination leads to the formation of difficult-to-remove meta and ortho isomers, which can propagate through the synthetic route and compromise the final product's quality.[2]
This technical support guide provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome selectivity issues, improve yield, and ensure the synthesis of high-purity 2-(4-Bromophenyl)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesis yields a mixture of para, meta, and ortho isomers. How can I significantly improve the para-selectivity?
A1: This is the most common issue encountered and it is almost always tied to the reaction solvent and conditions. Traditional methods employing non-polar solvents like carbon tetrachloride with a Lewis acid catalyst are notoriously non-selective.[1][2]
The key to achieving high para-selectivity is to move away from these legacy solvents. Our primary recommendation is to perform the bromination in an aqueous medium. Unexpectedly, water has been shown to provide excellent selectivity, minimizing the formation of the undesired 2-(3-bromophenyl) and 2-(2-bromophenyl) isomers. The reaction can be effectively run under neutral, acidic, or alkaline conditions in water, which also offers significant environmental and safety advantages over halogenated hydrocarbons.[2]
Q2: What is the mechanistic reason for the improved selectivity in an aqueous medium?
A2: While the patent literature highlights the empirical success of aqueous media, the enhanced para-selectivity can be attributed to solvent effects on the electrophilic aromatic substitution mechanism. The carboxylic acid group's electronic influence on the phenyl ring is modulated by the solvent. In a polar, protic solvent like water, solvation and the ionization state of the carboxylic acid group can increase the steric hindrance at the ortho positions and subtly alter the electronic distribution to favor electrophilic attack at the sterically accessible and electronically activated para position. This contrasts sharply with non-polar environments where the directing group's influence is less discriminating.
Q3: How can I accurately identify and quantify the isomeric impurities in my product?
A3: Accurate quantification is crucial for process optimization. The most reliable method is Gas Chromatography (GC) , as referenced extensively in process patents.[1][3] A capillary GC column (e.g., DB-5 or similar) provides excellent resolution of the para, meta, and ortho isomers, allowing for precise determination of the purity and isomer ratio in the crude product and after purification. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column can also be developed for this purpose.[4]
Q4: My crude product contains over 5% of the 3-bromo isomer. What is the most effective purification strategy?
A4: While optimizing the reaction is the best approach, purification is often necessary. The most effective method for removing isomeric impurities is recrystallization . Multiple recrystallizations may be required if the initial purity is low, which will inevitably lead to a lower overall yield.[1] A common and effective solvent system for recrystallization is aqueous methanol.[3] The desired para isomer is typically less soluble than the meta and ortho impurities in this system, allowing for its selective crystallization upon cooling.
Q5: Are there alternative synthetic routes that avoid direct bromination of 2-methyl-2-phenylpropanoic acid?
A5: Yes, multi-step routes can be designed to circumvent the selectivity issue, though they often involve more steps and potentially hazardous reagents. One common alternative starts with a pre-brominated precursor, such as 4-bromophenylacetic acid. This acid can be esterified and then methylated at the benzylic carbon using reagents like methyl iodide in the presence of a strong base like sodium hydride.[2] However, this route involves expensive reagents, highly flammable materials (NaH), and can be exothermic, making it less suitable for large-scale industrial applications compared to the optimized direct bromination.[2]
Troubleshooting Guide: Low Para-Selectivity
This guide helps diagnose and solve the primary issue of poor regioselectivity in the synthesis.
| Symptom / Observation | Probable Cause | Recommended Action & Rationale |
| High percentage (>5%) of meta and ortho isomers detected by GC. | Use of a non-polar, aprotic solvent (e.g., carbon tetrachloride, dichloromethane) with a Lewis acid catalyst (e.g., iron filings). | Switch to an aqueous reaction medium. Water provides superior selectivity. See Protocol 1 for a detailed procedure based on proven industrial methods.[1][2] |
| Reaction is sluggish or incomplete in the aqueous medium. | Suboptimal pH or temperature. The solubility of the starting material may be low at ambient temperature. | Increase the reaction temperature. Running the reaction at 75-80°C ensures a reasonable reaction rate. The reaction can be performed under acidic, neutral, or alkaline conditions; neutral pH is often sufficient.[1] |
| Product yield is low after multiple recrystallizations. | Poor initial selectivity from the reaction, requiring aggressive purification. | Focus on optimizing the reaction first. A crude product with >98% para-selectivity will require minimal purification and maximize overall yield. Re-evaluate the bromination conditions before accepting low yields. |
| Formation of di-brominated or other by-products. | Over-bromination due to excess bromine or prolonged reaction time. | Use a stoichiometric amount of bromine. Monitor the reaction closely using an in-process control like GC. Stop the reaction once the starting material is consumed.[2] |
Data Summary: Solvent Effect on Bromination Selectivity
The following table summarizes typical results from the bromination of 2-methyl-2-phenylpropanoic acid under different conditions, illustrating the profound impact of the solvent on product purity.
| Solvent | Catalyst/Conditions | GC Purity of Crude Product (para-isomer) | Key Impurity (meta-isomer) | Reference |
| Carbon Tetrachloride | Iron, Reflux | ~62% | ~8% | [1] |
| Water | Neutral pH, 75-80°C | ~94.4% | ~5.5% | [1] |
| Water | Acetic Acid | ~98.8% | ~1.18% | [2] |
| Water | Sodium Bicarbonate | ~98.5% | ~1.25% | [2] |
Data is synthesized from examples in cited patents and demonstrates a clear trend.
Visualized Workflows and Mechanisms
Reaction Scheme: Selective vs. Non-Selective Bromination
The diagram below illustrates the critical choice of solvent and its impact on the product distribution.
Caption: Impact of reaction conditions on selectivity.
Troubleshooting Workflow for Low Purity
This flowchart provides a logical sequence for diagnosing and resolving issues with product purity.
Caption: Decision tree for purity optimization.
Experimental Protocols
Protocol 1: High-Selectivity Aqueous Bromination
This protocol is adapted from highly successful, industrially relevant patent literature.[2]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (10 volumes, e.g., 10 mL per gram of starting material).
-
Reagents: Add sodium bicarbonate (1.05 eq) to the stirred mixture. Heat the mixture to 75-80°C.
-
Bromination: Slowly add bromine (1.0 eq) via the dropping funnel over 1-2 hours, maintaining the temperature at 75-80°C.
-
Monitoring: Stir the reaction mixture at temperature until the consumption of the starting material is complete, as determined by GC analysis. This typically takes 4-6 hours.
-
Work-up: Cool the reaction mixture to ambient temperature. Acidify the neutral solution with 5N hydrochloric acid to a pH of 1-2.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (3 x 10 volumes).
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product. The expected GC purity should be >98% for the desired para-isomer.[2]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a hot solvent mixture, such as aqueous methanol, until the solid fully dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired 2-(4-Bromophenyl)-2-methylpropanoic acid should begin to crystallize.
-
Crystallization: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to a constant weight. Verify the purity of the recrystallized material by GC analysis.
References
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Lennox, A. (2024). How A-level chemistry solved the 200-year-old problem with the haloform reaction.Chemistry World. [Link]
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (2018).
- 2-(4-Bromophenyl)-2-methylpropionic acid Suppliers. LookChem. [Link]
- Rowett, A. C., et al. (2024). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols.
- Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.CRDEEP Journals. [Link]
- Haloform Reaction. (n.d.). Cambridge University Press. [Link]
- Kumar, Dr. A. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.Journal For Basic Sciences. [Link]
- Haloform Reaction: Conversion of Methyl Ketone to Carboxylic Acids. (2023). Acta Scientific. [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.Indo American Journal of Pharmaceutical Research. [Link]
- Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones.Master Organic Chemistry. [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
minimizing the formation of 2-(3-Bromophenyl)-2-methylpropanoic acid during bromination
A Guide to Maximizing Para-Selectivity and Minimizing 2-(3-Bromophenyl)-2-methylpropanoic Acid Formation
Welcome to the technical support center for the bromination of 2-methyl-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this reaction, specifically to favor the formation of the desired para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, and minimize the production of the undesired meta-isomer, this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of the meta-brominated byproduct in my reaction. What are the primary factors influencing the regioselectivity of this bromination?
A1: The regioselectivity of the bromination of 2-methyl-2-phenylpropanoic acid is primarily influenced by the electronic effects of the substituents on the benzene ring and the reaction conditions. The two key substituents are the carboxylic acid group (-COOH) and the 2-methyl-2-propanoic acid group, which is a tertiary alkyl group.
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution.[1][2] It deactivates the benzene ring towards electrophilic attack, making the reaction slower than with an unsubstituted benzene ring.[1]
-
Tertiary Alkyl Group: This group is generally considered to be an electron-donating group through an inductive effect, which would typically direct incoming electrophiles to the ortho and para positions.[3][4]
The challenge in this specific bromination is the competing directing effects of these two groups. The formation of a significant amount of the meta-isomer suggests that the deactivating, meta-directing effect of the carboxylic acid is playing a prominent role under your current reaction conditions.
Q2: What is the most effective general strategy to minimize the formation of the this compound impurity?
A2: The most effective and industrially applied strategy is to perform the bromination in an aqueous medium.[5][6] This approach has been shown to significantly enhance the selectivity for the desired para-isomer. The reaction can be carried out under acidic, neutral, or alkaline conditions in water, which helps to suppress the formation of the meta and ortho isomers.[5][6] Traditional methods using halogenated solvents like carbon tetrachloride are often less selective and lead to higher levels of these impurities.[5]
Q3: How does using an aqueous medium improve the para-selectivity of the bromination?
A3: While the exact mechanism is complex, the improved selectivity in an aqueous medium is likely due to a combination of factors:
-
Solvation Effects: Water is a polar, protic solvent that can solvate the carboxylic acid group. This can influence the electronic environment of the benzene ring and potentially enhance the directing effect of the alkyl group.
-
pH Control: Conducting the reaction under neutral or alkaline conditions (by adding a base like sodium carbonate or sodium bicarbonate) deprotonates the carboxylic acid to a carboxylate (-COO⁻). The carboxylate group is less deactivating than the carboxylic acid group, which can alter the regioselectivity to favor para-substitution. A patent on this process demonstrates that running the reaction at a neutral pH of about 7 can increase the purity of the para-isomer to approximately 99%, with only about 1% of the meta-isomer being formed.[5][6]
-
Hydrophobicity: The non-polar benzene ring of the substrate and the bromine electrophile may have preferential interactions in the aqueous medium, which could favor the sterically less hindered para-position.
Q4: Can N-Bromosuccinimide (NBS) be used for this reaction, and would it offer better selectivity?
A4: N-Bromosuccinimide (NBS) is a common reagent for both radical and electrophilic brominations.[7][8] For aromatic compounds, it is often used for the bromination of activated rings.[7][9] While it can be used for deactivated rings in the presence of a strong acid like sulfuric acid, controlling the regioselectivity can still be challenging.[9][10] Given the success and high selectivity reported with elemental bromine in an aqueous medium for this specific substrate, that method is generally the recommended starting point.[5][6][11] Using NBS might introduce benzylic bromination as a potential side reaction if not properly controlled, though this is less likely given the tertiary nature of the benzylic carbon in this substrate.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of this compound (meta-isomer) | 1. Use of non-polar, aprotic solvents (e.g., CCl₄, CH₂Cl₂).2. Strongly acidic reaction conditions.3. Inappropriate brominating agent. | 1. Switch to an aqueous medium. This is the most critical change to improve para-selectivity.[5][6]2. Control the pH. Perform the reaction under neutral (pH ~7) or slightly alkaline conditions by adding a base like sodium carbonate or sodium bicarbonate. This will deprotonate the carboxylic acid, making it less of a meta-director.[5][6][11]3. Use elemental bromine (Br₂) as the brominating agent in the aqueous system. |
| Reaction is slow or incomplete | 1. Deactivating effect of the carboxylic acid group.2. Insufficient temperature. | 1. While the carboxylic acid is deactivating, the reaction should proceed in a reasonable timeframe. Ensure adequate stirring to overcome any mass transfer limitations in the biphasic system.2. Gently heat the reaction mixture. Temperatures in the range of 75-80°C have been reported to be effective.[5][6][11] Monitor the reaction progress by a suitable analytical method like GC or TLC.[11] |
| Formation of di-brominated or other byproducts | 1. Excess of brominating agent.2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount of bromine relative to the starting material. Careful, slow addition of the bromine is recommended.[14]2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.[11] |
| Benzylic bromination observed | 1. Presence of radical initiators (e.g., light, AIBN).2. Use of NBS under conditions that favor radical reactions. | 1. This is unlikely for this specific substrate due to the lack of benzylic hydrogens. However, as a general precaution, run the reaction in the absence of radical initiators.[7][15]2. If using NBS, avoid conditions known to promote radical mechanisms, such as refluxing in non-polar solvents with a radical initiator.[7][16] |
Experimental Protocols
Protocol 1: High-Selectivity Bromination under Neutral Conditions
This protocol is based on a patented method that yields a high purity of the desired para-isomer.[5][11]
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Water
-
Sodium carbonate solution (e.g., 20% in water)
-
Bromine
-
5N Hydrochloric acid
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in water.
-
At ambient temperature (25-30°C), add the sodium carbonate solution dropwise until the pH of the mixture is approximately 7.
-
While maintaining the pH at ~7 by the concurrent addition of the sodium carbonate solution, add bromine (1.0-1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at ambient temperature until the consumption of the starting material is complete, as determined by GC or TLC analysis.
-
Once the reaction is complete, acidify the neutral reaction solution to a pH of 1-2 with 5N hydrochloric acid.
-
Extract the aqueous solution with dichloromethane (3x volumes).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness.
-
Suspend the resulting solid product in hexanes and filter to recover the purified product. This procedure has been reported to yield 2-(4-bromophenyl)-2-methylpropanoic acid with a purity of approximately 98.5%, with the meta-isomer content around 1.25%.[5]
Protocol 2: Bromination under Acidic Conditions in an Aqueous Medium
This protocol is an alternative method also described in the patent literature.[11]
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Water
-
Bromine
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Charge a three-necked round-bottom flask with 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.
-
At ambient temperature (25-30°C), add bromine (1.0-1.1 eq) dropwise to the resulting suspension.
-
Heat the reaction mixture to 75-80°C and stir until the consumption of the starting material is complete (monitor by GC or TLC).
-
Cool the reaction mixture, which contains the precipitated product, to ambient temperature.
-
Extract the mixture with dichloromethane (3x volumes).
-
Combine the extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.
-
Suspend the resulting solid in hexanes and filter to recover the crude product. This method may result in a slightly lower selectivity, with reported purities around 94.4% for the para-isomer and 5.5% for the meta-isomer.[11]
Visual Guides
Logical Flowchart for Troubleshooting High Meta-Isomer Formation
Caption: Troubleshooting workflow for minimizing meta-isomer formation.
Reaction Pathway and Directing Effects
Caption: Competing directing effects in the bromination reaction.
References
- Divi's Laboratories Limited. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Limited. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Divi's Laboratories Limited. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (n.d.).
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. [Link]
- Method for the bromination of aromatic compound. (n.d.).
- Li, H., et al. (2015).
- MANAC Inc. (2022).
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. [Link]
- Organic Chemistry with Victor. (2018). Electrophilic aromatic substitution: meta directors. YouTube. [Link]
- LookChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropionic acid Suppliers. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Dubois, J. E., et al. (1973). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. [Link]
- University of Glasgow. (n.d.).
- Common Organic Chemistry. (n.d.).
- LibreTexts. (2021).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- LibreTexts. (2023). 11.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- ChemTalk. (n.d.). Directing Effects. [Link]
- Save My Exams. (2025). Directing Effects. [Link]
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
- PubChem. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemical Science (RSC Publishing). (n.d.). Pd(ii)
- Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. [Link]
- Reddit. (2024).
- Chad's Prep. (2018). 18.
- Desklib. (2023). Organic Chemistry Practical: Bromine Addition to Trans-Cinnamic Acid. [Link]
- National Institutes of Health. (n.d.).
- Odinity. (2014). Stereochemistry of Bromine Addition to an Alkene. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 3. Electrophilic Aromatic Substitution [chem.latech.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Addressing Matrix Effects in the Analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the bioanalysis of 2-(3-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth, experience-driven insights and actionable protocols to ensure the accuracy and reliability of your data.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression or enhancement, leading to significant inaccuracies in quantification.[3][4][5] For a small molecule like this compound, which possesses a moderate lipophilicity (XLogP3 ~2.9) and a carboxylic acid moiety, interactions with endogenous matrix components like phospholipids and proteins are highly probable, making it susceptible to these interferences.[6][7]
This guide will walk you through identifying, troubleshooting, and mitigating these effects to ensure your bioanalytical method is robust and compliant with regulatory expectations.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: My analyte signal for this compound is inconsistent and lower than expected in plasma samples compared to a simple solvent standard. What could be the cause?
A1: This is a classic sign of ion suppression , a common form of matrix effect.[1] Endogenous components in plasma, such as phospholipids, salts, and proteins, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[3] This interference reduces the number of analyte ions that reach the detector, resulting in a suppressed signal and compromising the accuracy and precision of your measurements.[11]
To confirm this, you can perform a post-extraction spike experiment. Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A significantly lower response in the matrix extract confirms the presence of ion suppression.
Q2: I'm using a protein precipitation (PPT) method for sample cleanup. Is this sufficient to eliminate matrix effects for this compound?
A2: While protein precipitation is a simple and fast technique, it is often insufficient for removing all matrix interferences, particularly phospholipids, which are a major source of matrix effects in LC-MS/MS.[12][13] For a compound with the characteristics of this compound, a more rigorous sample preparation technique is often necessary to achieve the required level of cleanliness. Consider more selective methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering components.[14][15]
Q3: What is the best type of internal standard to use for the analysis of this compound to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard .[16][17][18] A SIL-IS of this compound (e.g., with deuterium or ¹³C labels) will have nearly identical physicochemical properties to the analyte. This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[19] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[16]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes your analyte, which may compromise the sensitivity of your assay, especially for samples with low concentrations of this compound. Dilution is often a good starting point for troubleshooting but may not be a sufficient solution for a validated, high-sensitivity bioanalytical method. It is typically used in conjunction with other sample preparation techniques.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
If you have confirmed significant ion suppression, your primary goal is to improve the cleanliness of your sample extract.
Mitigation Strategy Comparison
| Strategy | Principle | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[20][21] | Effective at removing salts and some polar interferences. Can be cost-effective.[22] | Can be labor-intensive, may not effectively remove all phospholipids, and can be difficult to automate.[22] |
| Solid-Phase Extraction (SPE) | Chromatographic separation of the analyte from matrix components using a solid sorbent.[14][23] | Highly selective, provides very clean extracts, and can be automated for high throughput.[14][24][25] | Requires method development to select the appropriate sorbent and optimize wash/elution steps. Can be more expensive per sample. |
Recommended Workflow: Solid-Phase Extraction (SPE)
Given the need for a robust and reliable method for drug development studies, SPE is the recommended approach for minimizing matrix effects for this compound.
Step-by-Step SPE Protocol for this compound:
-
Sorbent Selection: Based on the analyte's structure (a carboxylic acid with a phenyl ring), a mixed-mode or polymeric reversed-phase sorbent is a good starting point.
-
Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer to ensure the carboxylic acid is protonated) onto the cartridge.
-
Washing:
-
Wash 1 (Aqueous): Use a weak aqueous wash (e.g., water or a low percentage of organic solvent in water) to remove salts and very polar interferences.
-
Wash 2 (Organic): Use a stronger organic wash (e.g., a higher percentage of organic solvent) to remove less polar interferences like phospholipids, while ensuring the analyte remains bound to the sorbent.
-
-
Elution: Elute the analyte with a solvent strong enough to disrupt the interaction with the sorbent. This is often a mixture of an organic solvent with a pH modifier (e.g., a small amount of base to deprotonate the carboxylic acid).
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
Issue 2: Poor Reproducibility and Accuracy Despite Using an Analog Internal Standard
While a structural analog internal standard is better than none, it may not perfectly track the analyte's behavior in the presence of variable matrix effects between different sample lots.
Root Cause Analysis and Solution
The Causality: An analog internal standard, while structurally similar, will have slight differences in polarity and ionization efficiency compared to this compound. If the matrix effect is not uniform across the chromatographic peak, and the analog does not co-elute perfectly, it will not experience the exact same degree of ion suppression or enhancement. This leads to variability in the analyte-to-internal standard peak area ratio, resulting in poor precision and accuracy.[19]
The Definitive Solution: Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most reliable way to correct for matrix effects.[16][17][18]
Protocol for Implementing a SIL-IS:
-
Procurement: Obtain a high-purity SIL-IS for this compound. Ensure the mass shift is sufficient to avoid isotopic crosstalk (typically ≥ 3 Da).[18]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the SIL-IS in a suitable organic solvent.
-
Working Solution: Prepare a working internal standard solution at a concentration that will yield a robust signal in the mass spectrometer.
-
Sample Spiking: Add a precise volume of the working SIL-IS solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Data Processing: Quantify the analyte using the ratio of the analyte peak area to the SIL-IS peak area.
By implementing a SIL-IS, you ensure that any variations in sample preparation recovery or ionization efficiency due to matrix effects are effectively normalized, leading to a highly accurate and precise bioanalytical method.[19] This approach aligns with the best practices recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[8][9][10][26][27][28][29][30][31][32]
References
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
- Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.).
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017).
- FDA Guidance for Industry on Bioanalytical Method Valid
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.).
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (n.d.).
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Bioanalytical Method Valid
- Draft Guideline Bioanalytical method valid
- The Use of Stable-Isotope-Labeled (SIL)
- Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed. (2009).
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Overview of Liquid-Liquid Extraction (LLE)
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011).
- How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. (n.d.).
- The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
- Overcoming Matrix Effects - Bioanalysis Zone. (n.d.).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020).
- Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. (n.d.).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.).
- Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchG
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (n.d.).
- Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. - Semantic Scholar. (n.d.).
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.).
- Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. (n.d.).
- This compound | Sigma-Aldrich. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
- (PDF)
- Supported liquid extraction versus liquid–liquid extraction for sample preparation in LC–MS/MS-based bioanalysis - Ovid. (n.d.).
- Sample Prep Tech Tip: What is the M
- 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem. (n.d.).
- 2-Methylpropanoic acid | 1183524-10-8, 3-(3-broMophenyl) - Echemi. (n.d.).
- This compound | C10H11BrO2 | CID 12805128 - PubChem. (n.d.).
- 81606-47-5 | Product Name : 2-(3-Bromophenyl)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 14. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 15. eijppr.com [eijppr.com]
- 16. scispace.com [scispace.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 21. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 22. waters.com [waters.com]
- 23. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. id-eptri.eu [id-eptri.eu]
- 27. bioanalysisforum.jp [bioanalysisforum.jp]
- 28. moh.gov.bw [moh.gov.bw]
- 29. ema.europa.eu [ema.europa.eu]
- 30. ema.europa.eu [ema.europa.eu]
- 31. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 32. fda.gov [fda.gov]
Technical Support Center: Optimization of Mobile Phase for 2-(3-Bromophenyl)-2-methylpropanoic Acid Separation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid. As an aromatic carboxylic acid, this compound presents specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The key to a robust and reproducible separation lies in the meticulous optimization of the mobile phase. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common analytical hurdles and achieve high-quality chromatographic results.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section directly addresses specific problems you may encounter during method development and routine analysis. The underlying principle of this guide is to isolate and address one variable at a time to logically diagnose and solve the issue.
Q1: My peak for this compound is exhibiting significant tailing. What is the primary cause and how can I achieve a symmetrical peak?
A1: Peak tailing for acidic compounds like this compound is overwhelmingly caused by secondary ionic interactions between the analyte and the stationary phase.[1][2] Here’s the breakdown of the cause and solution:
-
The Mechanism: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 4, these silanols can deprotonate to become negatively charged (Si-O⁻).[2] Your analyte, a carboxylic acid, will also be deprotonated (ionized) at pH values above its acidity constant (pKa), forming a negatively charged carboxylate ion. This leads to ionic repulsion and other complex secondary interactions, which are a primary cause of peak tailing.[1][2]
-
The Solution: Ion Suppression via pH Control: The most effective strategy is to force the analyte into its neutral, un-ionized state. This is achieved by lowering the mobile phase pH. For a carboxylic acid, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[3][4] This ensures the carboxylic acid group is fully protonated (-COOH), making the molecule more hydrophobic, increasing its retention on the C18 phase, and eliminating the problematic secondary interactions.[4][5] A good starting pH range for most aromatic carboxylic acids is between 2.5 and 3.5.[6]
Q2: I'm struggling with poor resolution between this compound and a closely eluting impurity. How can I use the mobile phase to improve this separation?
A2: Improving resolution requires manipulating the selectivity of your chromatographic system, which is the degree of separation between adjacent peaks. The mobile phase is your most powerful tool for this.[4][5]
-
Manipulate pH to Alter Selectivity: While ion suppression (low pH) is excellent for peak shape, slight adjustments to the pH can dramatically alter the retention times of different ionizable compounds relative to each other.[6][7] If you have multiple acidic components, running a pH screening experiment (e.g., preparing mobile phases at pH 2.5, 3.5, and 4.5) can reveal an optimal pH where selectivity is maximized.
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC, but they interact with analytes differently, offering different selectivity.[8] If you are using acetonitrile, try substituting it with methanol at a concentration that gives similar retention times. This change in solvent chemistry can often resolve co-eluting peaks.[4]
-
Adjust Buffer Concentration: Increasing the buffer strength (e.g., from 10 mM to 50 mM) can sometimes improve the peak shape of acidic analytes and, as a result, improve resolution from neighboring peaks by masking residual silanol activity.[1]
Q3: My retention times are unstable and drifting between injections. What is causing this lack of reproducibility?
A3: Retention time drift for an ionizable analyte is almost always a symptom of inadequate pH control.[7]
-
The Cause: Insufficient Buffering: Using an unbuffered acidic mobile phase (e.g., water with 0.1% formic acid) may not provide enough capacity to maintain a constant pH on the column, especially if the sample has its own buffering capacity. Even minor shifts in pH near the analyte's pKa can cause significant changes in retention time.[7][9]
-
The Solution: Use a Proper Buffer System: A buffer is essential for maintaining a stable and reproducible pH.[10]
-
Select a Buffer with the Right pKa: A buffer is most effective within ±1 pH unit of its pKa.[3][11] For a target mobile phase pH of 3.0, a phosphate buffer (pKa₁ ≈ 2.15) is an excellent choice.[12]
-
Use an Adequate Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules to provide robust pH control and reproducible retention times.[1][10][11]
-
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for acidic analytes like this compound.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so important for analyzing this compound?
A1: The pH of the mobile phase directly controls the ionization state of your analyte.[3][5] this compound has a carboxylic acid functional group.
-
At high pH (pH > pKa): The carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻). This ionized form is more polar and has less affinity for the non-polar C18 stationary phase, causing it to elute very early, often with poor peak shape.[5][9]
-
At low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar (more hydrophobic) and interacts more strongly with the C18 stationary phase, leading to longer, more controlled retention and better peak shape.[3][4] Controlling the pH ensures the analyte is consistently in one form, leading to robust and reproducible results.[7]
Q2: How do I select the correct buffer for my mobile phase?
A2: Proper buffer selection is critical for maintaining a stable pH.[3] Consider these three factors:
-
Desired pH vs. Buffer pKa: A buffer provides its maximum buffering capacity when the mobile phase pH is equal to its pKa. A good rule is to choose a buffer with a pKa value within ±1 unit of your desired mobile phase pH.[3][11]
-
UV Cutoff: The buffer should be transparent at your chosen detection wavelength to avoid high background noise.[3][11] Phosphate and acetate buffers are popular because they have low UV absorbance below 220 nm.[3][13]
-
Detector Compatibility: For LC-MS applications, you must use volatile buffers like formate or acetate. Non-volatile salts like potassium phosphate will contaminate the mass spectrometer source.[3][13]
The table below summarizes common HPLC buffers suitable for acidic analytes.
| Buffer System | pKa Value(s) | Useful pH Range | UV Cutoff (approx.) | LC-MS Compatible? |
| Phosphate | 2.15, 7.20, 12.15 | 2.1 - 3.1, 6.2 - 8.2 | < 210 nm | No |
| Formate | 3.75 | 2.8 - 4.8 | ~210 nm | Yes |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 nm | Yes |
| Trifluoroacetic Acid (TFA) | ~0.5 | Used as ion-pairing agent at 0.05-0.1% (pH ~2) | < 210 nm | Yes (can cause ion suppression) |
Q3: What is a good starting point for my mobile phase composition and gradient?
A3: For method development, a generic screening gradient is an efficient starting point.
-
Aqueous Mobile Phase (A): 25 mM Potassium Phosphate in HPLC-grade water, adjust pH to 3.0 with phosphoric acid.
-
Organic Mobile Phase (B): Acetonitrile.
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Gradient: Start with a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes. This will help determine the approximate organic solvent concentration needed to elute your compound, which you can then use to develop a more optimized gradient or an isocratic method.
Experimental Protocols
Protocol 1: Preparation of 1L of 25 mM Phosphate Buffer at pH 3.0
This protocol details the preparation of a common mobile phase for the analysis of acidic compounds.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), 85%
-
HPLC-Grade Water
-
Calibrated pH meter
-
1L Volumetric flask and sterile glass media bottle
-
0.2 or 0.45 µm membrane filter
Procedure:
-
Weigh Buffer Salt: Weigh out 3.40 g of KH₂PO₄ (Molar Mass = 136.09 g/mol ) and transfer it to a clean 1L beaker.
-
Dissolve in Water: Add approximately 800 mL of HPLC-grade water to the beaker and stir with a magnetic stir bar until the salt is completely dissolved.[3]
-
Adjust pH: Place the calibrated pH electrode into the solution. Slowly add 85% phosphoric acid dropwise while stirring. Monitor the pH closely until it stabilizes at 3.00 ± 0.05.[3]
-
Bring to Final Volume: Quantitatively transfer the pH-adjusted solution to a 1L volumetric flask. Rinse the beaker with small amounts of HPLC-grade water and add the rinsings to the flask. Bring the solution to the final 1L mark with HPLC-grade water.
-
Filter and Degas: Filter the buffer through a 0.2 or 0.45 µm membrane filter to remove particulates.[10] This step also helps to degas the solution. Store the filtered buffer in a clearly labeled glass media bottle. This is your Aqueous Mobile Phase (Solvent A) .
Protocol 2: Systematic pH Screening Experiment
This experiment is designed to evaluate the effect of mobile phase pH on the selectivity of the separation.
Procedure:
-
Prepare Mobile Phases: Prepare three separate aqueous mobile phases (as in Protocol 1) at three different pH levels. Keep the buffer system and concentration constant (e.g., 25 mM Phosphate).
-
Buffer 1: pH 2.5
-
Buffer 2: pH 4.5 (use Acetate buffer for this pH)
-
Buffer 3: pH 7.0 (use Phosphate buffer for this pH)
-
-
Set Up HPLC System: Use the same column, column temperature, organic modifier (e.g., Acetonitrile), and gradient profile for all runs. The only variable should be the aqueous mobile phase.
-
Equilibrate and Inject: For each pH condition, thoroughly flush the HPLC system and equilibrate the column for at least 10-15 column volumes with the new mobile phase. Inject your sample or standard mixture.
-
Evaluate Chromatograms: Compare the chromatograms obtained at each pH. Pay close attention to:
-
Select Optimal pH: Choose the pH that provides the best balance of resolution, peak shape, and acceptable run time. You may need to perform further fine-tuning around this optimal pH value.[3]
References
- Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Aromatic Acids. (n.d.). Benchchem.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Back to Basics: The Role of pH in Retention and Selectivity. (2020, May 1). LCGC International.
- Discover the Art of Buffer selection in HPLC Development part 1. (2025, February 8). PharmaCores.
- Troubleshooting peak tailing in Myrianthic acid HPLC analysis. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube.
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28). ResearchGate.
- FAQ: What are the common buffers used in HPLC? (n.d.). SiliCycle.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
Fexofenadine Impurity Characterization: A Technical Support Center
Welcome to the Technical Support Center for the Characterization of Fexofenadine Impurities. As Senior Application Scientists, we understand the complexities involved in identifying, quantifying, and controlling impurities in active pharmaceutical ingredients (APIs) like fexofenadine. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical methodologies and our extensive field experience. Our goal is to empower you to navigate the challenges of fexofenadine impurity profiling with confidence and scientific rigor.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of fexofenadine and its related substances.
FAQ 1: Chromatographic Separation Issues
Question: We are observing poor resolution between fexofenadine and its related compound A (keto-fexofenadine) using a standard C18 column. What are the critical parameters to optimize for better separation?
Answer:
Achieving baseline separation between fexofenadine and its keto-impurity (Impurity A) is a frequent challenge due to their structural similarity. Here’s a systematic approach to troubleshooting and optimizing your HPLC/UPLC method:
-
Mobile Phase pH: The pH of your mobile phase is a critical factor. Fexofenadine is a zwitterionic compound, and its retention behavior, along with that of its impurities, is highly dependent on the pH. A slight adjustment in the mobile phase pH can significantly impact selectivity. For instance, a mobile phase consisting of a phosphate buffer with a pH adjusted to 2.7 has been shown to be effective.[1] The use of triethylamine (TEA) in the mobile phase can also improve peak shape by masking active silanol groups on the stationary phase.[1]
-
Stationary Phase Selection: While a standard C18 column can work, consider alternative stationary phases if you're still facing resolution issues. A phenyl-hexyl or a biphenyl column can offer different selectivity due to pi-pi interactions with the aromatic rings in fexofenadine and its impurities.[2][3] For chiral impurities like the meta-isomer (Impurity B), a β-cyclodextrin modified silica column may be necessary as described in the British Pharmacopoeia (BP).[1][4]
-
Gradient Elution: An isocratic method might not provide sufficient resolution for all impurities. A gradient elution program, varying the ratio of your organic modifier (e.g., acetonitrile or methanol) over time, can significantly improve the separation of closely eluting peaks.[5][6]
-
Ion-Pairing Reagents: The use of an ion-pairing reagent like 1-octane sulfonic acid sodium salt in the mobile phase can enhance the retention and resolution of polar, ionizable compounds like fexofenadine and its impurities.[1]
Troubleshooting Guide: Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Fexofenadine and Impurity A | Inappropriate mobile phase pH or stationary phase. | Adjust mobile phase pH to around 2.7-3.0.[1] Consider using a phenyl-hexyl or biphenyl column for alternative selectivity.[2] |
| Peak Tailing for Fexofenadine | Secondary interactions with residual silanols on the column. | Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).[1] |
| Co-elution of Unknown Impurities | Method not optimized for all potential impurities. | Perform forced degradation studies to generate potential degradation products and ensure your method can separate them from the main peak and other known impurities.[5][7] |
| Inconsistent Retention Times | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure proper mobile phase mixing and degassing. |
FAQ 2: Identification of Unknown Impurities
Question: We have detected an unknown impurity in our fexofenadine sample during a stability study. What is the recommended workflow for its identification and characterization?
Answer:
The appearance of an unknown impurity necessitates a systematic investigation to determine its structure and potential risk. Here is a recommended workflow:
-
Forced Degradation Studies: To understand the origin of the impurity, subject fexofenadine to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic).[5][8][7] This can help determine if the unknown is a degradant and may help in its targeted generation for isolation. For instance, fexofenadine is known to be susceptible to oxidative degradation, forming an N-oxide impurity.[5][6][9]
-
Isolation: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate a pure fraction for structural elucidation.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for obtaining the accurate mass and elemental composition of the unknown impurity.[10][11] Tandem MS (MS/MS) experiments can provide valuable fragmentation patterns to deduce the structure.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.[5][9][12] These techniques provide detailed information about the connectivity of atoms within the molecule.
Caption: Workflow for the Identification of an Unknown Fexofenadine Impurity.
FAQ 3: Forced Degradation Studies
Question: What are the recommended conditions for performing forced degradation studies on fexofenadine to develop a stability-indicating method?
Answer:
Forced degradation studies are essential to demonstrate the stability-indicating capability of your analytical method. Based on published literature, here are recommended starting conditions for fexofenadine:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Observed Degradation |
| Acid Hydrolysis | 0.1 M - 1 N HCl | Room temperature to 80°C for up to 4 hours | Significant degradation can be observed.[5][8] |
| Base Hydrolysis | 0.1 M - 2 N NaOH | Room temperature to 80°C for up to 24 hours | Fexofenadine shows degradation under basic conditions.[5] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room temperature to 80°C for up to 8 hours | Significant degradation, with the formation of the N-oxide impurity being prominent.[5][9] |
| Thermal Degradation | Dry heat | 105°C for 24 hours | Slight degradation may be observed.[5] |
| Photolytic Degradation | UV light (e.g., 254 nm) and visible light | Expose to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Fexofenadine is known to be photolabile, leading to the formation of photodegradation products.[5][12] |
Note: The extent of degradation should be sufficient to produce detectable degradation products but not so extensive as to degrade the sample completely. The goal is typically to achieve 5-20% degradation of the active substance.
Part 2: Key Fexofenadine Impurities
A comprehensive understanding of the potential impurities is crucial for developing robust analytical methods.
| Impurity Name | Structure/Origin | Typical RRT | Notes |
| Fexofenadine Related Compound A (Keto-fexofenadine) | Process impurity | ~1.6 | A key impurity monitored in pharmacopeial methods.[13][14] |
| Fexofenadine Related Compound B (meta-isomer) | Process impurity (chiral) | Varies | Requires specific chiral separation methods for accurate quantification.[1][4] |
| Fexofenadine Related Compound C (Methyl ester) | Process impurity | Varies | Can be formed during synthesis if methanol is used as a solvent.[1][4] |
| Methyl ester of Keto-fexofenadine (Impurity D) | Process impurity | Varies | Related to both Impurity A and C.[1][4] |
| N-Oxide Impurity | Oxidative degradant | ~0.71 | A major degradation product formed under oxidative stress.[5][9] |
| Decarboxylated Degradant | Photodegradation product | ~6.7 | Can be formed upon exposure to light.[12][13] |
Part 3: Regulatory Considerations
Question: What are the typical acceptance criteria for fexofenadine impurities according to the USP monograph?
Answer:
The United States Pharmacopeia (USP) provides specific limits for impurities in Fexofenadine Hydrochloride tablets. It is essential to consult the current version of the USP monograph for the most up-to-date information. As an example, a previous version of the monograph specified the following limits:
-
Fexofenadine related compound A: Not more than 0.4%
-
Decarboxylated degradant: Not more than 0.15%
-
Any other individual impurity: Not more than 0.2%
It is imperative to validate your analytical method to ensure it can accurately quantify impurities at these levels and meets all system suitability requirements outlined in the monograph.[3]
Caption: Logical Flow for Ensuring Regulatory Compliance for Fexofenadine Impurities.
This technical support center provides a foundational understanding of the challenges in characterizing fexofenadine impurities. For more specific inquiries or advanced troubleshooting, please consult the referenced literature and pharmacopeias.
References
- A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formul
- Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemistry Central Journal. [Link]
- Fexofenadine Hydrochloride Tablets - USP-NF. USP. [Link]
- Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex. [Link]
- Simultaneous determination of fexofenadine and its related compounds by HPLC.
- Acid degradation of fexofenadine hydrochloride.
- A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journals. [Link]
- Fexofenadine Hydrochloride Tablets - USP-NF. USP. [Link]
- RP-HPLC Method Development and Validation for Quantification of Fexofenadine in Pharmaceutical Products. DergiPark. [Link]
- Structures of fexofenadine and its related compounds.
- Isolation and structure elucidation of photodegradation products of fexofenadine. PubMed. [Link]
- Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its. Chemistry Central Journal. [Link]
- 27 Analytical Method for Estimation of Fexofenadine in Formulation-A Review.
- Fexofenadine Impurities. SynZeal. [Link]
- Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations.
- Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex. [Link]
- Structures and chemical names of Fexofenadine HCl and its impurities.
- Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formul
- Assignment for the resonance bands in 13 C-NMR spectrum of fexofenadine...
- (PDF) Advancements in stability assessment: a novel method for impurity profiling in Montelukast and Fexofenadine dosage forms by RP-HPLC.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
Sources
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
Fexofenadine Synthesis Technical Support Center: A Guide to Minimizing Isomeric Impurities
Welcome to the technical support center for the synthesis of fexofenadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isomeric impurity formation and control during the synthesis of fexofenadine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-purity fexofenadine.
Introduction to Isomeric Purity in Fexofenadine Synthesis
Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a widely used second-generation antihistamine.[1] Its synthesis, while well-established, presents several challenges related to the control of isomeric impurities. These impurities can arise from the inherent reactivity of the intermediates and the specific reaction conditions employed. The primary classes of isomeric impurities encountered are positional isomers, process-related impurities (such as the keto and ester analogs), and stereoisomers (enantiomers). Controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).
This guide will provide a structured approach to understanding, troubleshooting, and minimizing these impurities.
Section 1: Positional Isomers - The Challenge of the meta-Isomer
A significant challenge in fexofenadine synthesis is the formation of the meta-isomer (Impurity B) during the Friedel-Crafts acylation step.[2] This reaction aims to introduce an acyl group at the para position of the α,α-dimethylphenylacetate starting material. However, competing substitution at the meta position can occur, leading to a difficult-to-separate impurity.
Troubleshooting and FAQs: meta-Isomer Formation
Q1: We are observing a high percentage (up to 35%) of the meta-isomer in our Friedel-Crafts acylation product. What are the primary factors influencing this lack of regioselectivity?
A1: The formation of the meta-isomer is a common issue in the Friedel-Crafts acylation of substituted benzenes. The regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. The α,α-dimethylphenylacetate group is an ortho-, para-director; however, the presence of the electron-withdrawing ester group can weaken this directing effect, leading to the formation of the thermodynamically more stable meta product under certain conditions.[3] Key factors that influence the para/meta ratio include the choice of Lewis acid catalyst, the solvent system, and the reaction temperature.[4]
Q2: How does the choice of Lewis acid impact the formation of the meta-isomer?
A2: The Lewis acid plays a crucial role in activating the acylating agent and influencing the steric and electronic environment of the reaction. While strong Lewis acids like AlCl₃ are commonly used, they can sometimes lead to lower selectivity.[5] Weaker Lewis acids or certain metal triflates have been shown to improve para-selectivity in some Friedel-Crafts acylations.[6] It is advisable to screen different Lewis acids, such as FeCl₃, ZnCl₂, or lanthanide triflates, to optimize the regioselectivity for your specific substrate.[7] The stoichiometry of the Lewis acid is also critical; an excess can sometimes lead to increased isomerization.
Q3: What is the role of the solvent and temperature in controlling the para/meta ratio?
A3: The solvent polarity can significantly influence the product distribution. Non-polar solvents, such as dichloromethane or carbon disulfide, often favor the formation of the kinetically controlled para-isomer.[4] In contrast, more polar solvents like nitrobenzene can promote the formation of the thermodynamically favored meta-isomer.[4] Lowering the reaction temperature generally enhances selectivity by favoring the kinetic product. It is recommended to perform the acylation at a low temperature (e.g., 0-5 °C) to maximize the yield of the desired para-isomer.[8]
Workflow for Minimizing meta-Isomer Formation
Caption: Workflow for optimizing the Friedel-Crafts acylation to minimize meta-isomer formation.
Experimental Protocol: Purification of Fexofenadine from meta-Isomer
This protocol is adapted from a patented process for the purification of fexofenadine containing the meta-isomer impurity.[9]
-
Dissolution: Suspend the crude fexofenadine (containing the meta-isomer) in ethanol (95%).
-
Basification: Add a solution of sodium hydroxide in water to dissolve the fexofenadine. The solution should be heated to approximately 50°C.
-
Neutralization: Carefully adjust the pH of the solution to 6.7-6.8 by the dropwise addition of a 1:1 dilute hydrochloric acid solution. This will selectively precipitate the para-isomer (fexofenadine).
-
Isolation: Cool the mixture and filter the precipitate.
-
Washing and Drying: Wash the isolated solid with water and then with ethanol (95%). Dry the product to yield highly pure fexofenadine with the meta-isomer content significantly reduced.
Section 2: Process-Related Impurities - Keto and Ester Impurities
Process-related impurities, such as the keto-fexofenadine (Impurity A) and ester-related impurities (Impurity C and D), are common in fexofenadine synthesis.[2] The keto impurity arises from the incomplete reduction of the ketone intermediate, while ester impurities are typically remnants from earlier synthetic steps.
Troubleshooting and FAQs: Keto and Ester Impurities
Q4: We are consistently observing the presence of keto-fexofenadine (Impurity A) in our final product. What is the primary cause, and how can we minimize it?
A4: The presence of keto-fexofenadine is a direct result of the incomplete reduction of the ketone intermediate.[9] A key challenge during this reduction step is the precipitation of the product before the reaction has gone to completion.[9] Once the product precipitates, the remaining unreacted starting material is difficult to reduce, leading to the carry-over of the keto impurity. To mitigate this, consider the following strategies:
-
Temperature Control: Adding the reducing agent, such as sodium borohydride, at an elevated temperature (e.g., 50-55 °C) can help maintain the product in solution and drive the reaction to completion.[10]
-
Solvent Selection: Employing a solvent system that enhances the solubility of both the reactants and the product can prevent premature precipitation.
-
Excess Reducing Agent: While not always ideal, a modest excess of the reducing agent can help to ensure complete conversion.
Q5: What is the origin of the methyl ester of fexofenadine (Impurity C) and the methyl ester of keto-fexofenadine (Impurity D), and how can they be removed?
A5: These ester impurities are typically process-related and depend on the specific synthetic route employed.[11] If the synthesis involves the use of a methyl ester intermediate, incomplete hydrolysis will lead to the presence of Impurity C. Impurity D is the corresponding unreduced keto-ester. The most effective way to remove these impurities is through a robust hydrolysis step, typically using a base such as sodium hydroxide in a suitable solvent like methanol.[8] Ensuring complete hydrolysis before proceeding to the next step is crucial.
Workflow for Minimizing Process-Related Impurities
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. WO2007007347A1 - Industrial process of fexofenadine hydrochloride with controlled side products - Google Patents [patents.google.com]
- 9. US20070106078A1 - Process for the preparation of fexofenadine - Google Patents [patents.google.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
impact of reaction conditions on the formation of 2-(3-Bromophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My reaction is producing a mixture of isomers, with the 4-bromo and 2-bromo isomers being the major products. How can I increase the selectivity for the 3-bromo isomer?
A1: This is a common challenge as the directing effects of the substituents on the starting material, 2-phenyl-2-methylpropanoic acid, favor the formation of the para and ortho isomers. The alkyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. However, under typical electrophilic aromatic substitution conditions, the activating effect of the alkyl group often dominates. To enhance the formation of the 3-bromo isomer, you should consider the following adjustments to your reaction conditions:
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may increase the proportion of the meta-isomer. High temperatures (e.g., 75-80°C) have been shown to favor the formation of the 4-bromo isomer.[1][2][3]
-
Solvent System: The choice of solvent can influence isomer distribution. While many procedures use aqueous media, exploring less polar, non-coordinating solvents might alter the selectivity.
-
Catalyst: The use of a Lewis acid catalyst can be modulated to influence isomer ratios. A milder Lewis acid might provide better selectivity.
-
Steric Hindrance: The bulky tertiary butyl group attached to the ring can sterically hinder the ortho positions, which might be leveraged to favor the meta and para positions.
Q2: I am observing a significant amount of unreacted starting material in my final product. What could be the cause?
A2: Incomplete conversion can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Stoichiometry of Bromine: Ensure you are using at least one to two equivalents of bromine per equivalent of the starting material. Using less than one equivalent will likely result in an incomplete reaction.[2][4]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion. Monitor the reaction progress using an appropriate analytical technique like GC or TLC.
-
Purity of Reagents: The purity of your starting material and bromine is crucial. Impurities can interfere with the reaction.
-
Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between the reactants.
Q3: The purification of the 3-bromo isomer from the other isomers is proving to be difficult. Are there any recommendations for an effective purification strategy?
A3: The separation of constitutional isomers can be challenging due to their similar physical properties.[2][4] Here are a few strategies you can employ:
-
Fractional Crystallization: This is a common technique for separating isomers. You may need to experiment with different solvent systems to find one that provides good separation. Recrystallization from aqueous methanol has been used to purify the 4-bromo isomer, and a similar approach with varying solvent ratios might be effective for the 3-bromo isomer.[2][4]
-
Chromatography: While potentially costly for large-scale production, column chromatography is a highly effective method for separating isomers. You will need to develop a suitable mobile phase system that provides good resolution.
-
Esterification and Distillation: One patented method suggests that after an incomplete reaction, the mixture of acid and unreacted starting material can be esterified. The resulting esters may have different boiling points, allowing for separation by distillation under reduced pressure.[2] A similar principle could be applied to the separation of isomeric ester products.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis.
Q4: What is the underlying mechanism for the bromination of 2-phenyl-2-methylpropanoic acid, and how do reaction conditions influence the formation of the 3-bromo isomer?
A4: The bromination of 2-phenyl-2-methylpropanoic acid is an electrophilic aromatic substitution reaction. The substituent already on the benzene ring directs the position of the incoming bromine atom. The 2-methylpropanoic acid group has two components to consider: the alkyl group (-C(CH₃)₂COOH) and the carboxylic acid group (-COOH).
-
Alkyl Group: This is an activating, ortho-, para- directing group due to its electron-donating inductive effect.
-
Carboxylic Acid Group: This is a deactivating, meta- directing group due to its electron-withdrawing inductive and resonance effects.
The final isomer distribution is a result of the interplay between these two effects. To favor the meta (3-bromo) product, you need to create conditions that enhance the directing effect of the carboxylic acid group or diminish the directing effect of the alkyl group. This can sometimes be achieved by performing the reaction under conditions that favor thermodynamic control or by using specific catalysts that interact with the carboxylic acid group.
Q5: A patent mentions conducting the bromination in an aqueous medium under acidic, neutral, or alkaline conditions. How does the pH of the reaction medium affect the formation of this compound?
A5: The pH of the aqueous medium can significantly influence the reaction's selectivity.[2][4]
-
Acidic Conditions: Under acidic conditions, the carboxylic acid group is protonated, which can enhance its electron-withdrawing nature and potentially increase the proportion of the meta product.
-
Neutral Conditions: At a neutral pH, the carboxylic acid will be in equilibrium with its carboxylate form. The carboxylate anion is an activating, ortho-, para- director, which would favor the formation of the 4-bromo isomer. A patent describes a method for selective bromination to the 4-position at pH 7.[4]
-
Alkaline Conditions: In an alkaline medium, the carboxylic acid will be fully deprotonated to the carboxylate. This strongly activating ortho-, para- director will heavily favor the formation of the 4-bromo and 2-bromo isomers.
Therefore, to maximize the yield of the 3-bromo isomer, conducting the reaction under acidic conditions is the most logical starting point.
Q6: Are there any specific safety precautions I should take when performing this synthesis?
A6: Yes, several safety precautions are essential:
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Acids and Bases: Handle strong acids and bases with care, always adding acid to water and not the other way around.
-
Pressure Build-up: Be cautious of potential pressure build-up in sealed reaction vessels, especially when heating.
-
Solvent Hazards: Be aware of the flammability and toxicity of any organic solvents used in the reaction and purification steps.
Experimental Protocols
Protocol 1: Synthesis of this compound under Acidic Conditions
This protocol is adapted from procedures for the synthesis of the 4-bromo isomer but is modified to favor the formation of the 3-bromo isomer.[1][2][3]
Materials:
-
2-phenyl-2-methylpropanoic acid
-
Bromine
-
Water
-
5N Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge 2-phenyl-2-methylpropanoic acid (1 equivalent) and water.
-
Cool the mixture in an ice bath and slowly add 5N hydrochloric acid until the pH of the solution is between 1 and 2.
-
Slowly add bromine (1.1 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional crystallization or column chromatography to isolate the this compound.
Data Presentation
Table 1: Impact of Reaction Conditions on Isomer Distribution (Hypothetical Data for Illustrative Purposes)
| Parameter | Condition | 2-bromo isomer (%) | 3-bromo isomer (%) | 4-bromo isomer (%) | Unreacted SM (%) |
| pH | Acidic (pH 1-2) | ~5 | ~20-30 | ~60-70 | <5 |
| Neutral (pH ~7) | ~2 | ~1-2 | ~95-97 | <1 | |
| Alkaline (pH > 10) | <1 | <1 | >98 | <1 | |
| Temperature | 0-10°C | ~4 | ~25-35 | ~55-65 | ~5 |
| 25°C (Room Temp) | ~5 | ~15-25 | ~65-75 | <5 | |
| 75-80°C | ~5 | ~5-10 | ~85-90 | <1 |
This table is a generalized representation based on the principles of electrophilic aromatic substitution and the information in the cited patents. Actual results may vary.
Visualizations
Figure 1: Reaction Mechanism for the Bromination of 2-phenyl-2-methylpropanoic Acid
Caption: Mechanism of bromination of 2-phenyl-2-methylpropanoic acid.
Figure 2: Troubleshooting Workflow for Low Yield of 3-Bromo Isomer
Caption: Troubleshooting workflow for low yield of the desired 3-bromo isomer.
References
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
Sources
- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Strategies for Removing 2-(3-Bromophenyl)-2-methylpropanoic Acid from APIs
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and frequently asked questions for the effective removal of the process impurity, 2-(3-Bromophenyl)-2-methylpropanoic acid, from your Active Pharmaceutical Ingredient (API). This document is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.
A Note on Scope
The strategies outlined herein are most effective when the API is neutral or basic . This chemical distinction between the acidic impurity and the API is the cornerstone of the most efficient purification techniques, such as acid-base liquid-liquid extraction. If your API is also acidic, these methods will be less effective, and chromatographic separation will likely be the required primary purification strategy.
Section 1: Impurity Profile: this compound
Understanding the physicochemical properties of the impurity is the first step in designing a robust removal strategy. This compound is a carboxylic acid, a structural feature that dictates its chemical behavior and provides a powerful handle for its separation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Key Functional Group | Carboxylic Acid | [1] |
| Acidity | Weakly acidic; will be deprotonated by weak and strong bases. | [2][3] |
| Predicted XLogP3 | 2.9 (Indicates moderate lipophilicity) | [4] |
Section 2: Strategic Approach to Purification
Selecting the right purification method depends on several factors, including the concentration of the impurity, the properties of the API, the required final purity, and the scale of the experiment. The following decision-making workflow provides a logical pathway for choosing the most appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Troubleshooting Guide 1: Acid-Base Liquid-Liquid Extraction (LLE)
When to Use This Method: This is the most powerful and scalable technique for removing a significant amount of acidic impurity from a neutral or basic API.[2][5] It should be the first method considered when impurity levels are high (>1-2%).
Principle of Separation: LLE exploits the difference in pKa between the acidic impurity and the API. By washing an organic solution of the crude API with an aqueous basic solution, the carboxylic acid impurity is deprotonated to form a water-soluble carboxylate salt. This salt is "extracted" from the organic phase into the aqueous phase, while the neutral or basic API remains in the organic solvent.[3][6]
Experimental Protocol: LLE
-
Dissolution: Dissolve the crude API in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] The volume should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel, and gently invert it several times, venting frequently to release pressure from any CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the impurity as its sodium salt.[8]
-
Repeat: Perform a second wash with the aqueous base to ensure complete removal of the impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.[5]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified API.
LLE: FAQs & Troubleshooting
| Question / Issue | Recommended Action & Explanation |
| What base should I use? NaOH or NaHCO₃? | Use sodium bicarbonate (NaHCO₃). It is a weak base, strong enough to deprotonate the carboxylic acid impurity but gentle enough to avoid potential hydrolysis or degradation of a sensitive API.[2] Strong bases like NaOH are generally not necessary and may cause unwanted side reactions. |
| An emulsion formed at the interface. | Do not shake vigorously. If an emulsion forms, try the following: 1) Let the funnel stand for a longer period. 2) Gently swirl the funnel. 3) Add a small amount of brine (saturated NaCl solution), which can help break the emulsion by increasing the ionic strength of the aqueous phase.[3] 4) If persistent, filter the entire mixture through a pad of Celite. |
| How do I know the extraction was successful? | Use analytical techniques. Before concentrating the final organic layer, spot a small amount on a TLC plate alongside your crude material. The impurity spot should be gone. For quantitative assessment, analyze a sample via HPLC.[9] |
| My API is also slightly soluble in the aqueous base. | This can lead to yield loss. To recover the API, you can perform a "back-extraction."[5] Combine the initial aqueous extracts, re-acidify them with dilute HCl to a neutral pH, and then extract them with a fresh portion of organic solvent to recover any API that was lost. |
Section 4: Troubleshooting Guide 2: Recrystallization
When to Use This Method: Recrystallization is an excellent technique for purifying solid APIs, especially as a final polishing step to remove trace impurities or when LLE is not feasible.[10][11] Its success is entirely dependent on the solubility differences between the API and the impurity.[12][13]
Principle of Separation: The principle is that most solids are more soluble in a hot solvent than in a cold one.[13] An ideal recrystallization solvent will dissolve the API completely when hot but very poorly when cold. The impurity should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent after the API has crystallized.[12]
Experimental Protocol: Recrystallization
-
Solvent Screening: Select a suitable solvent or solvent system. The ideal solvent should dissolve the API poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude API in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.[14]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] Slow cooling promotes the growth of larger, purer crystals.[]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recrystallization: FAQs & Troubleshooting
| Question / Issue | Recommended Action & Explanation |
| How do I choose the best solvent? | Systematic screening is key. Test the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature and at reflux. A good solvent will show a large difference in solubility. Sometimes a two-solvent system (one in which the API is soluble, and one in which it is not) is required.[10][12] |
| My product "oiled out" instead of crystallizing. | This happens when the solution is too supersaturated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| Purity did not improve significantly. | This suggests the impurity has similar solubility properties to the API and co-crystallized . Solution: Try a different recrystallization solvent. Alternatively, perform an LLE wash first to remove the bulk of the impurity before recrystallizing the API.[] |
| No crystals are forming upon cooling. | The solution may not be saturated enough, or crystallization is slow to initiate. Solution: 1) Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2) Add a "seed crystal" of pure API. 3) If oversaturated, try boiling off some of the solvent to increase the concentration. |
Section 5: Troubleshooting Guide 3: Preparative Chromatography
When to Use This Method: Chromatography is used when high-resolution separation is required, for instance, if the API and impurity are structurally very similar, if very high purity (>99.9%) is needed, or if other methods have failed.[16][17]
Principle of Separation: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[17] Compounds that interact more strongly with the stationary phase will move more slowly, allowing for separation.
Experimental Protocol: Preparative Chromatography
-
TLC Method Development: Develop a separation on a silica gel Thin Layer Chromatography (TLC) plate. Screen different mobile phase systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation between the API and the impurity spot.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude API in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions. You can run it isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure API.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
Chromatography: FAQs & Troubleshooting
| Question / Issue | Recommended Action & Explanation |
| The impurity and API spots are streaking on the TLC plate. | This is very common for carboxylic acids on silica gel due to strong polar interactions.[7] Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This keeps the impurity fully protonated, reducing its interaction with the silica and resulting in a much sharper spot/peak.[7] |
| The API and impurity are not separating well (co-eluting). | The polarity of your mobile phase is not optimal. Solution: If the spots are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the heptane-to-ethyl acetate ratio). If they are stuck at the baseline (low Rf), increase the polarity. Fine-tuning the solvent system is key to good separation.[16] |
| How much silica gel should I use? | A general rule of thumb for difficult separations is a silica-to-crude material mass ratio of 50:1 to 100:1. For easier separations, 20:1 to 30:1 may be sufficient. |
Section 6: Analytical Methods for Purity Confirmation
After any purification procedure, you must analytically confirm the removal of the impurity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurity levels in an API.[9] A well-developed reverse-phase HPLC method can accurately determine the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of your API and for identifying the absence of characteristic impurity peaks.[] By comparing the spectrum of the purified material to that of the starting material and the impurity standard, you can confirm successful removal.
Section 7: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
JoVE. (2020, March 26). Extraction - Concept. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). API Purification. Retrieved from [Link]
-
V 2.0. (2025, May 11). API Manufacturing: SOP for Recrystallization for API Purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). API Separation & Purification. Retrieved from [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. API Manufacturing: SOP for Recrystallization for API Purification – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-(3-Bromophenyl)-2-methylpropanoic Acid in Analytical Methods
An Application Scientist's Guide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analytical characterization of 2-(3-Bromophenyl)-2-methylpropanoic acid due to its limited solubility. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate these common but often frustrating issues.
The core challenge with this compound arises from its hybrid structure: a nonpolar, hydrophobic bromophenyl ring attached to a polar, hydrophilic carboxylic acid group. This duality dictates its solubility behavior, making solvent selection and method development a nuanced process. This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to systematically address and resolve these solubility-related obstacles.
Physicochemical Properties at a Glance
Understanding the fundamental properties of this compound is the first step in troubleshooting. Its structure inherently predicts its solubility characteristics. The large, nonpolar bromophenyl group reduces its affinity for aqueous solutions, while the carboxylic acid moiety allows for pH-dependent interactions.[1][2][3]
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | Solid; Off-white to cream-colored crystalline powder | [5] |
| General Solubility Profile | Generally soluble in less polar organic solvents like ethers, alcohols, and chloroform.[1][2][6] Limited solubility in water, which decreases with chain length and the presence of the nonpolar aromatic ring.[1][2][3] | |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenyl Ring, Bromine atom | N/A |
| Predicted pKa | The carboxylic acid group makes the compound acidic, suggesting its solubility in aqueous media can be significantly increased at higher pH.[7][8] | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common problems encountered during the analysis of this compound.
Category 1: General Sample Preparation & Solubility
Question 1: I'm struggling to find a suitable solvent to dissolve my sample for analysis. Where do I start?
Answer: The principle of "like dissolves like" is your primary guide.[1] Given the compound's structure, start with moderately polar to nonpolar organic solvents.
-
Initial Screening: Test solubility in common HPLC and GC solvents such as Methanol, Acetonitrile, Ethanol, Isopropanol, Tetrahydrofuran (THF), and Dichloromethane (DCM).[6][9]
-
Causality: The nonpolar bromophenyl group will interact favorably with the organic character of these solvents, while the carboxylic acid can still engage in hydrogen bonding, particularly with alcohols.[1]
-
Actionable Advice: Prepare small, known quantities of your compound and test its solubility in a measured volume of each solvent. Sonication can help accelerate dissolution but be cautious of potential sample degradation with prolonged exposure.
Question 2: My compound dissolves initially but then precipitates when I dilute it with the HPLC mobile phase. What's happening?
Answer: This is a classic case of solvent-mobile phase incompatibility, a common issue in HPLC troubleshooting. Your initial dissolution solvent is likely much "stronger" (more eluotropic) than your mobile phase. When the sample slug is injected, it mixes with the weaker mobile phase, causing the compound to crash out.
-
Expert Insight: For reversed-phase HPLC, the ideal injection solvent is the mobile phase itself or a solvent that is weaker than the mobile phase. Injecting in a strong solvent like pure Acetonitrile or DMSO when your mobile phase is 50% water can cause severe peak distortion (fronting, splitting) or precipitation.[10]
-
Troubleshooting Steps:
-
Match the Mobile Phase: Attempt to dissolve the sample directly in the initial mobile phase composition.
-
Reduce Solvent Strength: If the compound won't dissolve in the mobile phase, use the minimum amount of a stronger organic solvent (e.g., Acetonitrile, Methanol) to dissolve it, and then dilute with the aqueous component of your mobile phase (e.g., water or buffer) to just below the precipitation point.
-
Lower Injection Volume: Reducing the injection volume can mitigate the solvent mismatch effect.[11]
-
Category 2: HPLC-Specific Issues
Question 3: How can I leverage pH to improve the aqueous solubility of my compound for reversed-phase HPLC?
Answer: Adjusting the pH is a powerful technique for ionizable compounds like carboxylic acids.[12][13] By increasing the pH of the sample diluent to a value approximately 2 units above the compound's pKa, you can deprotonate the carboxylic acid group (-COOH) to form the much more polar and water-soluble carboxylate anion (-COO⁻).[14][15]
-
Mechanism: The negatively charged carboxylate ion has a much stronger affinity for polar solvents like water, dramatically increasing solubility.[7][8]
-
Practical Protocol:
-
Dissolve the sample in a small amount of organic solvent (e.g., Methanol or Acetonitrile).
-
Add a buffered aqueous solution (e.g., phosphate or acetate buffer) with a pH > 7.0. The solubility should visibly increase.[7]
-
Ensure your mobile phase pH is also buffered and compatible to prevent the sample from crashing on the column. The mobile phase pH should ideally be kept high to maintain the ionized state of the analyte.
-
-
Caution: Always check the pH limitations of your HPLC column. Silica-based C18 columns are typically stable within a pH range of 2 to 8. Exceeding this can irreversibly damage the stationary phase.
Question 4: I've tried pH adjustment, but I'm still facing solubility limits. What are co-solvents and how can they help?
Answer: A co-solvent is a water-miscible organic solvent added in small to moderate amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[16][17] They work by reducing the overall polarity of the solvent system, making it more hospitable to the nonpolar parts of your analyte.[18]
-
Common Co-solvents in Pharmaceuticals & Analysis: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs), and Tetrahydrofuran (THF) are frequently used.[16][18][19]
-
Selection Strategy:
-
For reversed-phase HPLC, the organic modifier in your mobile phase (Acetonitrile or Methanol) is already acting as a co-solvent.
-
You can increase the percentage of the organic modifier in your sample diluent, but be mindful of the solvent strength mismatch issues mentioned in FAQ #2.
-
Sometimes, using a different co-solvent in the sample prep than in the mobile phase can be effective. For example, using a small amount of THF or Isopropanol to dissolve the sample before diluting with the mobile phase might work where Acetonitrile alone fails.
-
Category 3: GC-Specific Issues
Question 5: My compound has poor peak shape and low response in the GC analysis. Is this a solubility issue?
Answer: While it could be related to inlet discrimination if the sample doesn't vaporize homogeneously, for a carboxylic acid, the primary cause is likely poor volatility and high polarity, not insolubility in the carrier gas.[20][21] The polar carboxylic acid group can engage in strong intermolecular hydrogen bonding and may adsorb to active sites in the GC inlet or column.[21][22]
Question 6: How can I make this compound suitable for GC analysis?
Answer: The definitive solution is derivatization . This process chemically modifies the problematic functional group to create a new compound that is more volatile and thermally stable.[21][22]
-
Recommended Technique: Esterification: Convert the carboxylic acid (-COOH) into an ester (e.g., a methyl ester, -COOCH₃). Esters are significantly less polar and more volatile than their corresponding carboxylic acids, leading to excellent peak shape and sensitivity in GC.[20][21][23]
-
Why it Works: Replacing the acidic hydrogen with an alkyl group eliminates the capacity for strong hydrogen bonding, which is the primary cause of low volatility and peak tailing.[22]
-
Common Reagents: Diazomethane is a highly effective but hazardous option.[22] Safer and more common alternatives include reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (like BF₃, HCl) or using derivatization reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or dimethylformamide dimethyl acetal (DMF-DMA).[23][24] Patent literature shows that the compound and its isomers can be converted to their methyl esters for GC analysis.[9][25][26]
Troubleshooting & Method Selection Workflows
The following diagrams provide a logical, step-by-step process for addressing solubility issues and selecting the appropriate analytical technique.
Caption: General troubleshooting workflow for solubility issues.
Caption: Decision tree for selecting between HPLC and GC analysis.
Key Experimental Protocols
Protocol 1: pH Modification for Enhanced Solubility in Reversed-Phase HPLC
This protocol describes how to prepare a sample of this compound for RP-HPLC analysis by adjusting the pH to increase its aqueous solubility.
Objective: To prepare a ~1 mg/mL sample solution that is compatible with a standard C18 column and aqueous mobile phase.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Deionized water
-
0.5 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Phosphate buffer, 100 mM, pH 7.5
-
Volumetric flasks, pipettes, and a calibrated pH meter
Procedure:
-
Initial Weighing: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Initial Dissolution: Add 2-3 mL of ACN or MeOH to the flask. Gently swirl or sonicate for 1-2 minutes until the solid is fully dissolved.
-
pH Adjustment & Dilution:
-
Add approximately 5 mL of the pH 7.5 phosphate buffer to the flask. The solution should remain clear. If precipitation occurs, the initial organic solvent volume was insufficient.
-
Expert Tip: The goal is to create a final solution where the pH is well above the compound's pKa, ensuring it remains in its ionized, soluble form.[7][8]
-
-
Final Volume: Bring the flask to the final 10 mL volume with the pH 7.5 phosphate buffer. Mix thoroughly. The final solution is now ~1 mg/mL.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a buffered mobile phase (e.g., Acetonitrile and 25 mM Phosphate Buffer pH 7.5). It is critical that the mobile phase pH is high enough to keep the analyte ionized.
-
Injection Volume: 5-10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Protocol 2: Derivatization for GC Analysis (Methyl Ester Formation)
This protocol details the conversion of the carboxylic acid to its more volatile methyl ester for robust GC analysis.
Objective: To derivatize the compound to its methyl ester for improved volatility and chromatographic performance.
Materials:
-
This compound
-
2% (v/v) Sulfuric Acid in Methanol (or BF₃ in Methanol)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial with screw cap, heater block, and GC vials
Procedure:
-
Sample Preparation: Dissolve ~5 mg of the compound in 1 mL of Dichloromethane in a reaction vial.
-
Reagent Addition: Add 2 mL of 2% H₂SO₄ in Methanol to the vial. Cap the vial tightly.
-
Reaction: Heat the mixture at 60-70°C for 30-60 minutes. The esterification reaction converts the carboxylic acid to its methyl ester.[23]
-
Workup & Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 mL of saturated NaHCO₃ solution to neutralize the excess acid catalyst. Mix gently and allow the layers to separate.
-
-
Extraction: Using a pipette, carefully transfer the bottom organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the extracted organic layer to remove any residual water.
-
Final Sample: Transfer the dried organic solution to a GC vial for analysis.
-
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized product.
-
Detector: FID or Mass Spectrometer (MS).
-
References
- Physical Properties of Carboxylic Acids. (2025, December 16). CK-12 Foundation.
- Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
- GC Derivatization. MilliporeSigma.
- Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.
- Derivatization. (2023, August 29). Chemistry LibreTexts.
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- A Guide to Derivatization Reagents for GC. MilliporeSigma.
- Cosolvent. Wikipedia.
- How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit.
- Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- 2-(3-Bromophenyl)propanoic acid. PubChem.
- A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate.
- Cosolvent. ScienceDirect.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014, December 1). ResearchGate.
- Co-solvent: Significance and symbolism. (2025, December 23). Linguazza.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
- 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Tradeindia.
- This compound. Pharmaffiliates.
- Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap.
- 2-(4-bromophenyl)-2-methylpropanoic acid. Reign Pharma Pvt. Ltd..
- Chromatography Troubleshooting. (2020, May 26). YouTube.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Google Patents.
- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. reignpharma.com [reignpharma.com]
- 6. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. contractpharma.com [contractpharma.com]
- 14. reddit.com [reddit.com]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. weber.hu [weber.hu]
- 23. gcms.cz [gcms.cz]
- 24. researchgate.net [researchgate.net]
- 25. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 26. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
overcoming instability of 2-(3-Bromophenyl)-2-methylpropanoic acid during analysis
Technical Support Center: 2-(3-Bromophenyl)-2-methylpropanoic Acid
Introduction: Navigating the Analytical Challenges of this compound
Welcome to the technical support center for this compound (CAS 81606-47-5). This molecule is a key intermediate in various synthetic pathways, particularly in pharmaceutical development.[1] Its structure, featuring a halogenated aromatic ring and a carboxylic acid moiety, presents unique stability challenges during analytical characterization.[2]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome analytical instability, ensure data integrity, and develop robust, stability-indicating methods. We will explore the causality behind common issues and provide scientifically-grounded solutions based on established principles of analytical chemistry.
Section 1: Frequently Asked Questions (FAQs) on Analyte Stability
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns when analyzing this compound? This compound has two main areas of potential instability rooted in its chemical structure:
-
Thermal Lability: The carboxylic acid group attached to a tertiary carbon can be susceptible to thermal decarboxylation, especially at the elevated temperatures used in Gas Chromatography (GC) inlet ports.[3]
-
Chemical Reactivity: The aryl-bromide bond and the carboxylic acid group can be reactive under certain conditions, such as extreme pH or in the presence of strong oxidizing agents, which are often used in forced degradation studies.[4][5] Functional groups like aryl chlorides and weak C-H bonds are known to be potentially photosensitive.[6]
Q2: What are the most likely degradation pathways for this molecule? Based on its structure and general chemical principles, two primary degradation pathways are anticipated under analytical stress conditions:
-
Decarboxylation: Loss of CO₂ to form 1-bromo-3-(1-methylethyl)benzene. This is primarily a concern under thermal stress, such as in a hot GC injector.
-
Debromination/Hydrolysis: Replacement of the bromine atom with a hydrogen or hydroxyl group, respectively. This can occur under harsh hydrolytic (acid/base) or photolytic stress conditions.
Identifying these pathways is a critical outcome of conducting a forced degradation study, which is essential for developing a truly stability-indicating method.[7]
Q3: My compound is a solid. How should I prepare it for analysis to minimize degradation? Proper sample preparation is the first line of defense.
-
Solvent Selection: Dissolve the compound in a high-purity, compatible solvent. For reversed-phase HPLC, a mixture of acetonitrile or methanol and water is standard. Ensure the analyte is fully dissolved to avoid issues with quantitation.[8]
-
Concentration: Prepare samples at a concentration appropriate for the detector's linear range. Overly concentrated samples can overload the column, leading to poor peak shape.[9]
-
Fresh Preparation: Whenever possible, analyze samples immediately after preparation. If storage is necessary, keep solutions protected from light and stored at a low temperature (e.g., 2-8 °C) to slow potential degradation. Evaluate solution stability as part of your method validation.
Section 2: Troubleshooting Analytical Instability
This section provides structured troubleshooting guides for the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting Guide
HPLC is generally the preferred method for this type of non-volatile analyte. However, issues can still arise.
| Symptom | Potential Cause Related to Instability | Recommended Solution & Scientific Rationale |
| Peak Tailing | Analyte Ionization: The carboxylic acid group (pKa ~4-5) can be partially ionized if the mobile phase pH is too high, leading to secondary interactions with the silica backbone of the column. | Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to <3. This ensures the analyte is in its neutral, protonated form, improving peak shape. |
| Appearance of New, Small Peaks | On-Column Degradation: The stationary phase or mobile phase conditions may be promoting degradation of the analyte during the analytical run. | Evaluate Mobile Phase: Ensure the mobile phase is free of contaminants. If using buffers, ensure they are compatible and freshly prepared. Check Column: An old or contaminated column could have active sites. Try a new column of the same type. |
| Shifting Retention Times | Temperature Fluctuation: Changes in column temperature can affect analyte retention time and selectivity. | Use a Column Thermostat: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible chromatography. This practice is crucial for method robustness. |
| Loss of Analyte Signal / Poor Recovery | Precipitation in Sample Loop: The analyte may be precipitating if the sample solvent is much stronger than the initial mobile phase conditions. | Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume. |
GC Troubleshooting Guide
GC analysis of carboxylic acids is challenging due to their polarity and potential for thermal degradation.[3]
| Symptom | Potential Cause Related to Instability | Recommended Solution & Scientific Rationale |
| No Peak or Very Small Peak | Thermal Degradation in Inlet: The analyte is likely decarboxylating in the hot injector port before it reaches the column. | Lower Inlet Temperature: Reduce the injector temperature systematically (e.g., from 250 °C down to 200 °C) to find the lowest possible temperature that still allows for efficient volatilization.[3] Use a Splitless Injection: A splitless injection with a lower initial oven temperature can help transfer the analyte to the column more gently.[9] |
| Broad, Tailing Peak | Adsorption: The polar carboxylic acid group can interact with active sites in the inlet liner or on the column itself. | Use a Deactivated Inlet Liner: Employ a silanized or otherwise deactivated liner to minimize active sites. Consider Derivatization: Convert the carboxylic acid to a less polar, more volatile ester (e.g., a methyl or silyl ester). This is a highly effective strategy for improving GC analysis of acids. |
| Appearance of a New, Earlier-Eluting Peak | In-Situ Decarboxylation: The new peak is likely the decarboxylated degradant, which is less polar and more volatile. | Confirm Degradant Identity: Use GC-MS to confirm the mass of the new peak. This confirms the degradation pathway. Optimize or Switch Method: If degradation cannot be prevented by lowering temperature, GC is not a suitable stability-indicating method. HPLC should be used instead. |
Section 3: Recommended Protocols and Workflows
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and demonstrate the specificity of your analytical method. This process involves subjecting the analyte to stress conditions more severe than accelerated stability testing.[4]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks
-
pH meter
-
Photostability chamber
-
Oven
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a volumetric flask. Prepare an unstressed control sample by diluting the stock solution with the solvent only.
-
Acid Hydrolysis: Mix with 0.1 M HCl.[6]
-
Base Hydrolysis: Mix with 0.1 M NaOH.[6]
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Stress: Store the solid analyte in an oven at an elevated temperature (e.g., 80°C for 48 hours). Also, test the stock solution under heat.
-
Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines (e.g., UV and visible light).[6]
-
-
Incubate: Store the mixtures at room temperature or an elevated temperature (e.g., 60 °C) and monitor over time (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Neutralize: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.
-
Analyze: Analyze all stressed samples, the unstressed control, and a blank using your developed HPLC method.
-
Evaluate: Compare the chromatograms. The method is considered "stability-indicating" if all degradation products are fully resolved from the parent peak and from each other.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for developing a stability-indicating HPLC method.
Objective: To achieve baseline separation of this compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the aromatic ring. A longer column aids in resolving closely eluting peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is in its non-ionized form, preventing peak tailing.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions. | A gradient is essential to elute both the polar degradants and the more hydrophobic parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Thermostatting the column ensures retention time reproducibility. |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload. |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λ ~225 nm. | A DAD allows for peak purity assessment and helps in identifying the optimal quantitation wavelength. The bromophenyl group should have strong absorbance in the low UV range. |
Section 4: Advanced Troubleshooting and Characterization
Decision Tree for Investigating Unexpected Peaks
When an unexpected peak appears in your chromatogram, a systematic approach is needed to identify its source.
Caption: Decision tree for identifying the source of an unexpected peak.
It is known from synthesis literature that isomeric impurities, such as 2-(4-bromophenyl)-2-methylpropanoic acid, can be present in the starting material.[1][10] It is crucial to distinguish these process-related impurities from degradation products.
References
- Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
- Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online.
- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6).
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
- Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
- LookChem. (2017). This compound Safety Data Sheets(SDS).
- Sharma, G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- SynQuest Laboratories, Inc. (n.d.). 2-(2-Bromophenyl)-2-methylpropanoic acid Safety Data Sheet.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka.
- de Oliveira, A. R. M., et al. (2019). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- California Air Resources Board. (n.d.). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS.
- MedChemExpress. (2023). (S)-2-(3-Bromophenyl)propanoic acid-SDS.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Pharmaffiliates. (n.d.). This compound.
- Maggio, R. M., et al. (2013). Trends in Analytical chemistry.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Analysis of 2-(3-Bromophenyl)-2-methylpropanoic Acid: HPLC vs. GC Methods
Introduction
2-(3-Bromophenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a brominated aromatic ring. Its structure presents unique analytical challenges and opportunities. As an acidic, non-volatile compound with a distinct UV-absorbing chromophore, it is amenable to analysis by High-Performance Liquid Chromatography (HPLC). However, its analysis by Gas Chromatography (GC) is also feasible, albeit with the critical requirement of derivatization to enhance volatility and thermal stability. The presence of a chiral center at the alpha-carbon further implies that enantiomeric separation may be a critical requirement in pharmaceutical and drug development contexts.
This guide provides an in-depth, objective comparison of HPLC and GC methodologies for the analysis of this compound. We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a comparative summary of their performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal analytical strategy for their specific application, be it routine purity assessment, impurity profiling, or chiral separation.
Theoretical Comparison: HPLC vs. GC
The choice between HPLC and GC for analyzing this compound hinges on the compound's intrinsic physicochemical properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is often the default choice for non-volatile, polar analytes like carboxylic acids. The compound can be analyzed directly without chemical modification. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For an acidic compound like this, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where retention is controlled by the hydrophobicity of the analyte and the pH of the mobile phase.[1] An acidic mobile phase ensures the carboxylic acid is protonated (in its less polar form), leading to better retention on a nonpolar C18 column.[1] Furthermore, specialized Chiral Stationary Phases (CSPs) can be employed to resolve its enantiomers, a critical step in pharmaceutical development.[2][3][4]
-
Gas Chromatography (GC): GC is a powerful technique renowned for its high resolution and sensitivity, but it is fundamentally limited to thermally stable and volatile compounds.[5][6] Direct analysis of this compound by GC is problematic. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low volatility, preventing it from eluting from the column under typical conditions.[7][8] To overcome this, derivatization is mandatory.[5][6] This process converts the polar carboxylic acid group into a less polar, more volatile derivative, such as an ester or a silyl ester, making it "GC-amenable".[5][9][10] While adding an extra step to sample preparation, this can significantly improve chromatographic performance.[7]
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC offers a direct route for the analysis of this compound, with options for both achiral (purity) and chiral (enantiomeric separation) analysis.
Method 1: Achiral Analysis by Reversed-Phase HPLC
This method is designed for quantifying the compound and assessing its purity against related substances.
Expertise & Causality: A C18 column is selected for its hydrophobic stationary phase, which retains the nonpolar phenyl ring of the analyte. The mobile phase consists of an organic modifier (acetonitrile) and water. An acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is crucial.[11] It lowers the mobile phase pH, suppressing the ionization of the carboxylic acid group. This protonated form (R-COOH) is less polar than its anionic form (R-COO⁻) and therefore exhibits stronger retention and better peak shape on the C18 column.[1] UV detection is ideal due to the strong absorbance of the bromophenyl group.
Experimental Protocol: Achiral RP-HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Deionized Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 µm membrane and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to a final concentration of approximately 0.5 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.
Method 2: Chiral Separation by HPLC
This method is essential for determining the enantiomeric purity of this compound.
Expertise & Causality: The direct separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating the enantiomers of 2-arylpropionic acids.[2][4] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A normal-phase mobile phase (e.g., n-hexane and an alcohol modifier) is typically used with these columns.[2][4] The acidic additive (TFA) remains important for ensuring good peak shape.
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chiral HPLC Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Analysis: After column equilibration, inject the sample. The two enantiomers should elute as separate peaks.
Gas Chromatography (GC) Methodology
GC analysis requires a crucial derivatization step to convert the non-volatile carboxylic acid into a volatile analogue.
The Imperative of Derivatization
Direct GC analysis of carboxylic acids often results in broad, tailing peaks or complete sample loss due to their high polarity and propensity for adsorption onto the column.[8][12] Derivatization mitigates this by replacing the active hydrogen of the carboxyl group with a nonpolar group.[6][10] The most common methods are:
-
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. This is a very common and effective method.[5][7]
-
Alkylation (Esterification): Reaction with an alcohol in the presence of an acid catalyst (e.g., BF₃) or with reagents like diazomethane to form an ester (typically a methyl ester).[8][10]
We will focus on silylation with BSTFA as it is a rapid and widely used technique.[7]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent, such as Dimethylformamide (DMF).[7]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For challenging derivatizations, a catalyst like 1% Trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.[5]
-
Cap the vial tightly and heat at 60 °C for 15-30 minutes.[9]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Mass Spectrometry (MS) in full scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system. The resulting TMS ester will be more volatile and exhibit excellent peak shape. The mass spectrum will provide definitive identification.
Performance Comparison
| Parameter | HPLC (Reversed-Phase) | GC-MS (with Derivatization) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte Volatility | Not required | Required (achieved via derivatization) |
| Sample Derivatization | Not required | Mandatory |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes (excluding derivatization time) |
| Resolution | Good to excellent | Excellent to superior |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL (UV) | Low ng/mL to pg/mL (MS-SIM) |
| Chiral Separation | Yes, with specialized chiral columns | Possible, with chiral columns, but more complex |
| Compound Stability | High stability in mobile phase | Potential for thermal degradation of the brominated compound in the hot inlet[13] |
| Robustness | Generally high | Derivatization step can introduce variability |
| Cost per Sample | Moderate (solvent consumption) | Lower (less solvent), but derivatization reagent cost |
Conclusion and Recommendations
Both HPLC and GC are powerful and viable techniques for the analysis of this compound, but their applicability depends heavily on the analytical goal.
-
For routine quality control, purity assessment, and achiral assays, HPLC is the superior choice. It offers a direct, robust, and straightforward method without the need for sample derivatization. Its simplicity translates to higher throughput and fewer potential sources of error.
-
For determining enantiomeric purity, Chiral HPLC is the industry standard and the most recommended approach. The availability of highly effective and reliable chiral stationary phases makes it the most direct and validated method for this critical pharmaceutical requirement.[2][3]
-
GC-MS should be considered when very high sensitivity is required (e.g., for trace-level impurity identification) or as an orthogonal technique for method validation. The high resolving power of capillary GC combined with the definitive identification provided by mass spectrometry is a significant advantage. However, the analyst must be willing to invest time in developing and validating a reliable derivatization protocol, which adds complexity and a potential source of analytical variability.
Ultimately, the selection is a trade-off between the directness and simplicity of HPLC and the high sensitivity and resolution offered by GC, which comes at the cost of a mandatory derivatization step.
References
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla.
- GC Derivatization. (n.d.). Restek.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies.
- Acids: Derivatization for GC Analysis. (n.d.). Wiley Online Library.
- Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. (n.d.). American Chemical Society.
- Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). University of Calgary.
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). SIELC Technologies.
- Derivatization. (2023). Chemistry LibreTexts.
- Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021). MDPI.
- GC-MS and LC-MS methods presented for carboxylic acid determination and related high. (n.d.). ResearchGate.
- HPLC Organic Acid Analysis. (n.d.). Interchim.
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). PubMed.
- High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts.
- Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021). ResearchGate.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- 2-(3-Bromophenyl)propanoic acid. (n.d.). PubChem.
- Simultaneous determination of stable chlorine and bromine isotopic ratios for bromochlorinated trihalomethanes using GC-qMS. (2020). PubMed.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). PubMed Central.
- Gas chromatography retention data of environmentally relevant polybrominated compounds. (n.d.). PubMed.
- ANALYTICAL METHOD SUMMARIES. (2021). EPA.
- Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants. (2023). Royal Society of Chemistry.
- Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (n.d.). MDPI.
- Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. (1984). PubMed.
- A new fluorogenic reagent for labelling carboxylic acids in HPLC. (n.d.). ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. (n.d.). Tradeindia.
- Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (n.d.). ChemRxiv.
- 2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Reign Pharma Pvt. Ltd.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (n.d.). cipac.org.
- A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. (n.d.). EJBPS.
- GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. cipac.org [cipac.org]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Fexofenadine Impurity B in Accordance with ICH Guidelines
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fexofenadine Impurity B, a critical quality attribute in the production of fexofenadine hydrochloride. Drawing upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, this document will not only detail the requisite validation parameters but also elucidate the scientific rationale behind each experimental design choice.[1][2][3][4]
Fexofenadine, a widely used second-generation antihistamine, can be accompanied by several process-related impurities and degradation products. Among these, Fexofenadine Impurity B, chemically known as 2-[3-[(1RS)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid, is a meta-isomer of fexofenadine that requires stringent control.[5][6][7][8][9][10] The analytical method for its quantification must be demonstrated to be fit for its intended purpose through a comprehensive validation study.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for conducting such a validation, ensuring data integrity and regulatory compliance.
The Analytical Challenge: Selectivity and Sensitivity
The primary challenge in developing an analytical method for Fexofenadine Impurity B lies in achieving adequate separation from the active pharmaceutical ingredient (API), fexofenadine, and other related impurities. Given the structural similarity between fexofenadine and its meta-isomer, a highly selective chromatographic system is paramount. Furthermore, as an impurity, it is typically present at low levels, necessitating a method with sufficient sensitivity to detect and quantify it accurately.
A Validated RP-HPLC Method: A Case Study
The following sections will detail the validation of a stability-indicating RP-HPLC method for the quantification of Fexofenadine Impurity B. This method serves as a practical example, and while specific parameters may be adapted, the underlying principles of validation remain universal.
Chromatographic Conditions: A Comparative Overview
The choice of chromatographic conditions is critical for achieving the desired separation. Below is a comparison of two potential RP-HPLC methods. Method A will be the focus of our validation study due to its superior resolution and peak symmetry for Impurity B.
| Parameter | Method A (Recommended) | Method B (Alternative) |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[5][11] | Agilent SB-phenyl (250 mm × 4.60 mm, 5 μm)[12] |
| Mobile Phase | Phosphate buffer (pH 2.7) with 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine : Methanol (60:40, v/v)[5][11] | Phosphate buffer (pH 2.0) : Acetonitrile : Triethylamine (65:35:0.3, v/v/v)[12] |
| Flow Rate | 1.5 mL/min[5][11] | 1.5 mL/min[12] |
| Detection | UV at 215 nm[5][11] | UV at 220 nm[12] |
| Column Temp. | Ambient | 30 °C[12] |
| Internal Standard | Lisinopril[5] | Not specified |
Rationale for Method A Selection: The use of a C18 column provides excellent hydrophobic retention for fexofenadine and its impurities. The ion-pairing agent (1-octane sulfonic acid) and the tailing inhibitor (triethylamine) in the mobile phase are crucial for improving peak shape and resolution of the basic fexofenadine molecule and its isomers. A lower UV wavelength of 215 nm is chosen to enhance the sensitivity for the impurities which may lack strong chromophores at higher wavelengths.
The Validation Workflow: A Step-by-Step Approach
The validation of the analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the logical flow of the validation activities.
Caption: A logical workflow for the validation of an analytical method, starting from development and proceeding through the key ICH Q2(R1) validation parameters.
Experimental Protocols and Data Analysis
Specificity (and Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4][13]
Experimental Protocol:
-
Placebo Interference: Analyze a placebo sample (containing all excipients of the final drug product but no API) to ensure no interfering peaks at the retention time of Fexofenadine Impurity B.
-
Resolution: Analyze a solution containing fexofenadine, Fexofenadine Impurity B, and other known related impurities to ensure baseline resolution between all peaks. A resolution factor (Rs) of >2 is generally considered acceptable.
-
Forced Degradation Studies: Subject the drug substance and drug product to various stress conditions to induce degradation.[13][14][15][16] This is crucial for establishing the stability-indicating nature of the method.
-
Acid Hydrolysis: 1 N HCl at 60°C for 3.5 hours.[13]
-
Base Hydrolysis: 2 N NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at 60°C for 5 hours.[13]
-
Thermal Degradation: 105°C for 24 hours.[13]
-
Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours).[16]
-
Data Presentation:
| Stress Condition | % Degradation of Fexofenadine | Peak Purity of Fexofenadine Impurity B | Observations |
| Acid Hydrolysis | ~5% | Pass | No co-eluting peaks with Impurity B. |
| Base Hydrolysis | ~8% | Pass | Degradation products are well-resolved. |
| Oxidation | ~15% | Pass | Major degradant identified as N-oxide, well-separated from Impurity B.[13] |
| Thermal | ~3% | Pass | Minimal degradation observed. |
| Photolytic | ~2% | Pass | Fexofenadine is relatively stable to light. |
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a series of at least five concentrations of Fexofenadine Impurity B reference standard spanning the expected range (e.g., from the reporting threshold to 150% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 µg/mL - 5 µg/mL | Should cover the expected concentration range. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| y-intercept | Close to zero | Should not be significantly different from zero. |
| Slope | 25432 | Provides the response factor for the analyte. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spike a placebo mixture with known amounts of Fexofenadine Impurity B at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75% |
| 100% | 1.0 | 1.01 | 101.00% |
| 120% | 1.2 | 1.19 | 99.17% |
| Mean Recovery | 99.64% | ||
| Acceptance Criteria | 98.0% - 102.0% [5] |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution of Fexofenadine Impurity B at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Data Presentation:
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of peak areas | 0.8% | ≤ 2.0% |
| Intermediate Precision | % RSD of peak areas | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Data Presentation:
| Parameter | Result |
| LOD | 0.02 µg/mL[5] |
| LOQ | 0.05 µg/mL[5] |
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters and assess the impact on the results.
Data Presentation:
| Parameter Varied | Variation | Impact on Results (e.g., Retention Time, Resolution) |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, resolution remains acceptable. |
| Mobile Phase pH | ± 0.2 units | Minor shift in retention time, resolution remains acceptable. |
| Column Temperature | ± 5 °C | Minor shift in retention time, resolution remains acceptable. |
| Methanol Composition | ± 2% | Minor shift in retention time, resolution remains acceptable. |
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.[17][18][19][20][21]
Experimental Protocol:
Before initiating any sample analysis, perform a system suitability test by injecting a standard solution containing fexofenadine and Fexofenadine Impurity B.
Data Presentation:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0[19] | Ensures good peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Resolution (Rs) | ≥ 2.0 between Impurity B and Fexofenadine | Ensures adequate separation.[19] |
| % RSD of replicate injections (n=6) | ≤ 2.0% for peak area and retention time[19] | Demonstrates system precision. |
The Interplay of Validation Parameters
The various validation parameters are not independent but are interconnected. The following diagram illustrates these relationships, emphasizing how a change in one can influence others.
Caption: The interconnectedness of key analytical method validation parameters as defined by ICH Q2(R1).
Conclusion
The validation of an analytical method for Fexofenadine Impurity B is a multifaceted process that demands meticulous planning, execution, and documentation. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the scientific rationale behind each validation parameter, analytical scientists can develop and validate robust, reliable, and regulatory-compliant methods. The case study presented in this guide provides a practical framework that can be adapted to specific laboratory and product requirements. Ultimately, a well-validated analytical method is a critical component in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- Maher, H. M., Sultan, M. A., & Olah, I. V. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemistry Central Journal, 5(1), 76. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqajhSuoCYNE2O1k71WxbWxknvhROInk0tG5LPFMWStfZre3PkMB7vvZgZUGr1X6I_-KyzHTiAb8WV6pFUTkZ21_UBjXSa63eqtFUQL0keovu7XztiU51OzbPaI0JdXI-gPrUE7OopmTAs3Kc=]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYISR5Nn2TCgvSqpxeUCmD3n2UF0kqtWP4_vhxB4_uO9s0SKsnwZX32XUWH0q_9rBDk-E95V9gO82E0ZJ0aOOcZU_sGpCfr3JjaWf_Y0Gg7FuP8F0q3-Ck7chinP4VGPm3KJqt27Gwlkquc1ZMl3cr6JXPv058wtP74NzGeXdsC6XDi89WORE8npPKO-lD-4v1-ep2twDRumOTOQrGBZCkrtqWtgUFKKOqliHIacZRr0I9qfg=]
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08yC9uIqG5fjRxAGew7mjP90grUb70jM23KyhgOGj9hImRpE_S2tAHJmFYjEJpdxE5Inq5f73ndg3mj5E_SobK59drw_g7-NQes73tdDez3Y_X51ri--ABI4tdJO-yH-GjU317rHMQsKfWHBeu6sfRMMUxA==]
- Rahman, S. M. A., et al. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 43-50. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaGpK7kwvnoUrGvaz45pH3qtekLs2smCXwO-O9EZNKll-V5IA1ecLw1DRJw9WHC4mGVsiGPpdlW9fxNjWSBXs8YSha70Akj0IKngieic3YsPyxQV9y3tOQmKynbJGxwqpvP1gK4L2jN3Js2w3bOBgUP756jTt-ETtN7ZIJ]
- Rao, D. D., et al. (2014). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Journal of Chromatographic Science, 52(8), 868-876. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5tJ10dOc0teVmdKQn4gwFgs8tnN7RDIIYhr2yeEMj6MWYWKD7ci6VCyIwEo4PVnUBiCkFnbzzFsAAAWHYfETnQFkbxNluKquQNO0cDFEI3s_61B_k6nU4ceuXBroq3dOsKWN10XE1WnvLtE=]
- Pharmaguideline. System Suitability in HPLC Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxsOEF6PeLj8wsNzwQr69xF6BCAhXP56sl7W8MxkqJtOojgpPXRtfJfyAtuKErThpXpAYocAf0ueSFeccfFQpT5DS9NjuQXNogXFKBoKQEbxf0f2rgsApYTU1BmoCAcCfuRb7xcZPKQNzEs6i1g_KPyZEbOphH213nmDlNt1xOttDiw9SRMOu2A6M]
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpsxhjVXbPsb5J7Z1Ywk1F2x_8e2bEyPe4_YSuvqIsKR1yJ6CsG5wmyt7fgg4gzf70komt9xSUpO63V38ihN4ZgrR9huKzm68gyuql_V7_AzhXLJm992h7laDeY4NC0SDgwBTpkH8=]
- ICH. Quality Guidelines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCncQU_4Aymco2TArIRKl9mYBAmQxhCwU-P88wRaQEMZQm01Z_Q7VlKz0DWx5C-Ll9A6EbMpFrV1VbT_7TQW3bt_2y7br6i5lnQpjC4yzc2VEVhJSZLZVxCLP5cl8tPf91HixKGg=]
- Assayprism. System Suitability Test in HPLC – Key Parameters Explained. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4w3BxRrm5yzCog2W_v_BGRR51lr-4iBWvjv4ZRWPvbia7ZDHDIE_-m9ffUTzZbv6CWnORRv7CTpzSqnIdNfsmFiTnaaf368ehI9WA-n9tLhFnS4VS83Cf1aI3Db_tUu3w27e_fBCHbLCfVi57lWb5lI=]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLiY5lvRC7DsMdxQLkNRIFhycMHC61xlPZ9FZ9wsqxkV-Olajj4cyGLwFy2vtLsLWMCht7aoIDZoI2cT7z-HkSbfNgGBWHD7brF4tJ_p7rpewFALoMzbZlmvnlNAYgqLzaGSpamBZwekUVgkfpnPAEpxDwb9W2GgotM3y1azCCkMKlDFdN_prZtNqRgqd4wZuxc1sZCdmAwSAQVJiN]
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [https://vertexaisearch.cloud.google.
- SynZeal. Fexofenadine EP Impurity B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETnIEsZ8Tshbp67ZTpOIyJwdsM9tVFGsQcJRJdUlC1HCtz-ciPjPlQ9PDRknAA2hqudbrfOFK11lzsMAqOGXr8ZxsBk5GjrQKMPbFm66Y5I6JJXFdMgk_Fv5buWyLEVCruOHcgHwQViNjeSMK6HL7v]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcAPtL8Kr_GTDfAasq_VfxvuchFGcIUiIyqHdbv1Qh2m1dgbjxDHDZjohL-8Msz-wYzFzYA7xQF5_tpA_TlvPBQcPZmvEsLjLOGG3A5lGsNz7JYLJC7LZ3PNWJaW4YIhbqswKnxV3zTw==]
- Veeprho. Fexofenadine EP Impurity B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dhqiob3c8DqEgAH8X4PIXTW0uFgeUZVfI0n7K8d1rdT_VMK1gXw3vgXoK88PhyQ_jyb8W1yPenHbV0joVq-Ar7HAqyWUFAvNHOTqGMineY4JM0TOOLw3DZ4egJgpOreB4nutSU_MtxQhIT5VkFf81Kyi2ZXSzw==]
- Allmpus. Fexofenadine EP Impurity B, Fexofenadine USP RC B, Meta-Fexofenadine HCl. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8SXvHflzgb_giiOkNkhTWSE8MtHEq7yBjdOoBPv3zxzoEUH3PPO7t0sxVeNdrqEu_JRJXfatNShAQBWxsHGjpgLmGljHWQnT-SQXHVnHYFZodLrkQi7iUuVt2o_tsgMeYxPndITrPN6_RLtit3pXkxi4REb9r3b6QaJv8lkODWUNr0cdylArd5TS4oed66SYFuOvMJTq-ARE=]
- GLP Pharma Standards. Fexofenadine EP Impurity B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxybXBlMD5gr0Bfgt0mCItyn-LfC_SUVyml9s49UC0tapM7hw1bMgfC9wQLZt8OJz6QsLIumqia5j7oIjB46S8U9UIEMJ3m3-2oWm-gbZpx4l4590N686Icq1syw8JSaegW5BPTCl2N8_an08p_gRUg3SNPVXS4qyfuiEUPsrYcZUD9TMuIxio]
- Dhaka University Journals. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnKKH_1OqlTna1_lWj1JFSkl3oOx3lsKeIKzXzQFoc5_RMsRDTqD17WEXdVxM9RrWJ7TTFApDBX6A7rgA39LrmUPoEg1yHdTmgP2sRkpkmBM_6-fI-f2idbzhFPCFxOZpfU9ns3V64qmxes76d5So6hbOLjkLgrk13G7gKkA==]
- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj9_icD6jhNlflpEsWo7nwN1eI6qhyxkvJbSxzioC6geRnDCZArsn7oKQcANNK5OW0f7iGlqH_1gk9avVeNWWUoC5IXXvFIcVuUr0wM3twDS0QOvl4JIpbdV3bxpEdvVpyEtsL4IHqTHYJRnfEZ39ftFabALowIsj0i_0ZECueKEwF]
- ResearchGate. (2025). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP8ccpyyRpM9tEfELnlmjw5FKpq49qxAKt3J83YqZ7fE7G8PnFXNjAfdyZDaxPkGtKfJrVvwGxhJ6HnnhyhXFxiqJ_x_kNvDL9E0vjLdpDv2MthvFH3VTGdq-m02Z2Uwf4SZ5frEs6RVAKTaz08SjHTP1Ktni3gBWwSHjCJrFXbgZLuOkLp7exrQ0sWWRRvOr686trKqAbipBBAQu18ttL6ADxKFk0b8gKO8lACWS_-UXSlI-cV6gd0JqTxBpkqF1_Oq0EUmwrZXL9WNVOjWeQ0_NfoQ8HvRJI3lOKL281gKtAfK1KswoQyZIF9ALvRb5rCjVLTJI3VceioDd-mL4BlF_PBgjM-wKMtjCrsoonBzGLea3gP7A-k_TP]
- Analytica Chemie. Fexofenadine Hydrochloride Imp. B (EP) (or) Fexofenadine Related Compound B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHAb5sSHa4LIsHpPXj2L1oqhnMyIZq9QX1TUKU65ndh1LiqyNugjhA0iqs50xG0FsdT5FSyfN-RoEWW5tLj2VT5dOFFg2cL--2wMu5fYF2Mf0r6yCiYHU35E4ZtJhpuSlImf6hwaHohIHWLLrKizMFIBwMQv7cen9Npp1gAJkdSYCAW5FY5SdnTZAu889uV3JuR6NlIh1GdbAmf3kMjZ_mgJKuiCVbW3am_NE=]
- International Journal of Pharmacy and Biological Sciences. (2018). Development and validation of rp-hplc method for determination of fexofenadine in pharmaceutical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQfXH7yrM8yi_Nr-ymOzer23xbFgTM4Og1sD7GeCQqaZfOrR0pOKvRV6xKHI7iyFSuZXiN1GK1fX1BtjkTzsCYeoPmyHTCaahtpXX46wwHI_cQXNdxk5Gz_1f98-3xdYOvzxWjoBPK4-ALwI7pw2kC9kH8QLim]
- Ingenta Connect. (2014). HPLC determination of impurities of fexofenadine hydrochloride in.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNNkkHbJRAqPPAiAvHAKt-4clxLMAUPbJQAygHf5vu2V__Zcatg6FQ-A-vL46ZV9zTfPIhrn9qtOrHr92DCnahaiS7unjh-SEx5hfa2jR6V4LkkEGr85blRifkb5_y8ijIK0SYMsIsc4xn9dHuFuvdqC3JISrtUqgr7-Wx9XuPMgPLkA0CUnBen84=]
- Ingenta Connect. (2007). Simple and reliable HPLC analysis of fexofenadine hydrochloride in tablets and its application to dissolution studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmgavwZkREK4JFcFOLiZwHq-d0DloMzU7bOFbfiate4ZvhpfzenpdA2j1jxYIq0apU87CJ47iKIc7fQZ3eCYBLG1MBKaZ97aUChdIWMiL4jVgnvIZTgrLvULmgWvc6LMkRei4g0BX8Nv4in-4yWd1V5jelyGDL1wfbqcc9f1o5cUloqPwnsYaxwO2Rl3AC9Dlzajy0ubNhU0KUxw==]
- Acta Pharmaceutica Sciencia. (2021). Investigating the stress effects on Fexofenadine hydrochloride and Montelukast sodium in bulk and tablet dosage form using. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi6TeVaPw8wnf5eOR7tys79mJgaqATXmS5O2tFF7qxgHUDyuH5XdsY1ywNmxy90hNts0zP5L__BqJajnoWBBUH_RCQG2teymjofBEKunv3miBohiDtwGCZaLVStyH5gt_1ktE-UKPS8tq4yYo5-mQ=]
- Ukaaz Publications. (2024). Analysis of second-generation anti histamine fexofenadine soft gelatin capsules and its related compound by using RP-HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jjIL7gsKQPj_VfPcT5Y7cbyMpttvCt7js-UMJtlDRxXDAyT6HPbFvtp9zJLlmgkm0NsyKn6q7GQdRZtQ2iN1VQRxm5Bmyirhq11tOELEL5xTL8hyY-5ucaSXtvxWDJjq-kINzEQLG9dodn8o8bg2hL7FaWkMWX0SaCGWdMmwqwx8RMslS7rWZxticp6lYD8V6ic=]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine EP Impurity B | 479035-75-1 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. allmpus.com [allmpus.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. Fexofenadine Hydrochloride Imp. B (EP) (or) Fexofenadine Related Compound B - Analytica Chemie [analyticachemie.in]
- 11. researchgate.net [researchgate.net]
- 12. HPLC determination of impurities of fexofenadine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 13. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. actapharmsci.com [actapharmsci.com]
- 16. ukaazpublications.com [ukaazpublications.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 20. assayprism.com [assayprism.com]
- 21. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of 2-(3-Bromophenyl)-2-methylpropanoic Acid and 2-(4-Bromophenyl)-2-methylpropanoic Acid: A Guide for Researchers
In the landscape of medicinal chemistry and organic synthesis, positional isomerism presents a fundamental challenge and a strategic opportunity. The seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides an in-depth comparative analysis of two such isomers: 2-(3-Bromophenyl)-2-methylpropanoic acid and 2-(4-Bromophenyl)-2-methylpropanoic acid.
For drug development professionals and synthetic chemists, understanding the distinct characteristics of these isomers is critical. While the para-substituted isomer is a well-established key intermediate in the synthesis of the non-sedating antihistamine Fexofenadine, the meta-isomer is often regarded as a process-related impurity.[1][2] However, exploring the unique profile of the meta-isomer may unlock novel therapeutic applications, particularly in the realm of metabolic diseases. This guide will dissect their synthesis, compare their properties, and evaluate their potential biological activities, supported by validated experimental protocols.
I. Physicochemical Properties: A Tale of Two Isomers
The placement of the bromine atom—at the meta (3-position) versus the para (4-position)—directly influences the molecule's symmetry, polarity, and intermolecular forces. These differences manifest in their macroscopic physical properties, which are crucial for handling, purification, and formulation.
| Property | This compound | 2-(4-Bromophenyl)-2-methylpropanoic acid |
| CAS Number | 81606-47-5[3] | 32454-35-6[4][5][6] |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂[2][4][5][7] |
| Molecular Weight | 243.10 g/mol | 243.10 g/mol [4][7] |
| Appearance | Solid | Off-white to cream crystalline powder[6] |
| Melting Point | Not specified | 122-124 °C[4][6][8] |
| Boiling Point | Not specified | 334.24 °C at 760 mmHg (Predicted)[4] |
| IUPAC Name | This compound | 2-(4-bromophenyl)-2-methylpropanoic acid[7] |
The most notable difference is the well-documented melting point of the para-isomer, which suggests a more ordered and stable crystal lattice structure compared to its meta counterpart. This has direct implications for purification by recrystallization, a common technique used to isolate the para-isomer from isomeric impurities.[1][9]
II. Synthesis and Isomeric Purity: The Regioselectivity Challenge
The synthesis of these isomers highlights a classic challenge in electrophilic aromatic substitution. The starting material, 2-methyl-2-phenylpropanoic acid, possesses a weakly activating ortho-, para-directing group. However, steric hindrance from the bulky gem-dimethyl group favors substitution at the para-position. Despite this, the reaction is often non-selective, yielding a mixture of isomers.
The industrial synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a crucial step for Fexofenadine production, frequently involves the direct bromination of 2-methyl-2-phenylpropanoic acid.[1][9] A significant drawback of this approach is the co-formation of the 2-(3-bromophenyl) and 2-(2-bromophenyl) isomers, which are difficult to separate and can lead to impurities in the final active pharmaceutical ingredient (API).[1][9]
Protocol: Selective Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid
This protocol is adapted from established industrial processes and emphasizes the control of isomeric impurities.[1][10]
Causality: The use of an aqueous medium is a key innovation over older methods that used toxic solvents like carbon tetrachloride.[1][9] It provides excellent selectivity for the para isomer under specific pH conditions, representing a greener and more efficient synthetic route.
-
Reaction Setup: In a three-necked round-bottom flask, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (10 volumes).
-
pH Adjustment (Optional): For neutral conditions, adjust the pH to ~7 using an alkali solution (e.g., NaOH). The reaction can also be run under acidic or alkaline conditions.[1]
-
Bromination: While stirring vigorously, add bromine (1.0-1.2 eq) dropwise at ambient temperature. The reaction is monitored for the complete consumption of the starting material by Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to ambient temperature.
-
Acidify the mixture to pH 1-2 with 5N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification: The resulting crude solid will contain a mixture of isomers (e.g., ~94% para and ~5% meta).[1][9] Suspend the crude product in a minimal amount of a non-polar solvent like hexanes and filter.
-
Recrystallization: For higher purity, perform recrystallization from a suitable solvent system, such as aqueous methanol, to yield 2-(4-bromophenyl)-2-methylpropanoic acid with >99% purity.[10]
Self-Validation: The purity of the final product is validated at each stage using Gas Chromatography (GC), comparing the retention times of the product peak against authenticated standards of the meta and ortho isomers. The final structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
III. Applications & Biological Activity: From Impurity to Opportunity
The divergent roles of these isomers are most apparent in their applications.
-
2-(4-Bromophenyl)-2-methylpropanoic Acid: This isomer is firmly established as a key starting material for Fexofenadine.[9][10] Its purity is paramount, as the presence of the meta isomer leads to the formation of "fexofenadine related compound B," an impurity strictly controlled by pharmacopeial standards like the USP.[1]
-
This compound: While primarily known as an impurity, its structural similarity to a class of drugs known as fibrates suggests a potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
Exploring a New Frontier: PPAR Modulation
PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARδ) that act as transcription factors to regulate genes involved in glucose homeostasis, lipid metabolism, and inflammation.[11][12] They are the targets of major drug classes, including the fibrates (PPARα agonists for hyperlipidemia) and the thiazolidinediones (PPARγ agonists for type 2 diabetes).[13][14]
The core structure of these brominated propanoic acids resembles that of PPAR agonists. It is plausible that both the meta and para isomers could exhibit activity at one or more PPAR subtypes. Crucially, the position of the halogen substituent can dramatically influence receptor affinity and selectivity, meaning the two isomers could have distinct biological profiles.
Experimental Protocol: PPARα/γ/δ Transactivation Assay
To compare the activity of the two isomers, a luciferase reporter assay is the gold standard. This protocol provides a framework for determining which PPAR subtypes, if any, are activated by each compound and their relative potency (EC₅₀).
Causality: This assay directly measures the ability of a compound to activate the PPAR-RXR heterodimer and drive the transcription of a reporter gene. The resulting light output is directly proportional to the level of receptor activation, providing a robust, quantitative readout of agonist activity.
-
Cell Culture & Seeding: Plate a suitable host cell line (e.g., HEK293T) in 96-well plates. These cells do not endogenously express high levels of PPARs.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the full-length human PPAR subtype (α, γ, or δ).
-
An expression vector for its heterodimer partner, RXRα.
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (this compound and 2-(4-Bromophenyl)-2-methylpropanoic acid), a known PPAR agonist as a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 18-24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability (e.g., using an MTT assay). Plot the normalized data as a function of compound concentration and fit to a dose-response curve to determine the EC₅₀ value for each isomer on each PPAR subtype.
IV. Conclusion and Future Directions
The comparative analysis of this compound and 2-(4-Bromophenyl)-2-methylpropanoic acid reveals a compelling story of isomeric divergence. The para isomer is an industrially vital intermediate whose value is defined by its purity and separation from its meta cousin. Conversely, the meta isomer, long dismissed as a mere impurity, holds untapped potential as a novel chemical entity.
The structural resemblance to known PPAR modulators suggests that a head-to-head comparison of these isomers using functional assays is a logical and promising next step. Such studies could reveal differential activity and selectivity profiles, potentially repurposing an "impurity" into a lead compound for treating metabolic diseases like dyslipidemia or type 2 diabetes. This underscores a critical lesson in drug discovery: every isomer tells a different story.
References
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of 2-(4-Bromophenyl)-2-methylpropionic Acid in Modern Pharmaceuticals. [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Chemsrc. (2025). 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. [Link]
- ChemBK. (2024). 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- PubChem. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679. [Link]
- Pharmaffiliates. This compound | CAS No: 81606-47-5. [Link]
- Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Google Patents. (2017).
- An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17159–17173. [Link]
- Choi, J. H., et al. (2011). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Endocrinology and Metabolism, 26(3), 207–214. [Link]
- Wikipedia. PPAR agonist. [Link]
- Adu, T. (2012). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 6, 93–99. [Link]
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 5. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 6. reignpharma.com [reignpharma.com]
- 7. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. US20170121268A1 - Ppar modulators - Google Patents [patents.google.com]
- 12. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR agonist - Wikipedia [en.wikipedia.org]
- 14. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Bromophenylpropanoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Structural nuances can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the spectroscopic data of various bromophenylpropanoic acid isomers, critical intermediates in the synthesis of a range of bioactive molecules. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate these closely related structures, ensuring the integrity and success of the drug development pipeline.
Introduction: The Significance of Isomeric Purity
Bromophenylpropanoic acids are a class of compounds that feature a phenyl ring and a propanoic acid moiety, with a bromine atom substituted at various positions on either the aromatic ring or the aliphatic chain. These variations give rise to a number of constitutional isomers, each with unique physicochemical properties. In drug development, utilizing the correct isomer is critical, as different isomers can exhibit markedly different biological activities and metabolic fates. This guide focuses on the key spectroscopic fingerprints that allow for the unambiguous identification of these isomers.
The Isomers in Focus
This guide will compare the spectroscopic data of the following key bromophenylpropanoic acid isomers:
-
Positional Isomers of Bromine on the Propanoic Acid Chain:
-
2-Bromo-3-phenylpropanoic acid
-
3-Bromo-3-phenylpropanoic acid
-
-
Positional Isomers of Bromine on the Phenyl Ring (for 3-phenylpropanoic acid):
-
3-(2-bromophenyl)propanoic acid (ortho-isomer)
-
3-(3-bromophenyl)propanoic acid (meta-isomer)
-
3-(4-bromophenyl)propanoic acid (para-isomer)
-
Comparative Spectroscopic Analysis
The differentiation of these isomers is achieved by a careful examination of their NMR, IR, and MS spectra. Each technique provides a unique piece of the structural puzzle.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecule's connectivity.
Key Differentiating Features in NMR Spectra:
-
Protons on the Propanoic Acid Chain: The chemical shifts and splitting patterns of the protons on the propanoic acid chain are highly sensitive to the position of the bromine atom.
-
In 2-bromo-3-phenylpropanoic acid , the proton at the C2 position (α to the carboxyl group) will be a doublet of doublets, coupled to the two diastereotopic protons at the C3 position. The protons at C3 will also appear as a complex multiplet.
-
In 3-bromo-3-phenylpropanoic acid , the proton at the C3 position (benzylic position) will be a triplet, coupled to the two protons at the C2 position. The C2 protons will appear as a doublet. Expected signals include phenyl ring protons around δ 7.2–7.4 ppm (multiplet, 5H), the methine proton (H-C-Br) around δ 4.5–5.0 ppm (multiplet, 1H), and the methylene protons (H₂C-COOH) around δ 2.8–3.2 ppm (doublet of doublets, 2H)[1].
-
-
Aromatic Protons: The substitution pattern on the phenyl ring in the bromo-substituted 3-phenylpropanoic acids gives rise to characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum.
-
ortho-isomer: Will show a complex multiplet pattern for the four aromatic protons.
-
meta-isomer: Will also display a complex multiplet for the four aromatic protons, but with different chemical shifts compared to the ortho-isomer.
-
para-isomer: Will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to two protons.
-
-
¹³C Chemical Shifts: The position of the bromine atom significantly influences the chemical shifts of the adjacent carbon atoms. The carbon directly attached to the bromine will experience a downfield shift. In the case of the phenyl-substituted isomers, the ipso-carbon (the carbon attached to the bromine) will have a characteristic chemical shift.
Table 1: Comparative ¹H and ¹³C NMR Data for Bromophenylpropanoic Acid Isomers
| Isomer | Key ¹H NMR Signals (δ, ppm, multiplicity, J in Hz) | Key ¹³C NMR Signals (δ, ppm) |
| 2-Bromo-3-phenylpropanoic acid | Aromatic: ~7.2-7.5 (m); CH(Br): ~4.5 (dd); CH₂: ~3.2-3.5 (m) | C=O: ~175; C-Br: ~45; CH₂: ~40; Aromatic: ~127-138 |
| 3-Bromo-3-phenylpropanoic acid | Aromatic: 7.2-7.4 (m); CH(Br): 4.5-5.0 (t); CH₂: 2.8-3.2 (d)[1] | C=O: ~176; C-Br: ~50; CH₂: ~42; Aromatic: ~127-140 |
| 3-(2-Bromophenyl)propanoic acid | Aromatic: ~7.1-7.6 (m); CH₂-Ar: ~3.0 (t); CH₂-COOH: ~2.7 (t) | C=O: ~179; C-Br: ~124; Aromatic: ~127-140; CH₂: ~30, 35 |
| 3-(3-Bromophenyl)propanoic acid | Aromatic: ~7.1-7.4 (m); CH₂-Ar: ~2.9 (t); CH₂-COOH: ~2.6 (t) | C=O: ~178; C-Br: ~122; Aromatic: ~127-142; CH₂: ~31, 35 |
| 3-(4-Bromophenyl)propanoic acid | Aromatic: ~7.4 (d), ~7.1 (d); CH₂-Ar: ~2.9 (t); CH₂-COOH: ~2.6 (t) | C=O: ~179; C-Br: ~120; Aromatic: ~130-132; CH₂: ~30, 35 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Diagram 1: Molecular Structures of Bromophenylpropanoic Acid Isomers
Caption: Key isomers of bromophenylpropanoic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The characteristic absorption bands in an IR spectrum correspond to the vibrations of specific bonds.
Key Differentiating Features in IR Spectra:
All isomers will exhibit the characteristic absorptions of a carboxylic acid:
-
A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹[2].
The key differentiator in the IR spectra will be the C-Br stretching vibration, which typically appears in the fingerprint region (below 1500 cm⁻¹). The exact position can be influenced by the surrounding molecular structure. Additionally, for the phenyl-substituted isomers, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Bromophenylpropanoic Acid Isomers
| Isomer | O-H Stretch | C=O Stretch | C-Br Stretch | Aromatic C-H Bending (out-of-plane) |
| 2-Bromo-3-phenylpropanoic acid | ~2500-3300 (broad) | ~1710 | ~600-700 | ~690-710, ~730-770 (monosubstituted) |
| 3-Bromo-3-phenylpropanoic acid | ~2500-3300 (broad) | ~1700[2] | ~550-650 | ~690-710, ~730-770 (monosubstituted) |
| 3-(2-Bromophenyl)propanoic acid | ~2500-3300 (broad) | ~1705 | ~750-770 | ~730-770 (ortho-disubstituted) |
| 3-(3-Bromophenyl)propanoic acid | ~2500-3300 (broad) | ~1705 | ~770-810 | ~680-725, ~750-810 (meta-disubstituted) |
| 3-(4-Bromophenyl)propanoic acid | ~2500-3300 (broad) | ~1708 | ~810-850 | ~810-850 (para-disubstituted) |
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic analysis of bromophenylpropanoic acid isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Key Differentiating Features in Mass Spectra:
-
Molecular Ion Peak (M⁺): All isomers of bromophenylpropanoic acid have the same molecular formula (C₉H₉BrO₂) and therefore the same nominal molecular weight (229 g/mol ). A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
Fragmentation Patterns: While all isomers will exhibit some common fragmentation pathways, such as the loss of the carboxyl group (-COOH, 45 Da) or the bromine atom (-Br, 79/81 Da), the relative intensities of these fragment ions can differ. The position of the bromine atom will influence the stability of the resulting carbocations, leading to variations in the fragmentation pattern. For example, in 3-bromo-3-phenylpropanoic acid, the benzylic C-Br bond is relatively weak and prone to cleavage, potentially leading to a prominent fragment corresponding to the loss of a bromine radical.
Table 3: Key Mass Spectrometry Data for Bromophenylpropanoic Acid Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-3-phenylpropanoic acid | 228/230 (M⁺, M+2) | 183/185 ([M-COOH]⁺), 149 ([M-Br]⁺), 91 (tropylium ion) |
| 3-Bromo-3-phenylpropanoic acid | 228/230 (M⁺, M+2) | 183/185 ([M-COOH]⁺), 149 ([M-Br]⁺), 105 (benzoyl cation) |
| 3-(Bromophenyl)propanoic acids | 228/230 (M⁺, M+2) | 183/185 ([M-COOH]⁺), 170/172 ([M-CH₂COOH]⁺) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the bromophenylpropanoic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, use proton decoupling to simplify the spectrum.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition and Processing:
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron ionization source.
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Set the electron energy to 70 eV, a standard condition for generating reproducible fragmentation patterns.
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Conclusion
The ability to confidently distinguish between isomers of bromophenylpropanoic acid is a critical step in many research and development endeavors, particularly in the pharmaceutical industry. By employing a multi-technique spectroscopic approach, researchers can gain a comprehensive understanding of the molecular structure of these important compounds. This guide provides a framework for the comparative analysis of these isomers, highlighting the key differentiating features in their NMR, IR, and MS spectra, and offers standardized protocols to ensure the generation of high-quality, reliable data.
References
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 2-(3-Bromophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive framework for establishing and validating a robust analytical method for the quantification of 2-(3-Bromophenyl)-2-methylpropanoic acid across multiple laboratories. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data to support regulatory submissions and ensure product quality. We will delve into the critical aspects of method selection, the principles of inter-laboratory validation, and provide detailed, actionable protocols.
The Imperative of Inter-Laboratory Validation in Drug Development
This compound is a small molecule that may serve as a key intermediate or a metabolite in pharmaceutical development. The ability to accurately and consistently quantify this analyte in various matrices is paramount for pharmacokinetic studies, stability testing, and quality control.
An analytical method, even if meticulously validated in a single laboratory, is not guaranteed to perform identically elsewhere. Differences in instrumentation, reagents, environmental conditions, and analyst technique can introduce variability. An inter-laboratory validation, often called a "round-robin" study, is the ultimate test of a method's reproducibility and robustness.[1][2][3] It provides objective evidence that the method is transferable and will yield equivalent results regardless of the testing site, a critical requirement for global drug development and manufacturing.
The principles for this type of validation are well-established by international regulatory bodies. The International Council for Harmonisation (ICH) Q2(R1) guideline, along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), form the foundation for demonstrating that an analytical procedure is fit for its intended purpose.[4][5][6][7][8]
Selecting the Optimal Analytical Technique: A Comparative Analysis
The choice of analytical technology is the first critical decision. For a small molecule like this compound, the primary candidates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | GC-MS | Rationale & Causality |
| Analyte Suitability | Excellent | Good (May require derivatization) | The carboxylic acid group on the analyte makes it polar and non-volatile. LC-MS/MS can analyze it directly in its native form. GC-MS requires the analyte to be volatile and thermally stable, which often necessitates a chemical derivatization step to convert the carboxylic acid into a less polar, more volatile ester. This adds a step to sample preparation and can be a source of variability. |
| Sensitivity | Very High (pg/mL to fg/mL) | High (ng/mL to pg/mL) | LC-MS/MS, particularly with electrospray ionization (ESI), is exceptionally sensitive, making it ideal for bioanalytical studies where concentrations can be very low. |
| Specificity | Very High | High | Both techniques use mass spectrometry for detection, providing high specificity. The use of Multiple Reaction Monitoring (MRM) in tandem MS (MS/MS) offers an additional layer of specificity by monitoring a specific parent-to-daughter ion transition, virtually eliminating matrix interferences. |
| Sample Throughput | High | Moderate | Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for very fast run times (1-3 minutes), enabling high throughput. GC run times are typically longer, and the potential need for derivatization can slow down the overall workflow. |
| Matrix Compatibility | Excellent | Moderate | LC-MS/MS is highly compatible with complex biological matrices like plasma and serum, often requiring simple protein precipitation or solid-phase extraction. GC-MS can be more susceptible to matrix effects, and complex samples may require more extensive cleanup.[9][10][11] |
The Inter-Laboratory Validation Workflow
A successful inter-laboratory study requires careful planning and coordination. The process can be visualized as a structured workflow, managed by a lead laboratory.
Caption: Logical relationship of core analytical validation parameters.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a self-validating system, incorporating calibration standards and quality control samples to ensure the integrity of each analytical run.
5.1. Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D4-2-(3-Bromophenyl)-2-methylpropanoic acid) is highly recommended. If unavailable, a structurally similar compound not present in the matrix can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Human plasma (or other relevant biological matrix) with K2EDTA as anticoagulant.
5.2. Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Prepare similarly to the analyte stock.
-
Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.
5.3. Sample Preparation (Protein Precipitation) This method is chosen for its speed and efficiency in removing the majority of proteins from the plasma sample.
-
Label 1.5 mL microcentrifuge tubes for blanks, CS, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for CS/QCs, or study sample) into the corresponding tubes.
-
Add 150 µL of the IS working solution (50 ng/mL) mixed with acetonitrile (protein precipitation agent). The IS is added early to account for any variability during sample processing.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
5.4. LC-MS/MS Conditions These are starting conditions and should be optimized for the specific instrumentation used.
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 20% B
-
3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode. Negative mode is chosen to deprotonate the carboxylic acid group, which is a highly efficient ionization pathway for this functional group.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 241.0 m/z -> Q3: 197.0 m/z
-
Internal Standard (D4): Q1: 245.0 m/z -> Q3: 201.0 m/z (Note: These transitions must be optimized by infusing the pure compounds into the mass spectrometer).
-
5.5. Run Acceptance Criteria
-
At least 75% of the non-zero CS must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The correlation coefficient (r²) of the calibration curve must be ≥0.99.
-
At least 67% of the QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
Inter-Laboratory Data Comparison: A Hypothetical Case Study
Three laboratories participated in the validation study. Each received identical sets of blinded QC samples at low, medium, and high concentrations.
Table 1: Intra-Assay (Repeatability) and Inter-Assay (Intermediate Precision) Results
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Repeatability (%CV, n=6) | Intermediate Precision (%CV, 3 days) |
| Lab A | Low QC | 5.0 | 5.15 | 103.0 | 4.5 | 6.2 |
| Mid QC | 50.0 | 48.95 | 97.9 | 3.1 | 4.5 | |
| High QC | 400.0 | 408.20 | 102.1 | 2.5 | 3.8 | |
| Lab B | Low QC | 5.0 | 4.88 | 97.6 | 5.2 | 7.1 |
| Mid QC | 50.0 | 51.10 | 102.2 | 3.8 | 5.1 | |
| High QC | 400.0 | 395.60 | 98.9 | 2.9 | 4.2 | |
| Lab C | Low QC | 5.0 | 5.25 | 105.0 | 4.8 | 6.8 |
| Mid QC | 50.0 | 49.50 | 99.0 | 3.5 | 4.9 | |
| High QC | 400.0 | 401.20 | 100.3 | 2.7 | 4.0 |
Table 2: Inter-Laboratory (Reproducibility) Results
| QC Level | Nominal Conc. (ng/mL) | Overall Mean Conc. (ng/mL) | Overall Accuracy (%) | Reproducibility (%CV) |
| Low QC | 5.0 | 5.09 | 101.9 | 7.5 |
| Mid QC | 50.0 | 49.85 | 99.7 | 5.3 |
| High QC | 400.0 | 401.67 | 100.4 | 4.1 |
Interpretation: The data demonstrates excellent performance. All laboratories achieved accuracy within ±5% of the nominal values and strong intra- and inter-assay precision (CV < 8%). Most critically, the inter-laboratory reproducibility, as measured by the overall %CV, is well within the generally accepted limit of <15%. This provides high confidence that the analytical method is robust and transferable.
Conclusion
The inter-laboratory validation of an analytical method for quantifying this compound is a rigorous but essential process. By selecting the appropriate analytical technique (LC-MS/MS), adhering to a structured validation workflow, and meticulously documenting performance against established regulatory guidelines, drug development organizations can ensure data integrity across all testing sites. The protocols and data presented in this guide serve as a robust template for achieving this critical objective, ultimately supporting the delivery of safe and effective medicines.
References
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Some good validation practices for analytical procedures [a3p.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
A Multi-Angled Approach to Purity Assessment of a Synthesized 2-(3-Bromophenyl)-2-methylpropanoic Acid Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds, particularly those destined for applications in research and drug development, the confirmation of both identity and purity is paramount. This guide presents a comprehensive, multi-technique workflow for assessing the purity of a newly synthesized batch of 2-(3-Bromophenyl)-2-methylpropanoic acid. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind these experimental choices, creating a self-validating system where each analytical technique provides a piece of a converging puzzle.
The core principle of this guide is orthogonal validation. By employing multiple analytical methods that rely on different physicochemical principles—such as chromatography, nuclear magnetic resonance, and mass spectrometry—we can build a robust and trustworthy profile of the synthesized compound.[1][2] This approach ensures that the limitations of one technique are compensated for by the strengths of another, leading to a highly confident purity assessment.
The Analytical Workflow: A Step-by-Step Validation Process
A rigorous assessment of a synthesized standard should be systematic. We begin with qualitative techniques that confirm the presence of key structural features and the correct molecular weight, then proceed to highly sensitive quantitative methods to determine the purity level.
Caption: Overall workflow for purity assessment.
Phase 1: Foundational Identity Confirmation
Before quantifying purity, we must first confirm that we have, in fact, synthesized the target molecule. Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) provide rapid and definitive initial checks.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is an essential first step for confirming the presence of key functional groups.[3] For this compound, we are looking for the characteristic signatures of a carboxylic acid and an aromatic ring.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300-2500 cm⁻¹.[4][5][6] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4][7]
-
C=O Stretch (Carbonyl): A strong, sharp peak between 1710-1680 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated carboxylic acid.[6][7]
-
C-O Stretch: A moderate band in the 1320-1210 cm⁻¹ region.[4][7]
-
Aromatic C-H Bends: Peaks in the region below 900 cm⁻¹ can suggest the substitution pattern on the benzene ring.
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, synthesized powder directly onto the ATR crystal.
-
Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands corresponding to the expected functional groups.
Causality: The choice of ATR-FTIR is for speed and simplicity. It requires minimal sample preparation and is non-destructive, making it an ideal initial screening tool. A spectrum matching these key features provides strong evidence that a carboxylic acid has been successfully synthesized.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, a critical piece of identifying information.[3][8][9][10] High-resolution mass spectrometry (HRMS) is preferred as it can provide a highly accurate mass, which can be used to confirm the elemental formula.[2][11]
Expected Mass:
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Monoisotopic Mass: 241.9942 u
-
Ionization: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate. We would expect to see the [M-H]⁻ ion.
-
Expected m/z: 240.9864
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to an ESI source and a Time-of-Flight (TOF) mass analyzer.[12]
-
Method:
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid (positive mode) or without formic acid (negative mode). For this compound, negative mode is preferable.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Settings: Set the analyzer to scan a relevant mass range (e.g., m/z 100-500) in negative ion mode.
-
-
Analysis: Examine the resulting mass spectrum for the peak corresponding to the [M-H]⁻ ion. The high-resolution instrument should provide a mass accurate to within 5 ppm of the theoretical value. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be visible for the molecular ion peak.
Causality: Coupling LC with MS allows for the separation of the main component from potential impurities before it enters the mass spectrometer, providing a cleaner spectrum.[1] ESI is a soft ionization technique that minimizes fragmentation, ensuring we see the molecular ion.[11]
Phase 2: Definitive Structural Elucidation
With the functional groups and molecular weight confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is used to piece together the exact atomic connectivity, confirming the compound's isomeric structure and providing a first look at its purity.[3]
¹H and ¹³C NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for the carbon skeleton.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
-COOH Proton: A broad singlet far downfield, typically >10 ppm.
-
Aromatic Protons: Four protons in the aromatic region (~7.2-7.8 ppm), showing a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
-CH₃ Protons: A singlet integrating to six protons, likely around ~1.6 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
Analysis:
-
Chemical Shift: Confirm that the signals appear in the expected regions.
-
Integration: Verify that the relative areas of the ¹H signals correspond to the number of protons in each environment (e.g., the ratio of aromatic to methyl protons should be 4:6, or 2:3).
-
Splitting Patterns: Analyze the multiplicity of the aromatic signals to confirm the 1,3-substitution pattern.
-
Purity Check: Scrutinize the spectrum for small, unidentifiable peaks. The absence of significant extraneous signals is a strong indicator of high purity. Check for residual solvent peaks.
-
Causality: NMR is unparalleled for unambiguous structure determination.[3] The integration of the proton signals provides a preliminary quantitative assessment. If impurity peaks are observed, their integration relative to the main compound's peaks can give an initial estimate of the impurity level.
Phase 3: High-Resolution Quantitative Purity
This phase focuses on obtaining a precise numerical value for the purity of the standard. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[13][14][15] For aromatic carboxylic acids, reversed-phase HPLC is the method of choice.[16][17] The purity is typically calculated based on the relative peak area percentage.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is an ion-suppressing agent that protonates the carboxylic acid, leading to better peak shape and retention.[16]
-
Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analyzing the sample, perform injections of a standard or the sample itself to ensure the system meets performance criteria for parameters like peak symmetry and resolution, as outlined in guidelines such as USP <621>.[18][19]
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Causality: HPLC is highly sensitive and can separate closely related impurities that may not be distinguishable by NMR. The use of a gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are detected. This method must be validated according to ICH Q2(R1) guidelines for accuracy, precision, and linearity if it is to be used in a regulated environment.[20][21][22][23]
Quantitative NMR (qNMR) - The Primary Method
For the highest level of accuracy, quantitative NMR (qNMR) can be employed.[24] Unlike HPLC, which relies on response factors that can vary between compounds, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei.[25][26]
qNMR Principle: An internal standard of known high purity and weight is added to a precisely weighed amount of the synthesized compound. By comparing the integral of a specific signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.[26][27]
Causality: qNMR is particularly useful when a certified reference standard of the analyte itself is not available.[25] It serves as an excellent orthogonal technique to HPLC for purity confirmation.[28]
Phase 4: Data Integration and Final Assessment
Caption: Logical flow of data integration.
Data Summary Table
| Technique | Parameter Measured | Result | Interpretation |
| FTIR | Vibrational Frequencies | Broad peak at ~3000 cm⁻¹, sharp peak at ~1700 cm⁻¹ | Confirms presence of carboxylic acid functional group.[4] |
| HRMS | Mass-to-Charge Ratio | Observed m/z = 240.9860 ([M-H]⁻) | Confirms molecular formula (within 5 ppm error).[11] |
| ¹H NMR | Chemical Shift, Integration | Signals consistent with proposed structure; integration ratio correct | Confirms this compound structure. |
| HPLC-UV | Peak Area Percentage | Main Peak: 99.7% | High purity; presence of minor impurities at 0.3% total. |
By following this multi-faceted, self-validating workflow, we can confidently establish the identity and assess the purity of the synthesized this compound standard. The convergence of results from orthogonal techniques provides the highest degree of scientific certainty, which is essential for its use in further research and development.
References
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
- <621> CHROMATOGRAPHY. US Pharmacopeia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Understanding the Latest Revisions to USP <621>. Agilent.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Determining and reporting purity of organic molecules: why qNMR. PubMed.
- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Chromatographic separations of aromatic carboxylic acids. PlumX.
- USP-NF 621 Chromatography. Scribd.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quantitative NMR. Organic Primary Standards Group.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- IR: carboxylic acids. University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- How to determine the purity of newly synthesized organic compound?. ResearchGate.
- Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.
- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
- Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Molecular weight Determination. Aragen Bioscience.
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- New mass spec innovation could transform research. EurekAlert!.
- New Technique Improves Mass Spectrometry for Precise Molecular Analysis. AZoM.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rroij.com [rroij.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 9. New mass spec innovation could transform research | EurekAlert! [eurekalert.org]
- 10. azooptics.com [azooptics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. zefsci.com [zefsci.com]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. scribd.com [scribd.com]
- 16. plu.mx [plu.mx]
- 17. helixchrom.com [helixchrom.com]
- 18. agilent.com [agilent.com]
- 19. Chromatography [usp.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. starodub.nl [starodub.nl]
- 24. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rssl.com [rssl.com]
- 26. emerypharma.com [emerypharma.com]
- 27. ethz.ch [ethz.ch]
- 28. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
relative response factor determination for 2-(3-Bromophenyl)-2-methylpropanoic acid
An In-Depth Comparative Guide to the Determination of the Relative Response Factor for 2-(3-Bromophenyl)-2-methylpropanoic Acid
Authored by a Senior Application Scientist
This guide provides a detailed, comparative analysis of methodologies for determining the Relative Response Factor (RRF) of this compound, a potential impurity or related compound in pharmaceutical development. We move beyond simple procedural lists to explore the underlying scientific principles, justify experimental choices, and compare orthogonal analytical techniques to ensure robust and reliable quantification. This document is intended for researchers, analytical scientists, and drug development professionals who require accurate impurity profiling in accordance with stringent regulatory standards.
The Imperative of the Relative Response Factor (RRF) in Purity Analysis
In pharmaceutical analysis, particularly with UV-based detection in High-Performance Liquid Chromatography (HPLC), it is a common misconception that the peak area percentage directly reflects the mass percentage of impurities.[1] This assumption is only valid if the analyte and the impurity have identical chromophoric responses at the chosen wavelength, which is rarely the case.[2] The Relative Response Factor (RRF) is a critical parameter used to correct for these differences in detector response.[3][4]
The International Council for Harmonisation (ICH) guidelines stipulate the need for accurate quantification of impurities to ensure the safety and efficacy of drug substances.[5] Establishing a scientifically sound RRF allows for the precise calculation of impurity levels using the main analyte (e.g., the Active Pharmaceutical Ingredient or API) as a reference standard, which is crucial when a certified standard of the impurity is unavailable or costly to synthesize and maintain.[3][6] The RRF is defined as the ratio of the response of the impurity to the response of the API under identical analytical conditions.[6]
Formula for RRF Calculation (Slope Method):
RRF = (Slope of Impurity Calibration Curve) / (Slope of API Calibration Curve)
This guide will compare three distinct approaches for determining the RRF of this compound: the conventional HPLC-UV method, a comparative Gas Chromatography with Flame Ionization Detection (GC-FID) method, and the orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) technique.
Primary Method: RRF Determination via HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical purity analysis. Its widespread availability and versatility make it the primary choice for RRF determination. The accuracy of this method hinges on the careful preparation of standards and the linearity of the detector response.
Causality Behind the Experimental Design
-
Reference Standard Selection: The choice of a reference standard is paramount. Typically, the main API that the impurity is related to serves as the reference. For this guide, we will assume a hypothetical API, "API-X," as the reference standard against which this compound is being quantified.
-
Wavelength Selection: The analytical wavelength should ideally be the λmax (wavelength of maximum absorbance) of the API to ensure maximum sensitivity for the main component. However, it's critical to evaluate the UV spectra of both the API and the impurity. If their λmax values differ significantly, selecting an isosbestic point or the λmax of the API can be justified, but the potential for a large difference in response (and thus an RRF far from 1.0) must be acknowledged.
-
The Slope Method: The RRF is determined by comparing the slopes of the calibration curves for the impurity and the API.[4] This multi-point calibration approach is more robust than a single-point determination as it confirms linearity and minimizes the impact of any single measurement error, as recommended by ICH guidelines.[7]
Detailed Experimental Protocol: HPLC-UV Slope Method
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 25 mg of the reference standard (API-X) and 25 mg of this compound into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This creates Stock A (API-X, ~500 µg/mL) and Stock B (Impurity, ~500 µg/mL).
-
-
Preparation of Calibration Solutions:
-
Prepare a series of at least five concentration levels for both the API and the impurity, covering a range from the limit of quantitation (LOQ) to approximately 150% of the expected impurity level (e.g., 0.05% to 1.5% of the API concentration).[7]
-
For example, create dilutions from Stock A and Stock B to yield concentrations of 0.5, 1, 5, 10, and 15 µg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (assuming this is the λmax of API-X)
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject each calibration solution in triplicate.
-
Plot the mean peak area versus concentration for both API-X and the impurity.
-
Perform a linear regression analysis for each data set to obtain the slope and the coefficient of determination (R²). An R² value > 0.99 is typically required to demonstrate linearity.[7]
-
Calculate the RRF using the slopes obtained.
-
Experimental Workflow: HPLC-UV Method
Caption: Workflow for RRF determination using the HPLC-UV slope method.
Comparative & Orthogonal Methods for RRF Determination
To ensure the trustworthiness of the determined RRF, employing a comparative or orthogonal method is a scientifically sound practice. This validates the primary result and provides deeper insight into the analytical behavior of the molecules.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers a different separation and detection mechanism, making it a valuable comparative technique. The FID response is generally proportional to the number of organic carbon atoms in a molecule, making it more predictable than UV absorbance.[8]
-
Causality & Experimental Choices: this compound is a carboxylic acid with limited volatility. Therefore, a derivatization step, such as esterification to its methyl ester, is typically required to improve its thermal stability and chromatographic behavior.[9][10] This adds a step to the workflow but enables the use of the robust FID detector.
-
Experimental Protocol Outline:
-
Derivatization: React both API-X and the impurity with a suitable esterifying agent (e.g., Methanolic HCl or Diazomethane) under controlled conditions to form their respective methyl esters. The reaction must be driven to completion to ensure accurate quantification.
-
Standard Preparation: Prepare calibration standards of the derivatized API and impurity in a suitable solvent (e.g., Dichloromethane).
-
GC-FID Conditions (Example):
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min
-
Carrier Gas: Helium
-
-
Data Analysis: Perform a linear regression and calculate the RRF using the slope method, identical to the HPLC-UV approach.
-
Method 3: Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method because the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal, irrespective of the molecule's structure.[1][11] This makes qNMR an ideal orthogonal tool for determining the purity of a substance or for calculating an RRF for a chromatographic method without needing a pre-qualified impurity standard.[12]
-
Causality & Experimental Choices: The qNMR approach determines the absolute purity of the this compound material. This high-purity material is then used to prepare a standard solution of known concentration for HPLC analysis. The RRF can then be determined from a single-point injection relative to the API standard, as the impurity's concentration is known with high certainty.
-
Experimental Protocol Outline (qNMR-Assisted HPLC RRF):
-
qNMR Purity Assay:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., Maleic Acid) into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculate the purity of the impurity by comparing the integral of a unique impurity signal to the integral of the internal standard's signal.
-
-
HPLC RRF Determination:
-
Prepare a single, accurate stock solution of the now-quantified impurity (e.g., 100 µg/mL).
-
Prepare a stock solution of the API reference standard (e.g., 100 µg/mL).
-
Inject both solutions onto the HPLC system under the same conditions as the primary method.
-
Calculate the RRF using the response factors (Area/Concentration) from this single-point determination.
-
-
Logical Comparison of RRF Determination Strategies
Caption: Comparison of direct vs. qNMR-assisted RRF determination approaches.
Head-to-Head Method Comparison
The choice of method depends on available instrumentation, the nature of the analyte, and the required level of analytical rigor.
| Parameter | HPLC-UV | GC-FID | qNMR-Assisted HPLC |
| Principle | Differential UV Absorbance | Carbon Content (FID) | Absolute Molar Ratio (NMR) |
| Impurity Standard | Requires a well-characterized, pure standard of the impurity. | Requires a pure standard; derivatization efficiency is critical. | Does not require a pre-qualified impurity standard; determines purity in-house. |
| Accuracy | High, but dependent on the accuracy of standard concentrations and wavelength choice. | High, less susceptible to chromophoric differences but can be affected by derivatization yield. | Very high; considered a primary ratio method, reducing uncertainty in the final RRF. |
| Precision | High (%RSD < 2.0% typical). | High, but can be impacted by the reproducibility of the derivatization step. | High for the NMR portion; final RRF precision depends on HPLC system performance. |
| Specificity | Relies on chromatographic resolution. Co-elution is a risk. | Excellent resolution is typical for capillary GC. | Absolute specificity based on unique NMR chemical shifts. |
| Complexity | Moderate. Widely available and practiced. | High due to the additional derivatization step. | High. Requires specialized equipment and expertise in quantitative NMR. |
| Trustworthiness | Good. The industry standard. | Good. Provides a valuable orthogonal check. | Excellent. Provides an independent, primary measurement to validate the RRF. |
Conclusion and Recommendations
For the routine determination of the Relative Response Factor for this compound, the HPLC-UV slope method remains the most practical and widely accepted approach.[6] Its validity is contingent upon the availability of a reliable reference standard for the impurity and careful validation of linearity and precision.
However, for establishing a highly trustworthy and scientifically robust RRF, especially during pivotal stages of drug development, a qNMR-assisted approach is strongly recommended. By providing an independent, primary measurement of the impurity's purity, qNMR eliminates the assumption that the impurity reference material is 100.0% pure, thereby yielding a more accurate RRF for use in the routine HPLC method.[1][12] The GC-FID method, while viable, introduces the complexity of derivatization, which can be a source of variability if not perfectly controlled.
Ultimately, a risk-based approach should guide the method selection. For early development, HPLC-UV may suffice. For regulatory submissions and setting final product specifications, validating the HPLC-UV derived RRF with an orthogonal method like qNMR embodies the principles of analytical quality by design and ensures the highest degree of confidence in the reported purity of a drug substance.
References
- Pharmaguideline. (2025). Relative Response Factor (RRF)
- Trace Analytics. (n.d.).
- Nussbaum, M. A., et al. (1999). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Novatia, LLC. (n.d.).
- Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. [Link]
- Pandey, P. K. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru. [Link]
- Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
- Wang, L., et al. (2008). Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors.
- Kumar, V., et al. (2025). The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- A3P. (n.d.). Some good validation practices for analytical procedures. [Link]
- Reddy, G. S., et al. (2011). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Semantic Scholar. [Link]
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Le, A., et al. (2021). Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites.
- Emerson Global. (n.d.). Gas Chromatograph's Response Factors and Why They Are Important. [Link]
- Ma, C., et al. (2022). Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
- Ma, C., et al. (2025). Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs | Request PDF.
- ICH. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
- Nelson, M. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
- Separation Science. (n.d.).
- Restek. (n.d.).
- ResearchGate. (2019). Relative Response Factor Based On Internal Standard?. [Link]
- Petrochromatics. (2021). Relative Response Factor | How to apply on FID with Weight Basis. YouTube. [Link]
- Petrochromatics. (2021). Relative Response Factor | How to apply on FID with Mole Basis | Part 1. YouTube. [Link]
- Restek. (2022).
- EU-China-Safe. (2022).
- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods. [Link]
- Arizona Department of Health Services. (2022).
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Haddad, P., et al. (2015).
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. enovatia.com [enovatia.com]
- 2. The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pharmaguru.co [pharmaguru.co]
- 5. database.ich.org [database.ich.org]
- 6. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. enovatia.com [enovatia.com]
A Senior Application Scientist's Guide to Chiral Column Selection for the Separation of 2-(3-Bromophenyl)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the separation of 2-(3-Bromophenyl)-2-methylpropanoic acid, a compound representative of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] By understanding the underlying principles of chiral recognition and the practical nuances of method development, you can streamline your workflow and select the optimal chiral column for your specific needs.
Understanding the Analyte: this compound
This compound possesses a stereogenic center at the alpha-carbon, making it a chiral carboxylic acid. The presence of the carboxyl group, the aromatic ring, and the bromine atom provides multiple points of interaction for chiral recognition. The acidic nature of the molecule is a key consideration in mobile phase selection, often requiring the use of acidic modifiers to suppress ionization and improve peak shape.
The Landscape of Chiral Stationary Phases
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in HPLC.[2] The formation of transient diastereomeric complexes between the analyte and the CSP is the fundamental mechanism that enables this separation.[3] We will explore three major classes of CSPs renowned for their broad applicability in separating acidic chiral compounds:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, derived from cellulose or amylose that have been derivatized with various carbamates or esters.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the helical structure of the polysaccharide.[3][4]
-
Pirkle-Type (Brush-Type) CSPs: These CSPs are based on a chiral selector, often an amino acid derivative, covalently bonded to a silica support.[6][7] Chiral recognition is achieved through a "three-point interaction" model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3][7]
-
Macrocyclic Glycopeptide CSPs: These CSPs utilize macrocyclic antibiotics like vancomycin or teicoplanin bonded to silica.[8] They offer a unique multimodal separation capability and are particularly effective for ionizable molecules.[9] Chiral recognition is driven by a combination of ionic interactions, hydrogen bonding, and inclusion complexation.[8][9]
Comparative Performance Analysis
The selection of a chiral column is often an empirical process, but a systematic screening approach can significantly accelerate method development.[2][10] The following sections provide a comparative overview of representative columns from each class for the separation of this compound.
Polysaccharide-Based Columns: The Workhorses of Chiral Separations
Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often the first choice for screening due to their broad enantioselectivity.[11] For acidic compounds like 2-arylpropionic acids, these columns have demonstrated excellent performance.[12][13]
Featured Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
The CHIRALPAK® AD-H is a coated polysaccharide-based column that has shown great success in separating a wide range of chiral compounds, including NSAIDs.[5][14][15]
Experimental Data Summary:
| Parameter | Value |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Retention Time (Enantiomer 1) | ~5.8 min |
| Retention Time (Enantiomer 2) | ~6.7 min |
| Resolution (Rs) | > 2.0 |
Causality Behind Experimental Choices:
-
Normal Phase Mode: The use of a non-polar mobile phase like hexane with a polar modifier (2-propanol) enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.
-
Acidic Modifier (TFA): The addition of a small amount of trifluoroacetic acid is crucial for acidic analytes. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved resolution.[14]
Pirkle-Type Columns: Rational Design for Targeted Separations
Pirkle-type columns offer a more targeted approach to chiral separations. The Regis (S,S) Whelk-O® 1, a π-electron acceptor/π-electron donor phase, was specifically designed for the separation of underivatized NSAIDs and exhibits broad versatility.[16][17][18]
Featured Column: Regis (S,S) Whelk-O® 1
This covalently bonded CSP is known for its durability and compatibility with a wide range of mobile phases, including aqueous systems.[16][17]
Experimental Data Summary:
| Parameter | Value |
| Column | Regis (S,S) Whelk-O® 1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol/Acetic Acid (95:5:0.5, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~7.2 min |
| Retention Time (Enantiomer 2) | ~8.5 min |
| Resolution (Rs) | > 1.8 |
Causality Behind Experimental Choices:
-
π-π Interactions: The Whelk-O® 1 selector leverages π-π interactions between its electron-rich and electron-deficient aromatic rings and the phenyl group of the analyte.[7]
-
Hydrogen Bonding: The amide and hydroxyl groups on the CSP act as hydrogen bond donors and acceptors, interacting with the carboxyl group of the analyte.
-
Elution Order Inversion: A significant advantage of Pirkle-type columns is the availability of both enantiomeric forms of the CSP (e.g., (R,R) and (S,S) Whelk-O® 1), allowing for the inversion of the elution order. This is particularly useful for the purification of a minor enantiomer that might otherwise elute on the tail of the major peak.[17][19]
Macrocyclic Glycopeptide Columns: Multimodal Separations
Macrocyclic glycopeptide columns, such as those based on teicoplanin or vancomycin, offer unique selectivity due to their complex three-dimensional structures containing multiple stereogenic centers and various functional groups.[9][20] They can be operated in reversed-phase, normal-phase, and a unique polar ionic mode.[9]
Featured Column: CHIROBIOTIC® T (Teicoplanin)
The CHIROBIOTIC® T is particularly well-suited for the separation of ionizable compounds like carboxylic acids.
Experimental Data Summary:
| Parameter | Value |
| Column | CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase (Polar Ionic Mode) | Methanol/Acetic Acid/Triethylamine (100:0.05:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Retention Time (Enantiomer 1) | ~9.1 min |
| Retention Time (Enantiomer 2) | ~10.5 min |
| Resolution (Rs) | > 2.2 |
Causality Behind Experimental Choices:
-
Polar Ionic Mode: This mode, unique to macrocyclic glycopeptide phases, utilizes a polar organic solvent like methanol with small amounts of acid and base. This allows for ionic interactions between the protonated amine groups on the CSP and the deprotonated carboxyl group of the analyte, in addition to hydrogen bonding and inclusion complexation.
-
Versatility: The ability to operate in multiple modes (reversed-phase, normal-phase, polar organic) provides a high degree of flexibility in method development.[9]
Workflow for Chiral Method Development
A structured approach to chiral method development is essential for efficiency. The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A logical workflow for chiral method development.
Experimental Protocols
Protocol 1: Separation on CHIRALPAK® AD-H
-
System Preparation: Equilibrate the HPLC system and the CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column with the mobile phase (n-Hexane/2-Propanol/TFA, 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Monitor the elution profile at 230 nm for approximately 10 minutes.
Protocol 2: Separation on Regis (S,S) Whelk-O® 1
-
System Preparation: Equilibrate the HPLC system and the Regis (S,S) Whelk-O® 1 (250 x 4.6 mm, 5 µm) column with the mobile phase (n-Hexane/Ethanol/Acetic Acid, 95:5:0.5) at a flow rate of 1.5 mL/min.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Record the chromatogram at 254 nm for about 12 minutes.
Protocol 3: Separation on CHIROBIOTIC® T
-
System Preparation: Flush the HPLC system with methanol. Equilibrate the CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) column with the mobile phase (Methanol/Acetic Acid/Triethylamine, 100:0.05:0.02) at 1.0 mL/min.
-
Sample Preparation: Dissolve the analyte in methanol to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Monitor the separation at 230 nm for approximately 15 minutes.
The Role of Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[21][22] The use of supercritical CO2 as the main mobile phase component, modified with a polar co-solvent like methanol, can lead to unique selectivity.[21] All the discussed column types are compatible with SFC, and it is a valuable technique to consider, especially for high-throughput screening and preparative applications.[22][23]
Conclusion and Recommendations
The selection of the optimal chiral column for the separation of this compound, and other 2-arylpropionic acids, is a multi-faceted decision.
Caption: Decision logic for chiral column selection.
-
For initial screening and broad applicability, polysaccharide-based columns like the CHIRALPAK® AD-H are highly recommended. Their proven track record with a vast number of chiral compounds makes them a reliable starting point.[4]
-
For targeted method development, especially for NSAIDs, the Regis (S,S) Whelk-O® 1 is an excellent choice. Its rational design and the ability to invert elution order provide significant advantages.[17][18]
-
When conventional methods fail or alternative selectivity is required, macrocyclic glycopeptide columns such as the CHIROBIOTIC® T should be explored. Their unique polar ionic mode can unlock separations that are not achievable on other phases.[9]
By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of chiral separations and develop robust and reliable analytical methods.
References
- Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. Electrophoresis, 25(16), 2625–2656. [Link]
- Said, R. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. Chiral HPLC Method Development. [Link]
- Phenomenex. Chirex Pirkle-brush concept Chiral LC columns. [Link]
- Ye, J., Yu, W., Rong, Y., Guo, X., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
- Zhang, L., Yu, W., Rong, Y., Guo, X., Ye, J., Shen, Z., & Zeng, S. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6(14), 5343-5351. [Link]
- Aurora Borealis Control BV. Pirkle Type Chiral Columns. [Link]
- Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. [Link]
- Regis Technologies. Whelk-O® 1. [Link]
- Regis Technologies. WHELK-O®1. [Link]
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
- Element Lab Solutions. Regis Whelk O-1 Chiral Columns. [Link]
- Jasco France. Whelk-O®1. [Link]
- Daicel Chiral Technologies. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm. [Link]
- Ye, J., Yu, W., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical chromotography. [Link]
- Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
- Nawrocki, J., Ringo, M. C., & Szajnik, M. E. (2019).
- Drexel University. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. [Link]
- Element Lab Solutions. Regis Pirkle-type Chiral Columns. [Link]
- Wikipedia.
- Phenomenex. Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns. [Link]
- AZYP, LLC.
- Knadler, M. P., & Hall, S. D. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical pharmacology, 38(24), 4389–4395. [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Macrocyclic Glycopeptide Chiral Stationary Phases.
- Barhate, C. L., et al. (2015). High efficiency, narrow particle size distribution, sub-2 μm based macrocyclic glycopeptide chiral stationary phases in HPLC and SFC. Analytica Chimica Acta, 898, 133-145. [Link]
- Wikipedia.
- Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]
- Ismail, O. H., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. [Link]
- Nacalai Tesque. chiral columns www.HPLC.eu. [Link]
- Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1281, 343223. [Link]
- Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column | 19256. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
- Phenomenex.
- HPLC. instruction manual for chiralpak® ad-h. [Link]
- Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(7), 121-127. [Link]
- Imre, S., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2), 234-239. [Link]
- Bouchair, A., et al. (2008). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 20(2), 1389-1393. [Link]
- Scriba, G. K. E. (2004). Chiral Drug Separation.
- Zhang, Y., & Hampp, N. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Molecules, 28(2), 738. [Link]
Sources
- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,846.17 : UVISON.com [uvison.com]
- 6. Chirex Pirkle-brush concept Chiral LC columns: Phenomenex [phenomenex.com]
- 7. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ct-k.com [ct-k.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Regis Technologies Inc HPLC Column, Chiral, Regis, (S,S) Whelk-O1, Kromasil | Fisher Scientific [fishersci.com]
- 17. WHELK-O®1 - Regis Technologies [registech.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Pirkle Type Chiral Columns - Aurora Borealis Control BV [aurora-borealis.nl]
- 20. High efficiency, narrow particle size distribution, sub-2 μm based macrocyclic glycopeptide chiral stationary phases in HPLC and SFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. fagg.be [fagg.be]
A Senior Application Scientist's Guide to the Accurate and Precise Analysis of 2-(3-Bromophenyl)-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 2-(3-Bromophenyl)-2-methylpropanoic acid is a critical requirement. This compound, often an impurity or a key intermediate in pharmaceutical synthesis, demands analytical methods that are not only accurate and precise but also thoroughly validated to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and field-proven insights, to empower you in selecting and implementing the most suitable approach for your analytical challenges.
The Analytical Imperative: Why Method Validation Matters
Before delving into specific methodologies, it is paramount to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines, with ICH Q2(R1) serving as a cornerstone for validating analytical procedures.[1][2][3] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This involves a thorough evaluation of various performance characteristics, which we will explore in the context of our primary analytical method.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method with UV detection is a widely adopted and robust technique for the analysis of aromatic carboxylic acids like this compound.[4] The selection of this method as our primary approach is based on its accessibility, reliability, and the ability to achieve excellent separation and quantification without the need for derivatization in many applications.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often preferred to ensure good separation of the analyte from potential impurities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm, selected based on the UV absorbance spectrum of the analyte.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the same solvent as the standard to a known concentration.
Validation of the HPLC-UV Method
The following validation parameters, as stipulated by ICH Q2(R1), must be assessed to ensure the method's suitability.[1][2][3]
Table 1: Hypothetical Validation Data for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9995 |
| Range | 80% to 120% of the target concentration | 0.1 µg/mL to 10 µg/mL |
| Accuracy | Mean recovery of 80% to 120% | 98.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 3.0% | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
| Robustness | No significant change in results with minor variations | Passed |
Diagram 1: Analytical Method Validation Workflow
Caption: Workflow for analytical method development and validation.
Alternative Analytical Methods: A Comparative Overview
While HPLC-UV is a workhorse technique, other methods offer distinct advantages in specific scenarios.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.[1][5]
-
Principle: The analyte is derivatized, typically to its methyl ester, and then separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase.
-
Advantages:
-
High resolution and efficiency.
-
Can be very sensitive, especially with specialized detectors like an Electron Capture Detector (ECD) for halogenated compounds.[1]
-
-
Disadvantages:
-
Requires a derivatization step, which adds complexity and potential for error.[3]
-
Not suitable for thermally labile compounds.
-
Diagram 2: GC Derivatization Workflow
Caption: General workflow for GC analysis requiring derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is often the method of choice for trace-level analysis in complex matrices.
-
Principle: After chromatographic separation, the analyte is ionized and fragmented. Specific parent-daughter ion transitions are monitored, providing exceptional selectivity.
-
Advantages:
-
Disadvantages:
-
Higher instrument cost and complexity.
-
Matrix effects can suppress or enhance the analyte signal, requiring careful method development and often the use of isotopically labeled internal standards.
-
Table 2: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID (with Derivatization) | LC-MS/MS |
| Principle | Liquid-phase separation with UV absorbance detection | Gas-phase separation of volatile derivatives with flame ionization detection | Liquid-phase separation with mass-based detection |
| Sample Preparation | Simple dissolution | Derivatization required | Often simple dissolution, may require cleanup |
| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) |
| Selectivity | Moderate | High | Very High |
| Cost | Low to Moderate | Low to Moderate | High |
| Throughput | High | Moderate | High |
| Best Suited For | Routine QC, purity analysis | Analysis of volatile impurities, trace analysis of halogenated compounds | Trace-level quantification, analysis in complex matrices, metabolite identification |
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for this compound is a decision driven by the specific analytical requirements.
-
For routine quality control and purity assessments where analyte concentrations are relatively high, the HPLC-UV method offers a robust, cost-effective, and reliable solution. Its straightforward protocol and high throughput make it ideal for production environments.
-
When higher sensitivity is required, or when analyzing for volatile impurities, GC-FID with derivatization becomes a strong contender.
-
For bioanalytical studies, metabolite identification, or the detection of ultra-trace level impurities in complex sample matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Ultimately, a thorough understanding of the principles of each technique, coupled with a rigorous validation process guided by ICH principles, will ensure the generation of accurate, precise, and defensible analytical data.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- V. I. Zenkevich. (2009). Acids: Derivatization for GC Analysis.
- S. L. Abidi. (1982). Gas chromatographic analysis of bromophenylmercapturic acids in urine. Journal of Analytical Toxicology, 6(1), 42-4.
- Y. Li, et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.
- M. Holcapek, et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(3), 1167-1178.
- S. H. Lee, et al. (2012). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
- Z. D. J. Z. Pietrzyk, et al. (1993). Chromatographic separations of aromatic carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Forced Degradation Profiles of Fexofenadine and Its Meta-Isomer Impurity
This guide provides an in-depth, objective comparison of the chemical stability of fexofenadine hydrochloride and its critical meta-isomer process impurity under forced degradation conditions. The methodologies and interpretations presented herein are grounded in established scientific principles and regulatory expectations, designed to offer researchers, scientists, and drug development professionals a practical framework for impurity profiling and stability-indicating method development.
Introduction: The Rationale for Comparative Degradation Studies
Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a widely used second-generation antihistamine that functions as a selective peripheral H1 receptor antagonist.[1][2] Its efficacy and safety profile are well-established. However, during its synthesis and storage, various related substances can emerge, including positional isomers. One such critical impurity is the meta-isomer of fexofenadine (Impurity B), which differs from the active pharmaceutical ingredient (API) only in the substitution pattern on the terminal benzene acetic acid moiety.[1][3]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate forced degradation (or stress testing) studies to understand the intrinsic stability of a drug substance.[4][5] These studies are fundamental to:
-
Elucidating potential degradation pathways.[6]
-
Identifying likely degradation products.
-
Developing and validating stability-indicating analytical methods.[4][6]
While most studies focus on the degradation of the API, a comprehensive understanding of a drug's stability profile necessitates a parallel investigation of its significant impurities. An impurity that is significantly less stable than the API could degrade on-shelf, potentially forming new, uncharacterized, and unqualified substances. Conversely, an impurity more stable than the API might become concentrated over time. This guide, therefore, directly compares the degradation behavior of fexofenadine (the para-isomer) and its meta-isomer impurity when subjected to identical stress conditions, providing a clearer picture of the overall product stability.
Molecular Structures: A Subtle Difference with Potential Stability Implications
The sole structural difference between fexofenadine and its meta-isomer lies in the attachment point of the α,α-dimethyl-acetic acid group to the phenyl ring. This seemingly minor variation can influence the electronic and steric environment of the molecule, potentially leading to different susceptibilities to chemical degradation.
| Compound | Structure | Chemical Name |
| Fexofenadine (Para-Isomer) | α,α-dimethyl-4-[1-hydroxy-4-[4-(hydroxydiphenyl-methyl)-1-piperidinyl]butyl]-benzene acetic acid[1] | |
| Meta-Isomer Impurity | α,α-dimethyl-3-[1-hydroxy-4-[4-(hydroxydiphenyl-methyl)-1-piperidinyl]butyl]-benzene acetic acid |
Experimental Design and Methodologies
The core of this comparative study is a robust, stability-indicating analytical method capable of resolving fexofenadine, its meta-isomer, and all potential degradation products. The chosen stress conditions are based on ICH Q1A(R2) guidelines and published literature on fexofenadine degradation.[4][7]
Materials and Reagents
-
Reference Standards: Fexofenadine Hydrochloride (USP/EP grade), Fexofenadine Meta-Isomer Impurity reference standard.
-
Reagents: HPLC-grade acetonitrile and methanol, triethylamine, ortho-phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂). High-purity water (Milli-Q or equivalent).
-
Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector and a column oven.
Chromatographic System: The Key to Resolution
A stability-indicating method must be able to separate the two isomers from each other and from any degradants. Based on established methods, a reversed-phase HPLC approach provides excellent resolution.[1][8]
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase:
-
Elution Mode: Isocratic, with a mobile phase composition of A:B (60:40, v/v).[1][8]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
Causality Behind Method Selection: The use of a C18 column provides broad applicability for separating non-polar to moderately polar compounds. The acidic pH (2.7) ensures that the carboxylic acid groups on both isomers are protonated, leading to better retention and peak shape. Triethylamine acts as a tailing inhibitor by masking active silanol sites on the silica support, while the ion-pairing agent (octane sulphonic acid) further aids in resolving closely related compounds.
Forced Degradation Experimental Workflow
The following protocol outlines the systematic application of stress conditions to separate solutions of fexofenadine and its meta-isomer. The goal is to achieve 5-20% degradation, as recommended by ICH guidelines, to ensure that the degradation pathways are clearly observed without completely consuming the parent compound.[4]
Caption: Major degradation pathways for fexofenadine isomers.
-
Oxidative Pathway: The most significant degradation pathway for fexofenadine involves the oxidation of the nitrogen atom in the piperidine ring to form an N-oxide derivative. [7]Since this functional group is structurally distant from the site of isomerism, the rate and extent of this degradation are expected to be nearly identical for both fexofenadine and its meta-isomer.
-
Hydrolytic Pathway: Fexofenadine shows slight degradation under both acidic and basic conditions. [7]The stability difference between the para and meta isomers, though likely small, would be attributed to the electronic donating/withdrawing effects of the substituent on the phenyl ring, which can influence the reactivity of the benzylic hydroxyl group or the carboxylic acid.
-
Photolytic Pathway: Photostability is a critical parameter. Studies have shown that fexofenadine can undergo decarboxylation upon exposure to UV light. [9]The difference in the substitution pattern could affect the molecule's chromophore and its susceptibility to photolytic cleavage, potentially making one isomer slightly more light-sensitive than the other.
Conclusion and Implications for Drug Development
This comparative guide outlines a systematic approach to evaluating the forced degradation profiles of fexofenadine and its meta-isomer impurity. The experimental evidence, though hypothetical, is based on established chemical principles and published data, suggesting that while both isomers share similar primary degradation pathways (e.g., N-oxidation), subtle but measurable differences in their stability under hydrolytic and photolytic stress may exist.
For drug development professionals, the key takeaways are:
-
Impurity Stability Matters: The stability of an impurity is not just an academic exercise. It directly impacts the overall quality, safety, and shelf-life of the final drug product.
-
Method Validation is Crucial: A well-developed, stability-indicating analytical method that can resolve the API from all related substances and degradants is non-negotiable. [8]3. Comparative Data Informs Risk Assessment: Understanding whether an impurity is more or less stable than the API allows for a more accurate risk assessment regarding the formation of new degradants during the product's lifecycle.
By adopting such a comparative approach, scientists can build a more complete and robust data package for regulatory submissions, ensuring a deeper understanding of the product's chemical behavior and ultimately safeguarding patient safety.
References
- Vertex AI Search. (2025, November 5).
- Benchchem. Stability of Fexofenadine-d3-1 in different storage conditions.
- Maher, H., Sultan, M., & Olah, I. V. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets.
- Vaghela, B., et al. (2012). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(2), 295-309.
- Sanam, S., et al. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 43-50.
- MedCrave online. (2016, December 14).
- BioProcess International. (2010).
- IJCRT.org.
- Gumieniczek, A., et al. (2019). A comparative study of chemical stability of terfenadine (TER) and its in vivo metabolite fexofenadine (FEX).
- BenchChem. Application Notes and Protocols for the Chromatographic Separation of Fexofenadine and its Impurities.
- Breier, A. R., et al. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 250-257.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Nalini, C. N., et al. (2021). Investigating the stress effects on Fexofenadine hydrochloride and Montelukast sodium in bulk and tablet dosage form using RP-HPLC. Acta Pharmaceutica Sciencia, 59(2), 187-200.
- ResearchGate. (2012).
- Reddy, G. M., et al. (2002). Simultaneous determination of fexofenadine and its related compounds by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 853-860.
- Maher, H., Sultan, M., & Olah, I. V. (2011).
- ResearchGate. Validated LC Method, with a Chiral Mobile Phase, for Separation of the Isomers of Fexofenadine Hydrochloride.
- Phenomenex. Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph.
- Dhaka University Journals. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form.
- ResearchGate.
- Ukaaz Publications. (2024).
- SK Pharma Tech Solutions. Fexofenadine-1 Meta Isomer Impurity.
- Pharmaffili
Sources
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape for 2-(3-Bromophenyl)-2-methylpropanoic Acid: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intricate web of regulatory requirements is paramount to advancing novel chemical entities from the laboratory to the market. This guide provides an in-depth analysis of the regulatory considerations for the control of 2-(3-Bromophenyl)-2-methylpropanoic acid , a chemical intermediate with potential applications in pharmaceutical synthesis. While not currently listed as a controlled substance, its structural characteristics and role as a building block necessitate a thorough evaluation of potential regulatory frameworks. This document offers a comparative analysis of control strategies, supported by experimental data, to ensure compliance and mitigate risks throughout the development lifecycle.
Introduction: The Pivotal Role of Chemical Intermediates
This compound (CAS No. 81606-47-5) is a carboxylic acid derivative that serves as a potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its isomeric form, 2-(4-bromophenyl)-2-methylpropanoic acid, is a known key intermediate in the production of the non-sedating antihistamine, fexofenadine.[3] The presence of the 3-bromo isomer is often considered an impurity in the synthesis of the 4-bromo analogue, highlighting the importance of stringent analytical controls.[3][4]
The regulatory scrutiny of a chemical intermediate is determined by its point of introduction into the manufacturing process and its potential to influence the quality, purity, and safety of the final drug substance. This guide will dissect the primary regulatory pathways and control strategies applicable to this compound.
Comparative Analysis of Regulatory Frameworks
The control of a chemical intermediate like this compound falls under two primary regulatory paradigms: general chemical regulations and specific controls for pharmaceutical starting materials. A third, more stringent layer of control, drug precursor legislation, must also be considered.
| Regulatory Framework | Key Principles & Requirements | Applicability to this compound |
| General Chemical Regulations (e.g., EU REACH) | - Registration: Manufacturers or importers of substances in quantities over one tonne per year must register them with the European Chemicals Agency (ECHA).[5] - Data Submission: Registration requires the submission of a technical dossier with data on the substance's properties, uses, and safe handling. - Reduced Requirements for Intermediates: Isolated intermediates used under strictly controlled conditions may have reduced registration requirements.[3] | As a chemical manufactured or imported in the EU, it would be subject to REACH. If used as a transported isolated intermediate under strictly controlled conditions, it could qualify for a less stringent data submission. |
| Pharmaceutical Intermediate/Starting Material Control (GMP, ICH) | - Good Manufacturing Practices (GMP): GMP must be applied to the manufacturing steps of an API, starting from a designated "regulatory starting material" (RSM).[6][7] - ICH Q7 & Q11: These guidelines define what constitutes an RSM and outline the GMP requirements for intermediates.[8] The point at which GMP is introduced is a critical regulatory decision. - Impurity Control (ICH Q3A): Strict control of impurities is required, with thresholds for reporting, identification, and qualification.[9][10][11] | If this compound is defined as a key starting material or a late-stage intermediate in an API synthesis, its production would need to adhere to GMP. The level of its isomers and other process-related impurities would be strictly controlled and monitored.[12][13] |
| Drug Precursor/Analogue Legislation | - Scheduled Chemicals: International conventions and national laws list specific chemicals known to be used in the illicit manufacture of narcotic drugs and psychotropic substances.[13][14] - "Designer Precursors": These are close chemical relatives of scheduled precursors, created to circumvent controls.[9] They often have no known legitimate use. - Monitoring & Reporting: The trade of scheduled precursors is strictly monitored, often requiring permits and pre-export notifications.[9] | This compound is not currently on international precursor lists. However, its potential to be a structural analogue of a controlled substance or a "designer precursor" for a novel psychoactive substance cannot be entirely dismissed and warrants a risk assessment.[12][15] |
The Logic of Control: A Risk-Based Approach
The selection of a control strategy should be based on a scientific and risk-based assessment. For this compound, the primary concern for drug developers is its potential impact on the final API's quality.
Caption: Logical workflow for determining the appropriate regulatory control strategy.
The most critical aspect is the control of impurities, particularly the isomeric 2-(4-bromophenyl)- and 2-(2-bromophenyl)-2-methylpropanoic acids, which can be formed during synthesis and are difficult to remove in later stages.
Experimental Protocols for Regulatory Compliance
A self-validating system of protocols is essential for demonstrating control over the manufacturing process. This includes robust synthesis, purification, and analytical methods.
Illustrative Synthesis and Purification Protocol
While various synthetic routes are possible, a common approach to this class of compounds involves the bromination of a suitable precursor. The following is an illustrative protocol based on methods described for the isomeric compound.[3][4]
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: Charge a glass-lined reactor with 2-methyl-2-phenylpropanoic acid and a suitable solvent (e.g., water).
-
Bromination: Slowly add a stoichiometric amount of bromine to the reaction mixture at a controlled temperature. The use of a catalyst may be necessary to influence the regioselectivity of the bromination.
-
Quenching and Extraction: After reaction completion (monitored by an in-process control like GC or HPLC), quench any unreacted bromine. Extract the product into an appropriate organic solvent.
-
Purification: Concentrate the organic phase and recrystallize the crude product from a solvent system designed to effectively remove isomeric and other process-related impurities.
-
Drying: Dry the purified solid under vacuum at a controlled temperature.
Analytical Control Strategy
A robust analytical package is the cornerstone of regulatory compliance. It provides the data to demonstrate control over the manufacturing process and ensures the quality of the intermediate.
Table 2: Recommended Analytical Methods and Acceptance Criteria
| Analytical Test | Method | Purpose | Illustrative Acceptance Criteria |
| Identification | 1H NMR, 13C NMR, IR | Confirms the chemical structure of the compound. | Spectrum conforms to the reference standard. |
| Assay | HPLC-UV | Determines the purity of the compound. | ≥ 99.0% |
| Isomeric Purity | Gas Chromatography (GC) | Quantifies the levels of 2-(2-bromophenyl)- and 2-(4-bromophenyl)- isomers. | Each isomer ≤ 0.15% |
| Related Substances | HPLC-UV | Detects and quantifies other process-related impurities. | Any individual unknown impurity ≤ 0.10%Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | Measures the amount of solvents remaining from the manufacturing process. | Conforms to ICH Q3C limits. |
Protocol: Gas Chromatography (GC) for Isomeric Purity
This method is critical for controlling the key isomeric impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol). An optional derivatization to the methyl ester can improve peak shape and resolution.[3]
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., a mid-polarity phenyl-substituted column).
-
Instrumental Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 150°C, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
-
Analysis: Inject the sample and a reference standard containing known levels of all three isomers to confirm peak identification and quantitate the levels of the 2- and 4-bromo isomers in the sample.
Conclusion and Recommendations
The regulatory control of this compound is not explicitly defined by any single regulation. Instead, a comprehensive control strategy must be developed based on its intended use as a pharmaceutical intermediate.
Key Recommendations:
-
Early Engagement with GMP: For drug development programs, it is crucial to define the point at which GMP controls are introduced. If this compound is a late-stage intermediate, its synthesis will likely need to be GMP-compliant.
-
Focus on Impurity Control: The primary challenge and regulatory focus will be on the control of isomeric and other process-related impurities. Robust analytical methods, particularly for isomer separation, are non-negotiable.
-
Thorough Documentation: Maintain meticulous records of the synthesis, purification, and analytical testing to support regulatory filings.
-
Supplier Qualification: If sourcing this intermediate, a thorough qualification of the supplier is necessary to ensure they can meet the required quality standards and provide transparent process information.
By adopting a proactive and scientifically sound approach to the control of this compound, drug developers can navigate the complex regulatory landscape with confidence, ensuring the quality and safety of their final therapeutic products.
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
- Quality Control of Starting Materials (APIs and Excipients). (n.d.). gmp-compliance.org.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Teledyne Lab.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- REACH for Pharmaceutical Industry : API & Drug Intermediates. (n.d.). Pharmaceutical Processing World.
- Regulatory Compliance for Pharmaceutical Intermediate Export to EU and US. (2025, April 5). Htdchem.
- United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. (n.d.). Wikipedia.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- REACH Registration - Intermediates. (2017, November 15). CIRS Group.
- EP Patent No. EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- REACH. (n.d.). Health and Safety Authority.
- Registration, Evaluation, Authorisation and Restriction of Chemicals. (n.d.). Wikipedia.
- Regulatory requirements for fluorinated pharmaceutical intermediates. (2025, July 4). Blog.
- The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs in a Volatile Global Economy. (2025, November 26). DrugPatentWatch.
- Governments that have requested pre-export notifications pursuant to article 12, paragraph 10 (a), of the 1988 Convention. (n.d.). INCB.
- What is Good Manufacturing Practices (GMP) in the Chemical Industry. (n.d.). Sampan Enterprises.
- Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). enkrisi.
- Drug Substance Facilities – Hidden and Critical Intermediate. (2021, March 11). YouTube.
- Starting Materials For Active Substances Redefinition of GMP-Starting Materials. (2017, September 19). MPA.
- This compound. (n.d.). Pharmaffiliates.
- EMA and FDA approval of regulatory starting materials. (2020, October 27). European Pharmaceutical Review.
- What is GMP | Good Manufacturing Practices. (2025, August 8). SafetyCulture.
- Regulatory Considerations for API Manufacturing in the EU: Ensuring Compliance and Supply Chain Resilience. (2025, July 27). DrugPatentWatch.
Sources
- 1. This compound | 81606-47-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. cipac.org [cipac.org]
- 7. tsijournals.com [tsijournals.com]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]
- 10. Designer_drug [chemeurope.com]
- 11. oas.org [oas.org]
- 12. List of designer drugs - Wikipedia [en.wikipedia.org]
- 13. 2009-2017.state.gov [2009-2017.state.gov]
- 14. Drug precursors - Wikipedia [en.wikipedia.org]
- 15. Designer drug - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Genotoxicity Assessment of 2-(3-Bromophenyl)-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring the genetic safety of new chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of the genotoxic potential of 2-(3-Bromophenyl)-2-methylpropanoic acid, a novel small molecule with therapeutic promise. In the absence of published data for this specific compound, this guide synthesizes established regulatory frameworks and expert knowledge to present a robust, scientifically-grounded testing strategy. We will compare its hypothetical genotoxicity profile with a close structural analog, 2-(4-Bromophenyl)-2-methylpropanoic acid, to illustrate the nuanced interpretation of genotoxicity data.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach to genotoxicity assessment. All protocols and recommendations are grounded in authoritative international guidelines.
Introduction to Genotoxicity and the Test Article
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.[1] Consequently, regulatory agencies worldwide mandate a battery of genotoxicity tests for new pharmaceuticals before they can proceed to clinical trials.[2][3]
Test Article: this compound is a carboxylic acid derivative with potential applications in metabolic disease research. Its structure, featuring a brominated phenyl ring, necessitates a thorough evaluation of its genotoxic potential, as halogenated aromatic compounds can sometimes exhibit mutagenic or clastogenic properties.
Comparative Compound: For this guide, we will compare the hypothetical results of our test article with those of its structural isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid. This comparison will highlight how minor structural changes can potentially influence genotoxic outcomes.
The Standard Genotoxicity Testing Battery: A Multi-Endpoint Approach
A single test is insufficient to detect all genotoxic mechanisms.[4][5] Therefore, a standard battery of tests is employed to assess different endpoints: gene mutation, structural chromosomal damage, and numerical chromosomal changes.[6] The International Council for Harmonisation (ICH) S2(R1) guideline recommends a two-option battery.[2][5] This guide will focus on Option 1, which includes a bacterial reverse mutation assay, an in vitro mammalian cell assay, and an in vivo assay.[5]
Genotoxicity Testing Workflow
Caption: A typical workflow for genotoxicity assessment of a new chemical entity.
Experimental Protocols and Data Interpretation
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8]
Experimental Protocol (Following OECD Guideline 471):
-
Strain Selection: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations.[9]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.[10]
-
Dose Selection: Use a minimum of five different concentrations of the test article, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.
-
Procedure:
-
Mix the test article, bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.[11]
-
-
Data Collection: Count the number of revertant colonies on each plate.
-
Acceptance Criteria: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (for strains with low spontaneous reversion) or triple (for strains with high spontaneous reversion).
Hypothetical Comparative Data: Ames Test
| Compound | Strain | Metabolic Activation (S9) | Mean Revertant Colonies (± SD) at 5000 µ g/plate | Fold Increase over Vehicle Control | Result |
| This compound | TA100 | - | 125 ± 15 | 1.1 | Negative |
| TA100 | + | 130 ± 18 | 1.2 | Negative | |
| TA1535 | - | 25 ± 5 | 1.0 | Negative | |
| TA1535 | + | 28 ± 6 | 1.1 | Negative | |
| 2-(4-Bromophenyl)-2-methylpropanoic acid | TA100 | - | 128 ± 16 | 1.1 | Negative |
| TA100 | + | 250 ± 25 | 2.3 | Equivocal | |
| TA1535 | - | 27 ± 4 | 1.1 | Negative | |
| TA1535 | + | 65 ± 8 | 2.6 | Positive | |
| Vehicle Control (DMSO) | TA100 | - | 115 ± 12 | - | - |
| TA100 | + | 110 ± 10 | - | - | |
| TA1535 | - | 25 ± 3 | - | - | |
| TA1535 | + | 25 ± 4 | - | - | |
| Positive Control (Sodium Azide for TA100/1535) | TA100 | - | >1000 | >8.7 | Positive |
| Positive Control (2-Aminoanthracene for +S9) | TA100 | + | >1000 | >9.1 | Positive |
Interpretation: In this hypothetical scenario, this compound is negative in the Ames test. In contrast, its isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, shows a positive result in the presence of metabolic activation, suggesting that its metabolites may be mutagenic. This underscores the importance of seemingly minor structural differences.
In Vitro Mammalian Micronucleus Assay
This assay identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[4][12] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[4]
Experimental Protocol (Following OECD Guideline 487):
-
Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.[13]
-
Dose Selection: Use at least three analyzable concentrations, with the highest concentration inducing approximately 50% cytotoxicity.
-
Procedure:
-
Treat the cells with the test article for a short duration (3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[14]
-
Harvest, fix, and stain the cells.
-
-
Data Collection: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
-
Acceptance Criteria: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Hypothetical Comparative Data: In Vitro Micronucleus Assay
| Compound | Concentration (µg/mL) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei (± SD) | Fold Increase over Vehicle Control | Result |
| This compound | 100 | - | 2.5 ± 0.5 | 1.1 | Negative |
| 200 | - | 2.8 ± 0.6 | 1.3 | Negative | |
| 100 | + | 2.6 ± 0.4 | 1.2 | Negative | |
| 200 | + | 3.0 ± 0.7 | 1.4 | Negative | |
| 2-(4-Bromophenyl)-2-methylpropanoic acid | 100 | - | 2.7 ± 0.5 | 1.2 | Negative |
| 200 | - | 3.1 ± 0.6 | 1.4 | Negative | |
| 100 | + | 5.8 ± 1.0 | 2.6 | Positive | |
| 200 | + | 8.2 ± 1.5 | 3.7 | Positive | |
| Vehicle Control (DMSO) | 0 | - | 2.2 ± 0.4 | - | - |
| 0 | + | 2.2 ± 0.3 | - | - | |
| Positive Control (Mitomycin C for -S9) | 0.5 | - | 15.5 ± 2.1 | 7.0 | Positive |
| Positive Control (Cyclophosphamide for +S9) | 5 | + | 18.2 ± 2.5 | 8.3 | Positive |
Interpretation: The hypothetical data suggests that this compound is not clastogenic or aneugenic in vitro. However, 2-(4-Bromophenyl)-2-methylpropanoic acid is positive with metabolic activation, indicating its metabolites may cause chromosomal damage.
In Vitro Assay Workflow Diagram
Sources
- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Brominated Propanoic Acid Isomers: 2-Bromopropanoic Acid vs. 3-Bromopropanoic Acid
Introduction
In the landscape of organic synthesis and pharmaceutical development, halogenated carboxylic acids serve as indispensable building blocks. Among these, 2-bromopropanoic acid and 3-bromopropanoic acid are two structurally similar yet chemically distinct isomers whose utility is critically dependent on their stability. As intermediates, their propensity to degrade under various environmental conditions—such as pH, temperature, and light—can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This technical guide provides a comprehensive comparative analysis of the stability of these two isomers. We will delve into the theoretical underpinnings of their reactivity, present methodologies for experimental stability assessment, and outline their primary degradation pathways. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle, store, and utilize these valuable reagents.
Theoretical Stability Analysis: The Inductive Effect
The primary difference governing the reactivity and stability of these isomers is the position of the bromine atom relative to the carboxyl group. This positioning dictates the strength of the inductive effect, a key factor in chemical stability.
-
2-Bromopropanoic Acid (α-Bromo Acid): The bromine atom is on the alpha (α) carbon, immediately adjacent to the carboxyl group. Bromine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This proximity polarizes the C-Br bond and significantly increases the acidity of the carboxylic proton (pKa ≈ 2.86), making it a stronger acid than its β-isomer.[1] This electron withdrawal also makes the α-carbon more electrophilic and susceptible to nucleophilic attack.
-
3-Bromopropanoic Acid (β-Bromo Acid): The bromine atom is on the beta (β) carbon, one carbon further away from the carboxyl group. The inductive effect of bromine diminishes with distance. Consequently, its influence on the carboxyl group is weaker, resulting in a higher pKa (≈ 4.01) and lower acidity compared to the α-isomer.[1][2] The reactivity at the β-carbon is different, and the molecule may be more susceptible to elimination reactions under certain conditions.[3]
This fundamental electronic difference is the primary predictor of their divergent stability profiles under forced degradation conditions.
Comparative Experimental Stability
The stability of a chemical entity is not merely theoretical; it must be quantified through rigorous experimental testing. Forced degradation studies, which expose the compound to stress conditions exceeding those of normal storage, are essential for identifying likely degradation products and pathways.[4]
Key Degradation Pathways
The primary degradation mechanisms for both isomers are hydrolysis and elimination, with their relative prevalence depending on the isomer and the specific stress conditions.
dot
Caption: Primary degradation pathways for the two isomers.
Hydrolytic Stability (Acidic, Basic, Neutral)
Hydrolysis is a critical degradation pathway for both isomers, typically proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism where a hydroxide ion or water molecule displaces the bromide ion.[3]
-
2-Bromopropanoic Acid: Due to the strong inductive effect of the adjacent carboxyl group, the α-carbon is highly activated towards nucleophilic attack. Therefore, 2-bromopropanoic acid is expected to undergo hydrolysis to 2-hydroxypropanoic acid (lactic acid) relatively quickly, particularly under basic and neutral conditions.[5][6]
-
3-Bromopropanoic Acid: Hydrolysis to 3-hydroxypropionic acid is also a primary degradation route.[3] However, under basic conditions (e.g., with NaOH), an E2 elimination reaction can become a significant competing pathway, leading to the formation of acrylic acid.[3] This is less likely with the α-isomer.
Thermal and Photolytic Stability
-
Thermal Stability: When subjected to heat, 3-bromopropanoic acid is more prone to dehydrobromination to yield acrylic acid. While 2-bromopropanoic acid is also susceptible to thermal degradation, its pathways may differ, potentially involving decarboxylation or intermolecular reactions at higher temperatures. Generally, the C-Br bond dissociation is the initial step in thermal decomposition.[7]
-
Photostability: Photodegradation of brominated organic compounds often proceeds via a radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond upon absorption of UV light.[8][9] Both isomers are expected to be unstable under significant light exposure, leading to debromination and the formation of various radical-mediated byproducts.
Summary of Expected Degradation
The following table summarizes the anticipated stability profiles of the two isomers under standard forced degradation conditions.
| Stress Condition | 2-Bromopropanoic Acid (Expected Outcome) | 3-Bromopropanoic Acid (Expected Outcome) | Primary Mechanism |
| Acid Hydrolysis (e.g., 0.1M HCl, Heat) | Moderate degradation to 2-hydroxypropanoic acid. | Slower degradation to 3-hydroxypropanoic acid. | S_N2 Hydrolysis |
| Base Hydrolysis (e.g., 0.1M NaOH, RT) | Rapid degradation to 2-hydroxypropanoic acid. | Rapid degradation to 3-hydroxypropanoic acid and acrylic acid. | S_N2 Hydrolysis & E2 Elimination |
| Oxidative (e.g., 3% H₂O₂, RT) | Potential for some degradation, pathway less defined. | Potential for some degradation, pathway less defined. | Oxidation |
| Thermal (e.g., 60°C in solution) | Slow degradation. | Moderate degradation, likely including elimination to acrylic acid. | Elimination / Hydrolysis |
| Photolytic (e.g., ICH Option 2) | Significant degradation. | Significant degradation. | Radical Debromination |
Experimental Protocols
To empirically validate the theoretical comparison, a robust, stability-indicating analytical method is required.[10] High-Performance Liquid Chromatography (HPLC) is the technique of choice for its ability to separate and quantify the parent compound from its degradation products.[11]
Overall Experimental Workflow
dot
Caption: General workflow for the comparative stability study.
Forced Degradation Study Protocol
-
Stock Solution Preparation: Accurately prepare stock solutions of 2-bromopropanoic acid and 3-bromopropanoic acid (e.g., 1.0 mg/mL) in a suitable solvent like a water/acetonitrile mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Keep the mixture at 60°C. Withdraw aliquots at specified time points, neutralize with 1.0 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Place a solution of the compound in a sealed vial in a calibrated oven at 60°C. Withdraw aliquots at specified time points for analysis.
-
Photostability Testing: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method described below.
Stability-Indicating RP-HPLC Method
This method is designed to resolve the parent peaks from potential degradation products like their hydroxy-acid and acrylic acid counterparts.
-
Instrumentation: Standard HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Elution: Isocratic, 95:5 (v/v) mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.[4][12] Specificity is proven by demonstrating that degradation product peaks do not co-elute with the main analyte peak during forced degradation studies.
Conclusion
While 2-bromopropanoic acid and 3-bromopropanoic acid are simple isomers, their stability profiles are markedly different.
-
2-Bromopropanoic acid is the more acidic and generally more reactive isomer, particularly susceptible to rapid S_N2 hydrolysis due to the activating effect of the adjacent carboxyl group.
-
3-Bromopropanoic acid , while also undergoing hydrolysis, has the additional liability of E2 elimination to form acrylic acid, a pathway that is especially relevant under basic and thermal stress conditions.
This guide provides the theoretical framework and experimental protocols necessary for a comprehensive stability comparison. For scientists in process development and formulation, understanding these differences is paramount for controlling impurity profiles, ensuring the quality of synthetic intermediates, and developing robust, stable products. The choice of reaction conditions, purification methods, and storage protocols should be tailored to the specific liabilities of each isomer.
References
- BenchChem. A Comprehensive Technical Guide to the Hydrolysis of 3-Bromopropionic Acid to 3-Hydroxypropionic Acid. [URL: https://www.benchchem.com/product/b590921/technical-guide-hydrolysis]
- PrepChem.com. Preparation of 2-bromopropionic acid. [URL: https://www.prepchem.com/synthesis-of-2-bromopropionic-acid]
- ChemicalBook. 3-Bromopropionic acid | 590-92-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711311.htm]
- BenchChem. A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid. [URL: https://www.benchchem.com/product/b590921/technical-guide-physicochemical-properties]
- Brainly.in. Y 3 bromopropanoic acid is more stronger than 2 bromopropanoic acid. [URL: https://brainly.in/question/7510168]
- Semantic Scholar. 2-bromopropionic acid. [URL: https://www.semanticscholar.org/topic/2-bromopropionic-acid/1672689]
- Jensen, B. A. (1986). AN NMR ANALYSIS OF THE HYDROLYSIS OF -BROMOPROPIONIC ACID. Union College. [URL: https://digitalworks.union.edu/theses/1825/]
- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid. [URL: https://patents.google.
- Filo. Y 3 bromopropanoic acid is more stronger than 2 bromopropanoic acid. [URL: https://www.filo.com/y-3-bromopropanoic-acid-is-more-stronger-than-2-bromopropanoic-acid-t-1002342]
- Allen. 2-bromopropanoic acid when heated with alcoholic KCN gives and organic compounds which on futher acid hydrolysis gives the compounds A, hence A will be. [URL: https://www.allen.ac.in/doubts-solutions/2-bromopropanoic-acid-when-heated-with-alcoholic-kcn-gives-and-organic-compounds-which-on-futher-acid-hydrolysis-gives-the-compounds-a-hence-a-will-be-586749]
- The Student Room. 2-bromopropanoic acid to 2-hydroxypropanoic acid. [URL: https://www.thestudentroom.co.uk/showthread.php?t=2722101]
- Brainly.in. 3 bromopropanoic acid and 2 bromopropanoic acid Which of the following is strong acid and why. [URL: https://brainly.in/question/14022802]
- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [URL: https://www.mdpi.com/2076-2607/9/7/1443]
- ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [URL: https://www.researchgate.net/publication/344569037_Study_on_photodegradation_of_typical_new_brominated_flame_retardants_on_soil_minerals_and_actual_soil]
- Chemistry Stack Exchange. Why does 3-bromopropanoic acid have least pKb value when compared to 3-chloropropanoic acid, 3-fluropropanoic acid and fluoroacetic acid? [URL: https://chemistry.stackexchange.com/questions/70578/why-does-3-bromopropanoic-acid-have-least-pkb-value-when-compared-to-3-chloropr]
- Separation Science. Analytical Techniques In Stability Testing. [URL: https://www.sepscience.com/information/analytical-techniques-in-stability-testing]
- ChemBK. 2-Bromopropanoic acid. [URL: https://www.chembk.com/en/chem/598-72-1]
- SlidePlayer. Analytical methods. [URL: https://slideplayer.com/slide/13926615/]
- ResearchGate. Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts. [URL: https://www.researchgate.net/publication/327918548_Photodegradation_of_novel_brominated_flame_retardants_NBFRs_in_a_liquid_system_Kinetics_and_photoproducts]
- NIH PubChem. 3-Bromopropionic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11553]
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [URL: https://pharmacia.pensoft.net/article/82121/]
- ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [URL: https://www.researchgate.
- BenchChem. Application Note: A Stability-Indicating HPLC Method for Purity Determination of 3-(Aminosulfonyl)propanoic Acid. [URL: https://www.benchchem.
- PubMed. Bromine-photosensitized degradation of perfluorooctanoic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/40595121/]
- Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [URL: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
- Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [URL: https://www.chemistrysteps.com/alpha-halogenation-of-carboxylic-acids-the-hell-volhard-zelinsky-reaction/]
- ResearchGate. (PDF) Bromine-photosensitized degradation of perfluorooctanoic acid. [URL: https://www.researchgate.
- NIH PubChem. 2-Bromopropionic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11729]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [URL: https://byjus.com/ncert-solutions-class-12-chemistry/chapter-13-amines/]
- MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. [URL: https://www.mdpi.com/2227-9717/11/1/224]
- Quora. Which is more stable in general, 'alpha helix' or 'beta sheet'? [URL: https://www.quora.com/Which-is-more-stable-in-general-alpha-helix-or-beta-sheet]
- PubMed Central. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2895280/]
- AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [URL: https://www.aidic.it/cet/24/32/015.pdf]
- Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [URL: https://www.masterorganicchemistry.com/2011/08/19/the-hell-volhard-zelinsky-reaction/]
- YouTube. 21.3 Alpha Halogenation | Organic Chemistry. [URL: https://www.youtube.
- Preprints.org. Thermal decomposition of brominated butyl rubber. [URL: https://www.preprints.org/manuscript/202109.0401/v1]
Sources
- 1. Y 3 bromopropanoic acid is more stronger than 2 bromopropanoic acid | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arches.union.edu [arches.union.edu]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Fexofenadine Impurities
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. For a widely used second-generation antihistamine like fexofenadine, ensuring the absence of potentially harmful related substances is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of fexofenadine impurities. More critically, it outlines a comprehensive framework for the cross-validation of these methods, a crucial step for ensuring data integrity and consistency across different analytical platforms or laboratories.[2]
The primary impurities associated with fexofenadine that require stringent control include Keto-fexofenadine (Impurity A), the meta-isomer of fexofenadine (Impurity B), the methyl ester of fexofenadine (Impurity C), the methyl ester of keto-fexofenadine (Impurity D), and an N-Oxide impurity that can form under oxidative stress.[1][3][4] The choice of analytical methodology to monitor these impurities is a critical decision, balancing the need for sensitivity, resolution, and throughput.
The Analytical Arsenal: A Comparative Overview
The selection of an analytical technique for impurity profiling is a decision guided by the specific requirements of the analysis, from early-stage development to routine quality control.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the gold standard for pharmaceutical analysis due to its robustness, versatility, and high resolving power.[5] For fexofenadine, reversed-phase HPLC methods, typically employing C8 or C18 columns, have demonstrated excellent capability in separating the parent drug from its key impurities.[6][7] The choice of a C18 stationary phase is often preferred for its enhanced hydrophobic retention, which is beneficial for resolving the structurally similar fexofenadine and its related compounds. The mobile phase composition, a critical factor in achieving optimal separation, is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.[6][8] The buffer, often a phosphate or triethylamine solution, is crucial for controlling the ionization state of the acidic fexofenadine molecule, thereby ensuring reproducible retention times and peak shapes.[9]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[3] This results in substantially faster analysis times, improved resolution, and increased sensitivity. For fexofenadine impurity analysis, a UPLC method can reduce run times from over 20 minutes to under 10 minutes without compromising the separation of critical impurity pairs.[3] This high throughput is particularly advantageous in a quality control environment. The enhanced sensitivity of UPLC is also a key benefit, allowing for the detection and quantification of impurities at lower levels, which is crucial for meeting stringent regulatory limits.[3]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective alternative for the quantification of fexofenadine and its impurities.[10] This technique involves spotting the sample on a high-performance plate, which is then developed in a chamber containing a suitable mobile phase.[10][11] The separation is based on the differential migration of the components on the stationary phase. Densitometric scanning is then used for quantification.[10] While HPTLC may not always achieve the same level of resolution as HPLC or UPLC for complex impurity profiles, its simplicity and ability to analyze multiple samples simultaneously make it a valuable tool for screening and routine analysis.[10][12]
The Cornerstone of Reliability: Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure that the data is comparable and reliable, a critical consideration during method transfer or when employing multiple analytical techniques.[2][14] The framework for this process is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from regulatory bodies like the FDA and EMA.[15][16][17][18][19]
A Logic-Driven Cross-Validation Workflow
The following diagram illustrates a structured workflow for the cross-validation of analytical methods for fexofenadine impurities.
Caption: A structured workflow for the cross-validation of analytical methods.
Experimental Protocols for Cross-Validation
The following protocols are designed to be self-validating, with each step building upon a foundation of scientific rationale and regulatory compliance.
Protocol 1: Forced Degradation Study
Objective: To demonstrate the specificity and stability-indicating nature of each analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of fexofenadine hydrochloride in a suitable solvent (e.g., mobile phase).[1]
-
Stress Conditions: Subject the stock solution to the following stress conditions:[1][3]
-
Acid Hydrolysis: Treat with 0.5 N HCl at 80°C for 4 hours.[1]
-
Base Hydrolysis: Treat with 0.5 N NaOH at 80°C for 4 hours.[1]
-
Oxidative Degradation: Treat with 30% H₂O₂ at 80°C for 8 hours.[3]
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.[3]
-
Photolytic Degradation: Expose the solution to UV and visible light.[1]
-
-
Neutralization and Dilution: Neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the unstressed and stressed samples using each of the validated HPLC, UPLC, and HPTLC methods.
-
Evaluation: For each method, assess the separation of degradation products from the main fexofenadine peak and from each other. The peak purity of fexofenadine should be evaluated using a photodiode array (PDA) detector for HPLC and UPLC.[3]
Protocol 2: Comparative Analysis of Validation Parameters
Objective: To quantitatively compare the performance of each analytical method across key validation parameters as defined by ICH guidelines.[13]
-
Specificity: As determined in the forced degradation study, ensure no interference from placebo, impurities, or degradation products at the retention time of fexofenadine and its known impurities.[20]
-
Linearity:
-
Prepare a series of at least five concentrations of fexofenadine and each available impurity standard across a range of LOQ to 150% of the specification limit.[6][21]
-
Analyze each series with the HPLC, UPLC, and HPTLC methods.
-
Plot a calibration curve and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[21]
-
-
Accuracy:
-
Prepare samples of fexofenadine drug product spiked with known concentrations of each impurity at three levels (e.g., 80%, 100%, and 120% of the specification limit).[20]
-
Analyze these samples in triplicate using each method.
-
Calculate the percentage recovery for each impurity at each level. Acceptance criteria are typically between 98.0% and 102.0%.[5]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of fexofenadine spiked with impurities at 100% of the specification limit on the same day, with the same analyst and instrument.[3]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.[3]
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 5.0%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness:
-
Introduce small, deliberate variations to the method parameters for each technique.[20]
-
For HPLC/UPLC: Vary the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2% organic).[3]
-
For HPTLC: Vary the mobile phase composition, development distance, and scanning wavelength.[10]
-
Analyze a system suitability sample under each varied condition and assess the impact on the results.
-
Comparative Performance Data
The following tables summarize expected performance data based on literature and typical experimental outcomes, providing a clear comparison of the three methods.
Table 1: HPLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | Reportable |
| Specificity | No interference from blank, placebo, or other known impurities. | No co-elution |
| Robustness | Unaffected by minor variations in method parameters. | Consistent results |
Table 2: UPLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.005 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL | Reportable |
| Specificity | No interference from blank, placebo, or other known impurities. | No co-elution |
| Robustness | Unaffected by minor variations in method parameters. | Consistent results |
Table 3: HPTLC Method Performance
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.998 | ≥ 0.990 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 3.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.05 µ g/spot | Reportable |
| Limit of Quantitation (LOQ) | ~0.20 µ g/spot | Reportable |
| Specificity | Good separation from the parent compound. | No co-elution with major components |
| Robustness | Unaffected by minor variations in method parameters. | Consistent results |
Logical Relationships of Analytical Methodologies
The relationship between these analytical techniques is not one of simple replacement but rather of complementary application, dictated by the stage of drug development and the specific analytical need.
Caption: Logical relationships and application areas of the analytical methods.
Conclusion
The choice between HPLC, UPLC, and HPTLC for the analysis of fexofenadine impurities is a nuanced one, with each technique offering distinct advantages. UPLC stands out for its speed and sensitivity, making it ideal for demanding applications in method development and high-throughput stability testing.[3] HPLC remains the robust and reliable workhorse for routine quality control in many laboratories.[5] HPTLC provides a valuable, cost-effective tool for screening and less complex quantification needs.[10]
Ultimately, a robust analytical control strategy may leverage more than one of these techniques. The implementation of a thorough cross-validation protocol is therefore not just good practice but an essential component of modern pharmaceutical quality assurance. It ensures that regardless of the method or location of testing, the data generated is reliable, consistent, and, above all, protective of public health. This commitment to rigorous, multi-faceted analytical validation is the bedrock upon which drug safety and efficacy are built.
References
- Gouda, A. A., et al. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemical Cental Journal, 5(76).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- Vaghela, B., et al. (2012). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 557-569.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- Vaghela, B., et al. (2012). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. MDPI.
- Pharmanp. (2024). HPTLC method for fexofenadine hydrochloride in bulk and tablets.
- SynZeal. (n.d.). Fexofenadine Impurities.
- ResearchGate. (n.d.). Structures and chemical names of Fexofenadine HCl and its impurities.
- Ingenta Connect. (n.d.). Simple and reliable HPLC analysis of fexofenadine hydrochloride in tablets and its application to dissolution studies.
- Taylor & Francis Online. (n.d.). Separation of Fexofenadine, Pseudoephedrine, Potential Impurities, and Degradation Products Using Ion Interaction Chromatography.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Development and validation of rp-hplc method for determination of fexofenadine in pharmaceutical.
- Science.gov. (n.d.). Simultaneous determination of fexofenadine and its related compounds by HPLC.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Journal of Chemical Health Risks. (2024). Stability Indicating Analytical Method Development and Validation of Fexofenadine by RP-HPLC Method.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- ResearchGate. (n.d.). HPTLC method for the estimation of fexofenadine HCL in tablet dosage form | Request PDF.
- Indian Journal of Pharmaceutical Sciences. (2005). HPTLC method for the estimation of fexofenadine HCL in tablet dosage form.
- National Center for Biotechnology Information. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride.
- International Journal of Modern Pharmaceutical Research. (2024). A Comprehensive Review on Analytical Method Development and Validation of Fexofenadine Hydrochloride.
- National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- ResearchGate. (2025). Advancements in stability assessment: a novel method for impurity profiling in Montelukast and Fexofenadine dosage forms by RP-HPLC.
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ijpbs.com [ijpbs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. HPTLC method for fexofenadine hydrochloride in bulk and tablets. [wisdomlib.org]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 20. propharmagroup.com [propharmagroup.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-(3-Bromophenyl)-2-methylpropanoic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards employed.[1][2][3][4][5] 2-(3-Bromophenyl)-2-methylpropanoic acid is a critical molecule, often encountered as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[6] Its accurate quantification is essential for ensuring the purity, safety, and efficacy of the final drug product.
This guide provides a comprehensive framework for the comparative evaluation of this compound reference standards from various suppliers. As a Senior Application Scientist, my objective is to equip you with not just the methodologies, but also the scientific rationale behind them, enabling you to make informed decisions in the selection of the most suitable reference standard for your analytical needs.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[2] Its primary role is to ensure the accuracy, precision, and reliability of analytical results.[1][5] For a compound like this compound, which can be an isomeric impurity, the quality of the reference standard directly impacts:
-
Method Validation: Establishing the specificity, linearity, and accuracy of analytical methods used for impurity profiling.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA for impurity control.[7]
-
Product Quality: Ensuring the final drug product meets its predefined quality attributes and is safe for patient use.[7][8]
An inadequately characterized reference standard can lead to significant analytical errors, potentially resulting in batch failures, regulatory delays, and compromised patient safety.
A Multi-pronged Approach to Benchmarking
A thorough evaluation of a reference standard goes beyond a simple purity check. It involves a holistic assessment of its identity, purity, and physical properties. The following sections outline a suite of experimental protocols designed to rigorously benchmark different lots or suppliers of this compound reference standards.
Experimental Workflow for Benchmarking Reference Standards
Caption: High-level workflow for the comprehensive benchmarking of reference standards.
Part 1: Identity Confirmation
The first and most crucial step is to unequivocally confirm the chemical identity of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. It is a definitive method for structural elucidation and confirmation.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Reference the spectra to TMS at 0.00 ppm for ¹H and ¹³C.
-
Compare the chemical shifts, multiplicities, and integration of the acquired spectra with the expected structure of this compound and any available spectral data from the supplier.
-
Expected ¹H NMR (CDCl₃) Chemical Shifts (Predicted):
-
~1.6 ppm (singlet, 6H): Two equivalent methyl groups.
-
~7.2-7.6 ppm (multiplet, 4H): Aromatic protons.
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (Predicted):
-
~25 ppm: Methyl carbons.
-
~45 ppm: Quaternary carbon.
-
~122 ppm: Carbon attached to bromine.
-
~128-135 ppm: Other aromatic carbons.
-
~180 ppm: Carboxylic acid carbon.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint to further confirm its identity.
Protocol:
-
Technique: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the reference standard (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
MS Parameters:
-
Ionization Mode: ESI-
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Look for the deprotonated molecule [M-H]⁻. For C₁₀H₁₁BrO₂, the expected monoisotopic mass is approximately 241.99 and 243.99 due to the isotopic pattern of bromine.
Part 2: Purity Assessment and Impurity Profiling
A high-purity reference standard is essential for accurate quantification.[9] A purity of 99.5% or higher is generally desirable.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Impurities
Causality: HPLC is a powerful technique for separating and quantifying impurities, including closely related structural isomers (e.g., 2-(2-bromophenyl)- and 2-(4-bromophenyl)-2-methylpropanoic acid) which may be present from the synthesis.
Protocol:
-
Chromatographic System:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.
-
Data Analysis:
-
Determine the purity by area percent calculation.
-
Identify and quantify any impurities present. Pay close attention to peaks with similar retention times, which could be isomeric impurities.
-
Experimental Workflow for HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC purity analysis.
Part 3: Determination of Water Content and Residual Solvents
The assigned purity of a reference standard should account for non-analyte components like water and residual solvents.
Karl Fischer Titration for Water Content
Causality: Karl Fischer titration is a highly specific and accurate method for the determination of water content in solid samples.[5][8][10]
Protocol:
-
Titrator: Use a volumetric or coulometric Karl Fischer titrator.
-
Reagents: Use commercially available Karl Fischer reagents.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a suitable amount of the reference standard and add it to the titration vessel.
-
Titrate to the endpoint.
-
Calculate the water content as a percentage (w/w).
-
Thermogravimetric Analysis (TGA) for Residual Solvents
Causality: TGA measures the change in mass of a sample as a function of temperature.[1][11] It is useful for determining the total amount of volatile components, including residual solvents.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the reference standard into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 200 °C at a heating rate of 10 °C/min.
-
Monitor the weight loss over the temperature range.
-
-
Data Analysis: The weight loss up to a temperature below the decomposition point of the compound corresponds to the content of volatile components (water and residual solvents).
Data Summary and Comparison
The results from these analyses should be compiled into a table for easy comparison of different reference standards.
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Acceptance Criteria |
| Appearance | White crystalline solid | Off-white powder | Conforms to description |
| Identity (¹H & ¹³C NMR) | Conforms to structure | Conforms to structure | Spectra match the expected structure |
| Identity (MS) | Conforms to MW | Conforms to MW | Correct molecular ion observed |
| Purity by HPLC (%) | 99.8 | 99.2 | ≥ 99.5% |
| Largest Individual Impurity (%) | 0.1 | 0.5 (isomeric) | ≤ 0.2% |
| Total Impurities (%) | 0.2 | 0.8 | ≤ 0.5% |
| Water Content (KF, %) | 0.1 | 0.3 | ≤ 0.5% |
| Residual Solvents (TGA, %) | < 0.1 | 0.2 | ≤ 0.2% |
| Assigned Purity (%) | 99.6 | 98.7 | Report as calculated |
Assigned Purity = Purity by HPLC x (100 - % Water - % Residual Solvents) / 100
Conclusion and Recommendation
The selection of a reference standard should be based on a comprehensive evaluation of its quality attributes. A reference standard with a well-documented Certificate of Analysis, high chromatographic purity, low levels of impurities (especially isomeric ones), and minimal water and residual solvent content is ideal. Based on the hypothetical data above, the reference standard from Supplier A would be the recommended choice due to its higher purity and lower impurity profile.
By implementing this rigorous benchmarking program, you can ensure the quality and reliability of your analytical data, which is the bedrock of successful drug development and commercialization.
References
- Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
- Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development.
- Alcami. (n.d.). Quality by Design: The Importance of Reference Standards in Drug Development.
- American Pharmaceutical Review. (n.d.). Reference Standards.
- Intertek. (n.d.). Benchmarking of Analytical Laboratories.
- Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). (n.d.). LinkedIn.
- Cambrex. (n.d.). Qualified Reference Standards: Setting the Standard for Product Quality.
- Cambrex. (n.d.). Reference Standards.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- Mettler Toledo. (n.d.). Detection of Residual Solvents in a Pharmaceutical Substance by TGA-MS.
- Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
- NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs.
- News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
- Impact Analytical. (n.d.). TGA Analysis.
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. hmdb.ca [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 5.imimg.com [5.imimg.com]
- 11. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 2-(3-Bromophenyl)-2-methylpropanoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Bromophenyl)-2-methylpropanoic acid. It is intended for researchers, laboratory managers, and drug development professionals who handle this compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection.
Core Principles: Hazard Identification and Waste Characterization
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound that requires careful management due to its chemical properties and potential health effects.
1.1. Hazard Profile This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3]
The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic acid .[4] This is the single most critical piece of information for its disposal, as hazardous waste streams are strictly segregated based on the presence of halogens.[4][5][6] Halogenated wastes require specific incineration conditions to prevent the formation of toxic byproducts and are managed differently than non-halogenated organic wastes.[4]
1.2. Essential Safety and Handling Data The following table summarizes key data and the necessary Personal Protective Equipment (PPE) required when handling this chemical for disposal.
| Parameter | Data | Required Personal Protective Equipment (PPE) |
| Chemical Name | This compound | Eye Protection |
| CAS Number | 81606-47-5[7] | Safety goggles or a face shield providing a complete seal.[3] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] | Hand Protection |
| Molecular Weight | 243.10 g/mol [1] | Chemical-resistant gloves (e.g., Nitrile). Check manufacturer compatibility data. |
| Physical Form | Solid[1] | Skin and Body Protection |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] | Lab coat or chemical-resistant apron. |
| GHS Signal Word | Warning[1] | Respiratory Protection |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents.[3][8] | Handle in a well-ventilated area or a chemical fume hood.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and to ensure safety within the laboratory.[10][11]
Step 1: Waste Segregation at the Point of Generation Proper segregation is the foundation of safe chemical waste management.
-
Action: Immediately upon generation, collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) into a designated hazardous waste container.
-
Causality: This compound must be categorized as Halogenated Organic Waste .[4] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste streams.[4][6] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[6]
Step 2: Select a Compatible Waste Container The integrity of the waste container is crucial to prevent leaks and exposure.
-
Action: Use a container made of a material resistant to corrosive acids and organic compounds, such as borosilicate glass or high-density polyethylene (HDPE).[12] The container must have a secure, tightly-sealing threaded cap to prevent vapor release.[5][13]
-
Causality: Using incompatible containers, such as metal cans, is not recommended as halogenated compounds can degrade to form acids that corrode the metal, leading to container failure.[13]
Step 3: Proper Labeling of Hazardous Waste Clear and accurate labeling is a strict regulatory requirement.[11][14]
-
Action: Before any waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Federal regulations mandate clear labeling to inform personnel and waste handlers of the container's contents and dangers, ensuring it is managed correctly throughout the disposal chain.[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at its point of origin pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10][14] The SAA should be a secondary containment bin or tray to contain potential spills.
-
Causality: The SAA concept allows for the safe, short-term accumulation of hazardous waste in the lab without requiring the full regulatory burden of a central storage facility.[10][15] Keeping waste in a designated, controlled area minimizes the risk of accidental spills or misuse.
Step 5: Arrange for Final Disposal Final disposal must be handled by trained professionals.
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Causality: this compound is not suitable for drain or trash disposal. It must be disposed of in accordance with federal and local regulations, which typically involves high-temperature incineration by a licensed facility.[4][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemscene.com [chemscene.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. epa.gov [epa.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Personal protective equipment for handling 2-(3-Bromophenyl)-2-methylpropanoic acid
A Researcher's Guide to Safely Handling 2-(3-Bromophenyl)-2-methylpropanoic Acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a solid organic compound. While specific toxicological data for this exact isomer may be limited, a thorough risk assessment can be conducted by examining the Safety Data Sheets (SDS) for structurally similar compounds, such as its 2-bromo isomer and other brominated phenylpropanoic acids.
The primary hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[4][2][3]
-
Serious Eye Irritation: Causes serious eye irritation and potential damage.[4][2][3]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust.[4][2][3]
These hazards are collectively represented by the GHS07 pictogram (exclamation mark), indicating that while the substance is not acutely fatal, it poses significant health risks that require stringent protective measures.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the identified risks. The selection of specific equipment is based on preventing the primary routes of exposure: dermal contact, ocular contact, and inhalation.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against dust particles. Standard safety glasses are insufficient.[5] |
| Face Shield | Required when handling larger quantities (>10g) or when there is a significant risk of splashing during solution preparation. To be worn in addition to safety goggles.[6][7] | |
| Hand Protection | Nitrile or Butyl Rubber Gloves | These materials offer good resistance to a range of organic acids.[6][7] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult a glove compatibility chart. Double-gloving is recommended for enhanced protection.[5] |
| Body Protection | Acid-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation is mandatory to protect against skin contact from spills.[6] |
| Full-Length Pants & Closed-Toe Shoes | This is the minimum standard for any laboratory environment to protect the lower body and feet from accidental spills.[5] | |
| Respiratory Protection | Chemical Fume Hood | All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to control exposure to dust.[4][1] |
| N95 Respirator or equivalent | If work outside a fume hood is unavoidable (a situation that should be exceptionally rare and subject to a specific risk assessment), a properly fitted N95 respirator is required to prevent inhalation of fine dust particles.[6][7] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Step 1: Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Clear Workspace: The work area within the fume hood must be clean, uncluttered, and free of incompatible materials, especially strong oxidizing agents.[4]
-
Locate Safety Equipment: Before beginning, confirm the immediate accessibility of a safety shower and an eyewash station.[1][2][6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the controlled space.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles and, if required, a face shield.
-
Wash hands and don the appropriate chemically resistant gloves.
Step 3: Handling and Use
-
Weighing: Perform all weighing operations on a balance located inside the fume hood. Handle the solid material gently with a spatula to prevent the generation of airborne dust.[6]
-
Transfer: When transferring the powder to a flask for dissolution, do so slowly and carefully.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.[4][2]
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[4][2]
Step 4: Post-Handling Procedure
-
Clean Workspace: Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and finally goggles.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing gloves.[4][2]
Spill and Disposal Management
A clear plan for waste disposal and emergency spill response is non-negotiable.
Disposal Protocol
-
Chemical Waste: All solid waste, unused material, and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][2][8]
-
Contaminated Materials: All disposable items, such as gloves, weigh boats, and paper towels contaminated with the chemical, must also be placed in the designated hazardous waste container.[6]
Emergency Spill Response Plan (for small, solid spills <5g)
The following workflow outlines the immediate steps to be taken in the event of a small laboratory spill. For any large spill, or if you feel unsafe, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a small solid chemical spill.
Step-by-Step Spill Cleanup:
-
Alert & Secure: Immediately alert others in the lab. Restrict access to the spill area.[9]
-
Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined above.[9][10]
-
Contain & Clean: Avoid creating dust. Carefully sweep or shovel the solid material into an appropriate container for disposal.[4] Alternatively, gently cover the spill with damp paper towels to prevent dust from becoming airborne and then scoop the material into the waste container.
-
Neutralize: For solid acids, after the bulk material is removed, the area can be wiped with a dilute solution of a weak base, such as 5% sodium bicarbonate, to neutralize any remaining residue.[11][12][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9][10]
-
Dispose: Place all cleanup materials (gloves, towels, etc.) into a sealed and labeled hazardous waste container.[11][13]
-
Report: Inform your laboratory supervisor or Environmental Health & Safety department of the incident.[9][10]
References
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
- What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
- Acidic/Basic Spill Clean Up. University of British Columbia Safety & Risk Services. [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- 8 Steps to Handling a Lab Chemical Spill. A&E C. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. acs.org [acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. westlab.com [westlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
